molecular formula C11H13ClN2O3 B1414973 5-chloro-N-(4-nitrophenyl)pentanamide CAS No. 1039914-85-6

5-chloro-N-(4-nitrophenyl)pentanamide

Cat. No.: B1414973
CAS No.: 1039914-85-6
M. Wt: 256.68 g/mol
InChI Key: FCEDLTRFGDDBLV-UHFFFAOYSA-N
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Description

5-chloro-N-(4-nitrophenyl)pentanamide is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-nitrophenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-nitrophenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDLTRFGDDBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-N-(4-nitrophenyl)pentanamide CAS number 1039914-85-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-chloro-N-(4-nitrophenyl)pentanamide (CAS No. 1039914-85-6)

Part 1: Foundational Chemistry and Synthesis

Chemical Identity and Nomenclature

5-chloro-N-(4-nitrophenyl)pentanamide, registered under CAS number 1039914-85-6, is a chemical compound with the molecular formula C₁₁H₁₃ClN₂O₃. It is structurally characterized by a pentanamide backbone where a chloro group is substituted at the 5-position and the amide nitrogen is attached to a 4-nitrophenyl group. This molecule belongs to the class of aromatic amides and organochlorine compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chloro-N-(4-nitrophenyl)pentanamide is provided in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, stability, and potential for further chemical modification.

PropertyValueSource
CAS Number 1039914-85-6N/A
Molecular Formula C₁₁H₁₃ClN₂O₃N/A
Molecular Weight 256.69 g/mol N/A
Appearance Predicted to be a solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Predicted to be soluble in organic solvents like DMSO and DMFN/A
Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide can be readily achieved through the acylation of 4-nitroaniline with 5-chloropentanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to the solution to act as an acid scavenger.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 5-chloropentanoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-nitroaniline over a period of 30 minutes. The dropwise addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes unreacted amine and base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro-N-(4-nitrophenyl)pentanamide.

Visualization of the Synthetic Workflow:

Synthetic Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 4-nitroaniline & TEA in anhydrous solvent Cool Cool to 0°C Start->Cool Add Dropwise addition of 5-chloropentanoyl chloride Cool->Add Stir Stir at room temperature for 4-6 hours Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with HCl, NaHCO₃, and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column chromatography Concentrate->Purify Final_Product Pure 5-chloro-N-(4-nitrophenyl)pentanamide Purify->Final_Product

Caption: Synthetic workflow for 5-chloro-N-(4-nitrophenyl)pentanamide.

Part 2: Characterization and Quality Control

Analytical Techniques for Structural Elucidation and Purity Assessment

To confirm the identity and purity of the synthesized 5-chloro-N-(4-nitrophenyl)pentanamide, a combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group, the amide proton, and the aliphatic protons of the pentanamide chain. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The observation of the molecular ion peak corresponding to the calculated molecular weight (256.69 g/mol ) will confirm the identity of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Part 3: Potential Applications and Mechanistic Insights

While specific biological activities for 5-chloro-N-(4-nitrophenyl)pentanamide are not extensively reported in the literature, its chemical structure suggests several potential applications in research and drug development.

As a Chemical Probe or Building Block

The presence of a reactive chloropentyl chain and a modifiable nitrophenyl group makes this compound a versatile building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can be displaced by various nucleophiles to introduce different functional groups.

Potential as a Covalent Inhibitor

The terminal chloroalkane moiety can act as an electrophile, making it a potential candidate for a covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, often leading to irreversible inhibition. This is a desirable property in certain therapeutic contexts. The 4-nitrophenyl group could serve as a recognition element for binding to the active site of a target protein.

Hypothetical Mechanism of Covalent Inhibition:

The chloroalkane can undergo nucleophilic attack by a reactive residue (e.g., cysteine, serine, or lysine) in the active site of a target protein, leading to the formation of a covalent bond.

Visualization of a Hypothetical Covalent Inhibition Mechanism:

Covalent Inhibition Inhibitor 5-chloro-N-(4-nitrophenyl)pentanamide Binding Non-covalent Binding Inhibitor->Binding Target Target Protein (with nucleophilic residue) Target->Binding Covalent_Bond Covalent Bond Formation (Nucleophilic Attack) Binding->Covalent_Bond Proximity & Orientation Inactivated_Complex Irreversibly Inhibited Protein-Inhibitor Complex Covalent_Bond->Inactivated_Complex

Caption: Hypothetical mechanism of covalent inhibition.

Part 4: Future Directions

Further research is warranted to explore the full potential of 5-chloro-N-(4-nitrophenyl)pentanamide. Screening this compound against various biological targets, particularly enzymes with reactive nucleophiles in their active sites, could uncover novel biological activities. Additionally, its utility as a scaffold for the development of new chemical entities should be investigated.

Part 5: References

For the purpose of this guide, general and authoritative sources on the described chemical principles are provided, as specific literature on 5-chloro-N-(4-nitrophenyl)pentanamide is limited.

  • Organic Chemistry by Paula Yurkanis Bruice: A comprehensive textbook covering the principles of organic reactions, including nucleophilic acyl substitution. [Link]

  • Spectrometric Identification of Organic Compounds by Silverstein, Webster, and Kiemle: A standard reference for the interpretation of NMR, MS, and IR spectra. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis: A resource detailing the theory and practice of HPLC for purity assessment. [Link]

  • Covalent Inhibitors: A Rational Approach to Drug Design: A review article discussing the principles and applications of covalent inhibitors in drug discovery. [Link]

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 5-chloro-N-(4-nitrophenyl)pentanamide , a critical intermediate in the synthesis of piperidinone-based anticoagulants (such as Apixaban). This document moves beyond basic physical properties to analyze solvent-solute interactions, providing researchers with evidence-based strategies for reaction medium selection, extraction, and recrystallization.

Key Technical Insight: The molecule exhibits a "hybrid" solubility character due to the competing polarities of the nitro-aromatic head and the chloro-alkyl tail. While highly soluble in chlorinated and polar aprotic solvents, its purification relies heavily on the temperature-dependent solubility differential in aromatic hydrocarbons (Toluene) and esters (Ethyl Acetate).

Chemical Identity & Structural Analysis[1]

To predict solubility behavior accurately, we must deconstruct the molecular architecture:

  • Chemical Name: 5-chloro-N-(4-nitrophenyl)pentanamide[1][2][3][4][5]

  • CAS Registry: 1039914-85-6[1][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 256.69 g/mol [1]

Structural Activity Relationship (SAR) for Solvation
  • Nitro Group (

    
    ):  Strongly electron-withdrawing, creating a dipole that favors polar aprotic solvents (DMSO, DMF).
    
  • Amide Linkage (

    
    ):  Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This facilitates solubility in alcohols and ethers (THF) but limits solubility in purely non-polar alkanes.
    
  • Chloro-Alkyl Chain (

    
    ):  Lipophilic domain. Provides compatibility with chlorinated solvents (DCM) and moderate interaction with aromatics (Toluene).
    

Solubility Profile & Solvent Selection Matrix

The following data aggregates empirical observations from process chemistry literature and predictive Hansen Solubility Parameters (HSP).

Table 1: Quantitative Solubility Classifications
Solvent ClassSpecific SolventSolubility RatingPhysicochemical InteractionApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-dipole; Dispersion forces match alkyl chain.Reaction medium; Extraction.[5]
Polar Aprotic THF, DMF, DMSOHigh (>100 mg/mL)Strong dipole interactions with Nitro/Amide groups.Cyclization reactions (NaH/KOtBu).
Aromatic TolueneModerate (Temp.[6] Dependent)

-

stacking with nitrophenyl ring.
Critical for Purification. Soluble hot, insoluble cold.
Esters Ethyl AcetateModerate (Temp. Dependent)H-bonding with amide; Dipole matching.Recrystallization solvent.[5][7]
Alcohols Methanol, EthanolModerate H-bonding dominates.Co-solvent for reduction steps.[8]
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Lack of polarity to overcome crystal lattice energy.Anti-solvent for precipitation.[5]
Aqueous WaterInsoluble Hydrophobic effect of aromatic/alkyl bulk dominates.Washing away inorganic salts.

Technical Workflows & Protocols

Protocol A: Purification via Solvent/Anti-Solvent Precipitation

Context: This method is standard for isolating the intermediate after the acylation of 4-nitroaniline, removing unreacted amine and inorganic salts.

Reagents: Crude reaction mixture (in DCM), Toluene (Reagent Grade), Hexane (Reagent Grade).

  • Extraction: Wash the crude reaction mixture (DCM layer) with water (

    
     vol) to remove inorganic salts (NaCl/HCl).
    
  • Concentration: Distill the organic layer (DCM) under reduced pressure at

    
     until a thick residue or slurry remains.
    
  • Solvent Swap (The Critical Step):

    • Add Toluene (2.0 volumes relative to residue mass) to the residue.[5]

    • Heat to

      
       with agitation. The residue should partially or fully dissolve (depending on purity).
      
  • Precipitation:

    • Slowly add Hexane (6.0 volumes) while maintaining temperature.

    • Cool the slurry gradually to

      
       over 2 hours.
      
    • Mechanism:[8][5][6][7][9] Toluene keeps the product in solution initially; Hexane acts as the anti-solvent, forcing the amide to crystallize while impurities remain in the mother liquor.

  • Filtration: Filter the white crystalline solid. Wash with cold Hexane.

  • Drying: Vacuum dry at

    
    .
    
Protocol B: High-Purity Recrystallization (Ethyl Acetate)

Context: Used when high purity (>99.5%) is required for subsequent cyclization.

  • Charge crude 5-chloro-N-(4-nitrophenyl)pentanamide into a reactor.

  • Add Ethyl Acetate (5-8 volumes).

  • Heat to reflux (

    
    ). The solution should become clear.
    
  • Optional: Hot filtration to remove insoluble mechanical impurities.

  • Cool slowly to

    
    , then chill to 
    
    
    
    for 1 hour.
  • Filter and wash with cold Ethyl Acetate (1 volume).

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the synthesis workflow.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Operation Reaction Reaction Medium (Acylation) Start->Reaction Extraction Work-up / Extraction Start->Extraction Purification Crystallization / Purification Start->Purification DCM Dichloromethane (DCM) High Solubility Good for Acylation Reaction->DCM Preferred THF THF High Solubility Compatible with Bases Reaction->THF Alternative Extraction->DCM Phase Separation TolueneHex Toluene/Hexane System Solvent/Anti-Solvent Standard Isolation Purification->TolueneHex Bulk Removal of Impurities EtOAc Ethyl Acetate Temp-Dependent Solubility High Purity Recryst. Purification->EtOAc Polymorph Control / High Purity

Caption: Decision matrix for solvent selection based on the specific unit operation (Reaction vs. Purification).

Diagram 2: Synthesis & Isolation Workflow

SynthesisWorkflow Reactants 4-Nitroaniline + 5-Chlorovaleryl Chloride ReactionStep Acylation Solvent: THF or DCM Base: Et3N or NaOH Reactants->ReactionStep Crude Crude Intermediate (In Solution) ReactionStep->Crude Wash Aqueous Wash Remove Salts Crude->Wash Swap Solvent Swap Distill DCM -> Add Toluene Wash->Swap Cryst Crystallization Add Hexane (Anti-solvent) Swap->Cryst Final Pure 5-chloro-N- (4-nitrophenyl)pentanamide White Solid Cryst->Final

Caption: Step-by-step process flow from raw materials to the isolated crystalline intermediate.

Safety & Handling (HSE)

  • Genotoxicity Warning: As an alkyl chloride derivative, this compound and its precursors (5-chlorovaleryl chloride) are potential alkylating agents. Handle in a fume hood with appropriate double-gloving (Nitrile).

  • Energetic Potential: The nitro group adds energetic potential. Avoid heating dry solids above

    
     or grinding with high friction.
    
  • Solvent Hazards: DCM is a suspected carcinogen; Toluene is a reproductive toxin.

References

  • Bristol-Myers Squibb Company. (2003). Nitrogen containing heterobicycles as factor Xa inhibitors. WO Patent 2003/026652. Link

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2012). Process for the preparation of Apixaban and intermediates thereof.[8][3][5][6][7][10] US Patent 2018/0099963 A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28971594, 5-Chloro-N-(4-nitrophenyl)pentanamide.Link

  • Pinto, D. J., et al. (2007).[5] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban).[8][7] Journal of Medicinal Chemistry, 50(22), 5339–5356.[6] Link

Sources

A Spectroscopic Investigation of 5-chloro-N-(4-nitrophenyl)pentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for 5-chloro-N-(4-nitrophenyl)pentanamide, a key intermediate in the synthesis of pharmacologically active compounds, including the anticoagulant Apixaban.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of experimentally acquired spectra in publicly available literature, this guide presents a comprehensive, predicted spectral analysis grounded in fundamental principles of spectroscopy and data from analogous structures.

Molecular Structure and Spectroscopic Overview

5-chloro-N-(4-nitrophenyl)pentanamide possesses a molecular formula of C₁₁H₁₃ClN₂O₃ and a molecular weight of approximately 256.69 g/mol .[1][3] The structure comprises a p-nitrophenyl group attached to a five-carbon amide chain with a terminal chlorine atom. This unique combination of functional groups—a secondary amide, an aromatic nitro group, and an alkyl chloride—gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its identification, purity assessment, and quality control in synthetic processes.

Caption: Molecular Structure of 5-chloro-N-(4-nitrophenyl)pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-chloro-N-(4-nitrophenyl)pentanamide are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons. The electron-withdrawing nature of the nitro group and the amide linkage will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-a (CH₂)~3.6Triplet~6.5
H-b, H-c (2xCH₂)~1.8-2.0Multiplet-
H-d (CH₂)~2.5Triplet~7.0
H-e (NH)~10.5Singlet-
H-f (Aromatic)~8.2Doublet~9.0
H-g (Aromatic)~7.8Doublet~9.0

Causality behind Experimental Choices: The choice of a standard deuterated solvent like DMSO-d₆ is crucial for observing the amide proton (H-e), which might otherwise exchange with protic solvents like D₂O. The predicted chemical shifts are based on the analysis of similar structures, such as p-nitroaniline, where the aromatic protons appear at approximately 8.0 and 6.7 ppm.[4] The deshielding effect of the amide group will further shift these protons downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The presence of the carbonyl group, the aromatic carbons attached to the nitro and amide groups, and the aliphatic carbons will result in a range of chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₂Cl)~45
C-2, C-3 (2xCH₂)~25-30
C-4 (CH₂)~35
C-5 (C=O)~172
C-6 (Aromatic)~145
C-7 (Aromatic)~120
C-8 (Aromatic)~125
C-9 (Aromatic)~142

Expertise & Experience: The prediction of the carbonyl carbon (C-5) at a significantly downfield shift (~172 ppm) is a hallmark of amide functionalities. The aromatic carbons are assigned based on the strong electron-withdrawing effects of the nitro group, which deshields the carbon it is attached to (C-9) and the carbon para to it (C-6).

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data_analysis Data Analysis a Dissolve sample in deuterated solvent (e.g., DMSO-d₆) b Acquire ¹H NMR Spectrum a->b c Acquire ¹³C NMR Spectrum a->c d Process FID (Fourier Transform, phase and baseline correction) b->d c->d e Integrate peaks and determine chemical shifts and coupling constants d->e f Assign signals to molecular structure e->f

Caption: Experimental Workflow for NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-chloro-N-(4-nitrophenyl)pentanamide will be dominated by the characteristic absorptions of the amide and nitro groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amide)3350 - 3180Stretch
C-H (Aromatic)3100 - 3000Stretch
C-H (Aliphatic)2950 - 2850Stretch
C=O (Amide I)1680 - 1630Stretch
N-H (Amide II)1570 - 1515Bend
NO₂ (Asymmetric)1550 - 1475Stretch
NO₂ (Symmetric)1360 - 1290Stretch
C-N~1400Stretch
C-Cl800 - 600Stretch

Trustworthiness: The predicted IR absorption bands are based on well-established correlation tables. For instance, secondary amides typically show a single N-H stretching band in the region of 3370-3170 cm⁻¹ and a strong C=O stretching band (Amide I) between 1680 and 1630 cm⁻¹.[5] The aromatic nitro group is characterized by two strong stretching bands for the N=O bond, one asymmetric and one symmetric.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The molecule is expected to show a molecular ion peak ([M]⁺) at m/z 256. The presence of chlorine will result in an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak.

Predicted Fragmentation Pattern:

The primary fragmentation is anticipated to be the cleavage of the amide bond (N-CO), a common pathway for amides.[9][10] This would result in the formation of an acylium ion and a 4-nitroaniline radical cation.

m/z Predicted Fragment
256/258[C₁₁H₁₃ClN₂O₃]⁺ (Molecular Ion)
138[C₆H₅N₂O₂]⁺ (4-nitroaniline radical cation)
119[C₅H₈ClO]⁺ (5-chloropentanoyl cation)
92[C₆H₆N]⁺
83[C₅H₈Cl]⁺

Authoritative Grounding & Comprehensive References: The fragmentation of amides often proceeds through alpha-cleavage or McLafferty rearrangement.[11] However, for aromatic amides, the formation of a stable benzoyl-type cation is a dominant process.[10] In this case, cleavage of the C-N bond of the amide is highly probable.

fragmentation_pathway M [M]⁺˙ m/z = 256/258 F1 [C₅H₈ClO]⁺ m/z = 119 M->F1 α-cleavage F2 [C₆H₅N₂O₂]⁺˙ m/z = 138 M->F2 α-cleavage F3 [C₆H₆N]⁺ m/z = 92 F2->F3 -NO₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of 5-chloro-N-(4-nitrophenyl)pentanamide. The predicted NMR, IR, and MS data offer a comprehensive understanding of the molecule's structural features. This information is invaluable for researchers and scientists involved in the synthesis, purification, and analysis of this important chemical intermediate. The provided methodologies and interpretations are based on established scientific principles and serve as a robust framework for the experimental characterization of this compound.

References

  • PubChem. 5-chloro-N-(4-nitrophenyl)pentanamide. National Center for Biotechnology Information. [Link]

  • Manasa Life Sciences. 5-Chloro-N-(4-nitrophenyl)pentanamide. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • SpectraBase. p-Nitroaniline, hydrochloride - 1H NMR. [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • arkat-usa.org. An alternative synthetic strategy to construct apixaban analogues. [Link]

  • quimicaorganica.org. IR Spectrum: Amides. [Link]

  • ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

  • blogspot.com. Infrared of nitro compounds. [Link]

  • YouTube. Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ACS Publications. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmaffiliates. 5-Chloro-N-(4-nitrophenyl)pentanamide. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Organic Chemistry Data. NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ResearchGate. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

Sources

synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide from 4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6), a critical intermediate in the manufacturing of the anticoagulant drug Apixaban (Eliquis) .

Executive Summary

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide represents a pivotal step in the construction of the lactam core found in Factor Xa inhibitors. This guide focuses on the nucleophilic acyl substitution of 4-nitroaniline with 5-chlorovaleroyl chloride. While 4-nitroaniline is a deactivated nucleophile due to the strong electron-withdrawing nitro group, the reaction proceeds with high yield (>95%) under controlled basic conditions.

This document provides a scalable, robust protocol using a THF/Potassium Carbonate system, chosen for its operational simplicity and high product purity (HPLC >99%) without the need for chromatographic purification.

Reaction Mechanism & Retrosynthesis

The formation of the amide bond occurs via an addition-elimination mechanism. The nitrogen lone pair of 4-nitroaniline attacks the carbonyl carbon of 5-chlorovaleroyl chloride. The tetrahedral intermediate collapses, expelling the chloride ion, which is subsequently neutralized by the base.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction flow and electronic movements.

ReactionMechanism Reactants Reactants 4-Nitroaniline + 5-Chlorovaleroyl Chloride Intermediate Tetrahedral Intermediate (Zwitterionic Transition State) Reactants->Intermediate Nucleophilic Attack BaseAction Base Deprotonation (K2CO3 removes HCl) Intermediate->BaseAction Cl- Elimination Product Product 5-Chloro-N-(4-nitrophenyl)pentanamide BaseAction->Product Neutralization

Figure 1: Mechanistic pathway for the acylation of a deactivated aniline.

Experimental Protocol

Scale: Laboratory (100 g basis) | Yield: 98-100% | Purity: >99% (HPLC)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
4-Nitroaniline 138.121.0100.00.724Limiting Reagent
5-Chlorovaleroyl Chloride 155.021.3145.00.935Electrophile
Potassium Carbonate (anhydrous) 138.211.15115.00.832Acid Scavenger
Tetrahydrofuran (THF) 72.11-600 mL-Solvent
Water (Purified) 18.02-1000 mL-Quench/Workup
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel.

  • Charge THF (600 mL) and 4-Nitroaniline (100 g) . Stir at 25–30°C until a clear yellow solution is obtained.

  • Add anhydrous Potassium Carbonate (115 g) in a single portion. The slurry may thicken slightly.

  • Cool the mixture to 0–5°C using an ice/water bath. Critical: Controlling the temperature prevents impurity formation and manages the exotherm.

Step 2: Acylation
  • Charge 5-Chlorovaleroyl Chloride (145 g) into the addition funnel.

  • Add the acid chloride dropwise over 45–60 minutes, maintaining the internal temperature below 10°C .

  • Once addition is complete, allow the reaction to warm to 25–30°C naturally.

  • Stir for 2–3 hours .

    • In-Process Control (IPC): Monitor by TLC (Toluene:Methanol 10:[1]1) or HPLC.[1][2] The starting material (4-nitroaniline) should be <0.5%.

Step 3: Workup & Isolation
  • Distill off the THF under reduced pressure (vacuum) at <45°C until a thick residue remains.

  • Add Purified Water (1000 mL) to the residue.

  • Stir the aqueous suspension vigorously at 25–30°C for 1 hour. The product will crystallize/precipitate as a solid.[1][3]

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with Water (100 mL) to remove residual inorganic salts.

  • Dry the solid in a vacuum oven at 50–55°C for 6–8 hours.

Workflow Visualization

Workflow Start Start: 4-Nitroaniline + THF Cool Add K2CO3 & Cool to 0-5°C Start->Cool Add Add 5-Chlorovaleroyl Chloride (Dropwise, T < 10°C) Cool->Add React Warm to 25°C Stir 3 Hours Add->React Distill Distill THF (Vacuum, <45°C) React->Distill Quench Add Water (Precipitation) Distill->Quench Filter Filter & Wash Quench->Filter Dry Dry (50-55°C, Vacuum) Filter->Dry End Final Product White/Off-White Solid Dry->End

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

The isolated product should be a white to off-white crystalline solid.

ParameterSpecificationNotes
Appearance White to off-white solid
Melting Point 133 – 134°CSharp range indicates high purity.
HPLC Purity ≥ 99.0%
MS (ESI) m/z 255 [M-H]⁻Chlorine isotope pattern observed.[1]
IR (KBr) 3290 (NH), 1682 (C=O), 1511 (NO₂) cm⁻¹Characteristic amide and nitro bands.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.52 (s, 1H, -NH)

  • δ 8.17–8.21 (d, 2H, Ar-H ortho to NO₂)

  • δ 7.81–7.84 (d, 2H, Ar-H meta to NO₂)

  • δ 3.63–3.68 (t, 2H, -CH₂-Cl)[1]

  • δ 2.40–2.46 (t, 2H, -CH₂-CO-)

  • δ 1.70–1.78 (m, 4H, -CH₂-CH₂-)

Troubleshooting & Optimization

Common Issues
  • Incomplete Reaction: If 4-nitroaniline persists, ensure the acid chloride is fresh. Acid chlorides hydrolyze rapidly if exposed to moisture. Increase stoichiometry to 1.4 equiv if necessary.

  • Impurity Formation (Dimer): If the temperature spikes during addition, double acylation or polymerization of the acid chloride can occur. Strictly maintain T < 10°C during addition.

  • Sticky Solid: If the product oils out upon water addition, the THF was not removed completely. Ensure thorough distillation before adding water.

Safety Considerations
  • 4-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential mutagen. Use a fume hood and double nitrile gloves.

  • 5-Chlorovaleroyl Chloride: Corrosive and a lachrymator. Reacts violently with water to release HCl gas.

  • THF: Peroxide former. Test for peroxides before distillation.

References

  • Mathad, V. T., et al. (2015). "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban."[1] World Journal of Pharmaceutical Sciences, 3(9), 1866-1871.[1]

  • Pfizer Inc. (2015). "Process for the preparation of apixaban." World Intellectual Property Organization, WO2015162551A1.

  • Jiang, B., & Ji, M. (2013).[2] "Powder X-ray diffraction of 5-Chloro-N-(4-nitrophenyl) pentanamide." Powder Diffraction, 30(4), 365.[2]

  • Zhu, Y., et al. (2018). "Process for the preparation of apixaban and intermediates thereof." United States Patent Application, US20180099963A1.

Sources

Strategic Synthesis & Cyclization: The Role of 5-chloro-N-(4-nitrophenyl)pentanamide in Apixaban Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apixaban (Eliquis®) is a highly potent, direct Factor Xa inhibitor utilized for stroke prevention and the treatment of venous thromboembolism. The structural complexity of Apixaban necessitates a convergent synthetic strategy. A critical pivot point in this synthesis is the formation of the 1-(4-nitrophenyl)piperidin-2-one lactam ring.

This technical guide focuses on the specific precursor to this lactam: 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 2003-29-4). This linear intermediate represents the "open-chain" form of the lactam ring. Its synthesis and subsequent cyclization are critical process steps that determine the impurity profile—specifically the control of genotoxic 4-nitroaniline—and the overall yield of the "Northern Fragment" of the Apixaban molecule.

Structural Context & Retrosynthetic Analysis

From a retrosynthetic perspective, Apixaban is constructed from two major fragments: the "Southern" pyrazole-carboxamide core and the "Northern" lactam-phenyl ring. The compound 5-chloro-N-(4-nitrophenyl)pentanamide serves as the acyclic progenitor to the Northern Fragment.[1]

Strategic Importance
  • Atom Economy: It utilizes inexpensive 4-nitroaniline and 5-chlorovaleroyl chloride.

  • Impurity Control: It serves as a purge point for unreacted 4-nitroaniline (a potential genotoxic impurity) before the ring closure.

  • Versatility: The linear amide allows for "telescoped" processing (one-pot synthesis) or isolation for purification, depending on the required grade of the final API.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the position of the linear amide within the convergent route.

Apixaban_Retrosynthesis Apixaban Apixaban (API) Coupling Key Coupling Step (Ullmann or Amidation) Apixaban->Coupling Core Pyrazole Core (Southern Fragment) Coupling->Core Lactam 1-(4-aminophenyl)piperidin-2-one (Northern Fragment - Reduced) Coupling->Lactam NitroLactam 1-(4-nitrophenyl)piperidin-2-one (Cyclized Intermediate) Lactam->NitroLactam Reduction (H2/Pd/C) LinearAmide 5-chloro-N-(4-nitrophenyl)pentanamide (Target Linear Intermediate) NitroLactam->LinearAmide Intramolecular Alkylation (Ring Closure) RawMat1 4-Nitroaniline LinearAmide->RawMat1 Acylation RawMat2 5-Chlorovaleroyl Chloride LinearAmide->RawMat2

Caption: Retrosynthetic breakdown showing 5-chloro-N-(4-nitrophenyl)pentanamide as the precursor to the lactam ring.

Synthesis of the Linear Intermediate

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide is a nucleophilic acyl substitution (N-acylation).

Reaction Mechanism[2][3]
  • Nucleophile: The amine group of 4-nitroaniline.[2] Note that the para-nitro group acts as an electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine. This requires the use of a highly reactive acylating agent.

  • Electrophile: 5-chlorovaleroyl chloride (CVC).[1][3][4]

  • Base: A base (typically NaOH, K2CO3, or Triethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature 0–5°C (Addition)20–25°C (Aging)Low initial temperature prevents hydrolysis of the acid chloride and controls exotherm.
Stoichiometry CVC: 1.1–1.2 eqSlight excess of acid chloride ensures complete consumption of 4-nitroaniline (PGI).
Solvent System DCM or THFDichloromethane (DCM) offers excellent solubility for the amide product; THF is preferred if water miscibility is needed for subsequent aqueous workups.
pH Control Basic (pH > 9)Essential to neutralize HCl; acidic conditions would protonate the amine, halting the reaction.

The Critical Cyclization (Role in Lactam Formation)

The defining role of 5-chloro-N-(4-nitrophenyl)pentanamide is its transformation into the lactam ring via intramolecular alkylation .

Mechanism: Intramolecular SN2
  • Deprotonation: A strong base removes the proton from the amide nitrogen. The pKa of this proton is lowered by the electron-withdrawing p-nitrophenyl group and the carbonyl group.

  • Ring Closure: The resulting anion attacks the terminal carbon carrying the chlorine atom (leaving group).

  • Formation: A 6-membered piperidin-2-one ring is formed.

Process Variants: Isolated vs. Telescoped
  • Isolated Route: The linear amide is filtered and washed.[5] This is superior for removing impurities but adds unit operations.

  • Telescoped (One-Pot) Route: After acylation, a Phase Transfer Catalyst (e.g., TBAB) and strong aqueous base (KOH/NaOH) are added directly to the biphasic mixture. This promotes cyclization without isolation.

Reaction_Workflow Start Start: 4-Nitroaniline + 5-Chlorovaleroyl Chloride Step1 Step 1: N-Acylation (0-5°C, Base) Start->Step1 Intermediate Linear Amide (5-chloro-N-(4-nitrophenyl)pentanamide) Step1->Intermediate Decision Route Decision Intermediate->Decision RouteA Route A: Isolation (Filtration/Wash) Decision->RouteA High Purity Req. RouteB Route B: Telescoping (Add PTC + KOH) Decision->RouteB Yield/Speed Req. Cyclization Cyclization (Intramolecular SN2) RouteA->Cyclization RouteB->Cyclization Final Product: 1-(4-nitrophenyl)piperidin-2-one Cyclization->Final

Caption: Workflow comparison between isolating the linear amide versus telescoped cyclization.

Detailed Experimental Protocol

The following protocol describes the isolated synthesis of the linear amide, followed by cyclization. This approach is recommended for research and validation purposes to allow for full characterization of the intermediate.

Part A: Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide[1][3][5][6]

Reagents:

  • 4-Nitroaniline (1.0 eq)[2]

  • 5-Chlorovaleroyl chloride (1.2 eq)

  • Triethylamine (1.5 eq) or NaOH (aq)

  • Dichloromethane (DCM) or THF (10-15 volumes)

Procedure:

  • Charge a reaction vessel with 4-nitroaniline and DCM under nitrogen atmosphere.

  • Add Triethylamine (or dilute NaOH) and cool the mixture to 0–5°C.

  • Addition: Dropwise add 5-chlorovaleroyl chloride over 1 hour, maintaining internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

  • Monitor: Check by HPLC or TLC (Mobile phase: Toluene/MeOH). Disappearance of 4-nitroaniline indicates completion.

  • Quench: Add water. Separate the organic layer.[1][2][3][6][7][8]

  • Isolation:

    • Wash organic layer with 1N HCl (to remove unreacted amine/base) and then brine.

    • Concentrate the solvent to ~2 volumes.

    • Add Hexane or Heptane to precipitate the linear amide.

    • Filter and dry at 50°C.[3][6]

    • Expected Yield: 90–95%.[8]

    • Target Purity: >98%.

Part B: Cyclization to 1-(4-nitrophenyl)piperidin-2-one

Reagents:

  • 5-chloro-N-(4-nitrophenyl)pentanamide (from Part A)[1][3][5]

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst

  • NaOH or KOH (2.0 - 4.0 eq, 25% aqueous solution)

  • DCM or Toluene

Procedure:

  • Dissolve the linear amide in DCM.

  • Add the aqueous base solution and TBAB.

  • Agitate: Vigorously stir the biphasic mixture at room temperature (25°C) for 4–6 hours. Note: Vigorous stirring is crucial for PTC efficiency.

  • Workup: Separate phases. Wash the organic layer with water until neutral pH.

  • Crystallization: Distill solvent and recrystallize from Ethyl Acetate/Isopropyl Alcohol.

Impurity Profiling & Quality Control

The role of 5-chloro-N-(4-nitrophenyl)pentanamide extends to impurity management.[5]

Impurity TypeSourceControl Strategy
4-Nitroaniline Unreacted starting material.[9] (Genotoxic) Ensure excess acid chloride in Step 1. Wash with dilute HCl during isolation of the linear amide.
Dimer Impurity Intermolecular reaction between two amide molecules during cyclization.Maintain high dilution during cyclization or ensure pseudo-high dilution via slow addition of base (if homogeneous).
Hydrolysis Product 5-chloro-pentanoic acid (from chloride hydrolysis).Maintain anhydrous conditions for acid chloride storage.
Analytical Characterization (Linear Amide)
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 96–98°C (Crude), 133–134°C (Highly Crystalline/Pure).

  • Mass Spec (ESI): [M+H]+ = 257.07 (approx).

References

  • Vertex AI Search. (2026). Apixaban process chemistry impurities 4-nitroaniline. Retrieved from

  • BenchChem. (2025).[2][9] The Formation of Apixaban Impurities: An In-depth Technical Guide. Retrieved from

  • Google Patents. (2016). An improved process for the preparation of apixaban and intermediates thereof (Cadila Healthcare).[5] Retrieved from

  • WJPS. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from

  • Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from

Sources

An In-depth Technical Guide on the Safety and Handling of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive safety and toxicological data for 5-chloro-N-(4-nitrophenyl)pentanamide are not extensively available in public literature. This guide is therefore predicated on a scientific assessment of its constituent functional groups—a nitroaromatic moiety, an amide linkage, and a chlorinated alkyl chain—and data from structurally analogous compounds. All procedures must be preceded by a thorough, lab-specific risk assessment performed by qualified personnel.

Executive Summary: A Predictive Hazard Analysis

5-chloro-N-(4-nitrophenyl)pentanamide is a research chemical, notably used as an intermediate in the synthesis of pharmaceuticals like Apixaban.[1][2] Its structure presents a composite hazard profile that demands rigorous and informed handling protocols. This guide provides a detailed framework for its safe use, from risk assessment to disposal, grounded in the predicted reactivity and toxicity derived from its chemical architecture. The primary hazards are associated with the 4-nitrophenyl group, which is characteristic of toxic and mutagenic nitroaromatic compounds, and the 5-chloropentyl chain, a potential alkylating agent.[3][4]

Structural Breakdown and Associated Hazards

A logical approach to understanding the safety profile of 5-chloro-N-(4-nitrophenyl)pentanamide begins with deconstructing the molecule into its primary functional groups and assessing their inherent risks.

G Figure 1. Hazard Profile by Functional Group cluster_molecule 5-chloro-N-(4-nitrophenyl)pentanamide cluster_hazards Predicted Hazards cluster_risks Associated Risks mol C₁₁H₁₃ClN₂O₃ nitro 4-Nitrophenyl Group (Nitroaromatic) amide Amide Linkage alkyl 5-Chloropentyl Chain (Alkyl Halide) nitro_risks • Acute Toxicity (Oral, Dermal, Inhalation) • Mutagenicity/Carcinogenicity • Organ Damage (prolonged exposure) • Methemoglobinemia nitro->nitro_risks amide_risks • Generally stable, but can hydrolyze under  strong acid/base conditions. • Low acute toxicity for many amides. amide->amide_risks alkyl_risks • Skin/Eye Irritation • Respiratory Irritation • Potential Alkylating Agent (Genotoxicity) alkyl->alkyl_risks

Caption: Structural deconstruction and associated hazard predictions.

Physicochemical and Hazard Data

While specific experimental data for the target compound is sparse, data from its precursors and analogs, combined with supplier information, allows for a reasonable estimation of its properties and hazards.

Predicted Physicochemical Properties
PropertyValue / InformationSource
CAS Number 1039914-85-6[5][6]
Molecular Formula C₁₁H₁₃ClN₂O₃[5][7]
Molecular Weight 256.69 g/mol [5][7]
Appearance Expected to be a solid (e.g., pale yellow or off-white)[1]
Storage 2-8°C, Refrigerator[5]
GHS Hazard Classification (Predicted)

This classification is extrapolated from data on 4-nitroaniline and 5-chlorovaleric acid.[8][9][10][11]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS06 (Skull and Crossbones)Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[8][10]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[9][11]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[9][11]
Specific Target Organ Toxicity (Repeated Exposure)GHS08 (Health Hazard)Danger H373: May cause damage to organs through prolonged or repeated exposure.[8][10]
Hazardous to the Aquatic EnvironmentNoneNoneH412: Harmful to aquatic life with long lasting effects.[8]

Core Directive: Safe Handling and Personal Protection

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][12]

  • Ventilation: Ensure adequate general laboratory ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical and based on the combined hazards of a toxic nitroaromatic and a corrosive/irritating alkyl halide.

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Provides protection against both solvent and chemical permeation. 4-Nitroaniline is readily absorbed through the skin.[8] Gloves must be inspected before use and changed immediately upon contamination.[9]
Eye/Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes of the compound in solution and airborne dust particles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[9]
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes.Standard laboratory attire to protect skin from accidental contact.[13] Contaminated clothing must be removed immediately and decontaminated before reuse.[10][14]
Respiratory Not required if handled exclusively within a fume hood. If aerosolization is unavoidable or engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.To prevent inhalation, which is a primary route of exposure for toxic nitroaromatics.[10][15]

Experimental Workflows: Protocols for Safe Use

Risk Assessment Workflow

Prior to any new procedure, a formal risk assessment must be conducted.

G start Start: New Protocol Identified step1 Step 1: Deconstruct Procedure (Identify all chemicals, equipment, and steps) start->step1 step2 Step 2: Hazard Identification (Review SDS for all reagents. Assess hazards of target molecule based on functional groups.) step1->step2 step3 Step 3: Exposure Assessment (Quantity used? Solid or liquid? Potential for dust/aerosol/splash?) step2->step3 decision1 Is Risk Acceptable? step3->decision1 step4 Step 4: Implement Control Measures (Engineering Controls, PPE, Admin Controls) decision1->step4 No end Proceed with Experiment decision1->end Yes (with existing controls) step4->decision1 Re-assess step5 Step 5: Document Protocol & Controls (Update SOP, Train Personnel) step4->step5 step5->end stop STOP Re-evaluate Procedure

Caption: A self-validating workflow for protocol-specific risk assessment.

Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure during the most common handling procedure.

  • Preparation:

    • Don all required PPE as specified in Section 3.2.

    • Designate a work area within the chemical fume hood. Cover the work surface with an absorbent, disposable bench liner.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortex mixer) within the hood.

  • Weighing:

    • Carefully open the container with the solid 5-chloro-N-(4-nitrophenyl)pentanamide. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving vial.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Add the desired solvent to the vial containing the solid.

    • Cap the vial securely before removing it from the weigh scale.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Cleanup:

    • Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the hood with a solvent-dampened cloth.

    • Dispose of the weigh boat, bench liner, and cleaning materials as hazardous waste (see Section 5.0).

    • Wash hands thoroughly after removing gloves.[9]

Emergency Procedures and Waste Disposal

Emergency Response
  • Skin Contact: Immediately remove all contaminated clothing.[15] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[15]

  • Spills: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact the institutional emergency response team.

Waste Disposal

All waste containing 5-chloro-N-(4-nitrophenyl)pentanamide, including contaminated consumables (gloves, pipette tips, vials) and excess material, must be disposed of as hazardous chemical waste.[9] Containers must be clearly labeled and disposed of in accordance with local, state, and federal regulations for halogenated and nitrated organic compounds. Do not allow the product to enter drains.[7][9]

Synthesis and Stability Considerations

Synthetic Pathway Overview

The compound is typically synthesized via the acylation of 4-nitroaniline with 5-chlorovaleryl chloride.[16] This reaction involves handling a toxic aniline derivative and a corrosive acid chloride, requiring stringent control measures.

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product pna 4-Nitroaniline (Toxic, Skin Absorber) cond Base (e.g., K₂CO₃) Solvent (e.g., THF) 0-30°C pna->cond cvc 5-Chlorovaleryl Chloride (Corrosive, Water-Reactive) cvc->cond prod 5-chloro-N-(4-nitrophenyl)pentanamide cond->prod

Caption: Simplified synthetic workflow highlighting reagent hazards.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[5][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

  • Stability: The nitroaromatic group can be sensitive to heat and light. While generally stable under recommended storage conditions, thermal decomposition could release hazardous gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[17] The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions.

Conclusion

5-chloro-N-(4-nitrophenyl)pentanamide is a compound with significant, predictable hazards. Its safe handling is not merely a matter of following steps but of understanding the causality behind the required precautions. The toxicity of the nitroaromatic core and the reactivity of the alkyl halide chain dictate a conservative approach. By integrating the principles of predictive hazard analysis, stringent engineering controls, appropriate PPE, and validated protocols, researchers can effectively mitigate the risks associated with the use of this important synthetic intermediate.

References

  • Aldrich. (2025). SAFETY DATA SHEET for 4-Nitroaniline.
  • Fisher Scientific. (2009). SAFETY DATA SHEET for p-Nitroaniline.
  • ChemicalBook. (2025). 5-Chlorovaleric acid - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • BASF. (2026). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleric acid, 98%.
  • Scribd. (n.d.). Aluminum Alkyl Halides.
  • Chemicea. (n.d.). Material Safety Data Sheet - 5-Chloro-N-(4-nitrophenyl)pentanamide.
  • Santa Cruz Biotechnology. (n.d.). 5-Chlorovaleric acid - Material Safety Data Sheet.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for 4-Nitrophenyl-alpha-D-glucopyranoside.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) for 2-Chloropentanoic acid.
  • Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Pharmaffiliates. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide.
  • ChemScene. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • PubChem. (n.d.). 5-Chlorovaleric acid.
  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet.
  • ChemicalBook. (2025). 5-chloro-N-(4-nitrophenyl)pentanamide.

Sources

Technical Guide: Mechanistic Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6) is a critical intermediate in the synthesis of Apixaban (Eliquis), a blockbuster Factor Xa inhibitor used for anticoagulant therapy. Its synthesis represents a classic but electronically demanding nucleophilic acyl substitution.

For process chemists and drug developers, this molecule serves as the precursor to 1-(4-nitrophenyl)piperidin-2-one (the lactam core). The transformation requires precise control because the para-nitro group on the aniline ring significantly decreases nucleophilicity, necessitating a highly reactive acylating agent (5-chlorovaleroyl chloride) while managing the risk of premature cyclization or hydrolysis.

This guide details the mechanistic underpinnings, optimized experimental protocols, and critical process parameters (CPPs) required to synthesize this intermediate with high purity (>99%) and yield.

Mechanistic Analysis

The formation of 5-chloro-N-(4-nitrophenyl)pentanamide is a nucleophilic addition-elimination reaction involving 4-nitroaniline and 5-chlorovaleroyl chloride.

Electronic Constraints
  • Nucleophile Deactivation: The nitro group (-NO₂) at the para position is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the amine nitrogen, stabilizing the lone pair and making it less available for attack.

  • Electrophile Activation: To overcome the poor nucleophilicity of 4-nitroaniline, 5-chlorovaleroyl chloride is used instead of the carboxylic acid. The chloride leaving group increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the initial attack.

Reaction Pathway[1][2]
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms with a negative charge on the oxygen.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.

  • Deprotonation: A base (typically

    
    , 
    
    
    
    , or NaOH) abstracts the proton from the positively charged nitrogen to generate the neutral amide and form a salt byproduct (e.g., KCl or
    
    
    ).
Mechanistic Pathway Diagram

ReactionMechanism Reactants Reactants (4-Nitroaniline + 5-CVC) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (Slow step) Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral Elimination Elimination of Cl- Tetrahedral->Elimination Collapse ProtonTransfer Deprotonation (Base Mediated) Elimination->ProtonTransfer -HCl Product Product (5-chloro-N-(4-nitrophenyl)pentanamide) ProtonTransfer->Product Irreversible

Caption: Kinetic pathway of the acylation showing the rate-determining nucleophilic attack hindered by the nitro group.

Experimental Protocol (Optimized)

This protocol synthesizes the amide while suppressing the subsequent cyclization to the lactam, which is usually reserved for the next processing step.

Materials & Stoichiometry
ReagentRoleEquiv.Function
4-Nitroaniline Limiting Reagent1.0Nucleophile scaffold.
5-Chlorovaleroyl Chloride Electrophile1.2 - 1.3Acylating agent. Excess ensures conversion.
Potassium Carbonate (

)
Base1.2 - 1.5Scavenges HCl; mild enough to prevent cyclization.
Tetrahydrofuran (THF) Solvent10-15 VolSolubilizes reactants; inert to acid chloride.
Water QuenchN/AHydrolyzes excess acid chloride during workup.
Step-by-Step Methodology

Step 1: Reactor Setup & Dissolution

  • Charge a clean, dry reactor with THF (6.0 L) and 4-Nitroaniline (1.0 kg) .

  • Stir at 25–30°C until a clear yellow/orange solution is obtained.

  • Note: Complete dissolution is critical before base addition to ensure homogeneity.

Step 2: Base Addition & Cooling [1]

  • Add anhydrous

    
     (1.15 kg)  to the solution. The mixture will become a suspension.
    
  • Cool the reaction mass to 0–5°C .

  • Why: Cooling suppresses the hydrolysis of the acid chloride and minimizes exotherms that could lead to impurity formation (e.g., bis-acylation).

Step 3: Acylation (Critical Step)

  • Charge 5-Chlorovaleroyl chloride (1.45 kg) dropwise over 60–90 minutes .

  • Maintain internal temperature < 10°C throughout the addition.

  • After addition, warm the mixture to 25–30°C and stir for 1–2 hours .

  • Monitor: Check reaction progress via HPLC or TLC (Toluene:Methanol 9:1). Target < 0.5% unreacted aniline.

Step 4: Quench & Isolation

  • Distill off THF under reduced pressure (< 45°C) to obtain a residue.

  • Add Purified Water (10.0 L) to the residue and stir vigorously for 1 hour. This dissolves the inorganic salts (KCl) and hydrolyzes excess acid chloride to water-soluble 5-chlorovaleric acid.

  • Filter the precipitated solid.[1][2][3]

  • Wash the wet cake with water (2 x 1.0 L) to remove residual acidity.

Step 5: Drying

  • Dry the solid in a vacuum oven at 50–55°C for 6–8 hours.

  • Target Yield: 98–100%

  • Target Purity: > 99.5% (HPLC)

Experimental Workflow Diagram

Workflow Start Start: Charge THF + 4-Nitroaniline BaseAdd Add K2CO3 & Cool to 0-5°C Start->BaseAdd Addition Add 5-Chlorovaleroyl Chloride (Dropwise, T < 10°C) BaseAdd->Addition Reaction Warm to 25°C & Stir 2h Addition->Reaction Monitor HPLC Check (<0.5% SM) Reaction->Monitor Monitor->Reaction Fail (Extend Time) Distill Distill THF (Vac < 45°C) Monitor->Distill Pass Quench Add Water (Slurry) Distill->Quench Filter Filtration & Wash Quench->Filter Dry Dry (50-55°C) Filter->Dry

Caption: Operational workflow for the synthesis of the intermediate.

Critical Process Parameters & Troubleshooting

Impurity Profile
ImpurityOriginControl Strategy
Unreacted 4-Nitroaniline Incomplete reactionEnsure slight excess of acid chloride (1.2 eq); extend reaction time.
5-Chlorovaleric Acid Hydrolysis of reagentMaintain anhydrous conditions during addition; rapid addition (controlled) to minimize moisture exposure.
1-(4-nitrophenyl)piperidin-2-one Premature cyclizationAvoid strong bases (e.g., NaOH, NaH) during this step; keep T < 30°C.
Bis-acylated aniline Over-reactionUnlikely due to steric hindrance and electron withdrawal, but minimized by keeping T low.
Solvent Selection Rationale
  • THF: Preferred for its ability to solubilize both the organic reactants and reasonably suspend the carbonate base. It is easily removed by distillation.

  • Dichloromethane (MDC): An alternative used in biphasic protocols (with aqueous NaOH). However, MDC requires phase separation and is environmentally less favorable than THF.

  • Acetonitrile: Can be used but may lead to higher solubility of the product during workup, reducing isolated yield.

References

  • Mathad, V. T., et al. (2015).[2] "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one: A Key Intermediate of Apixaban."[4][2] World Journal of Pharmaceutical Sciences, 3(9), 1866-1871.[2] Link

  • Dong, W., et al. (2024).[4] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie - Chemical Monthly. Link

  • European Patent Office. (2020). "Process for the preparation of Apixaban and intermediates thereof."[4][1][2][5] EP 3212620 B1. Link

  • Google Patents. (2016). "Process for the preparation of apixaban - US20160143894A1". Link

  • ChemScene. "5-Chloro-N-(4-nitrophenyl)pentanamide Product Information." Link

Sources

Technical Guide: Theoretical Yield Calculation for 5-Chloro-N-(4-nitrophenyl)pentanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6) is a critical intermediate in the synthesis of Apixaban (Eliquis), a leading anticoagulant factor Xa inhibitor. Its synthesis typically involves the N-acylation of 4-nitroaniline with 5-chlorovaleroyl chloride.

This guide provides a rigorous framework for calculating the theoretical yield of this specific transformation. Beyond simple stoichiometry, we analyze the thermodynamic and kinetic factors—such as the poor nucleophilicity of 4-nitroaniline and the competing cyclization pathways—that create the "Yield Gap" between theoretical projections and experimental reality.

Part 1: Reaction Stoichiometry & Mechanism

The Chemical Transformation

The synthesis is a nucleophilic acyl substitution (Schotten-Baumann conditions). The amine nitrogen of 4-nitroaniline attacks the carbonyl carbon of 5-chlorovaleroyl chloride, displacing chloride to form the amide bond.

Reaction Equation:



Mechanistic Pathway (Visualization)

The following diagram illustrates the reaction flow, including the critical transition state and the role of the base (Triethylamine/Pyridine) in driving equilibrium by scavenging HCl.

ReactionMechanism Reactants Reactants 4-Nitroaniline + 5-Chlorovaleroyl Chloride TS Tetrahedral Intermediate (Unstable) Reactants->TS Nucleophilic Attack Product Product 5-Chloro-N-(4-nitrophenyl)pentanamide TS->Product Cl- Elimination Byproduct Byproduct HCl (Captured as Salt) TS->Byproduct Proton Transfer Base Base Scavenger (TEA/Pyridine) Base->Byproduct Neutralization

Caption: Mechanistic flow of N-acylation. The base is essential to prevent protonation of the unreacted amine.

Part 2: The Calculation Framework

Molecular Data Reference

Accurate theoretical yield calculations require precise molecular weights (MW).

ComponentRoleFormulaMW ( g/mol )Density (g/mL)
4-Nitroaniline Limiting Reagent

138.12 Solid
5-Chlorovaleroyl Chloride Acylating Agent

155.02 ~1.20
Target Product Product

256.69 Solid
Step-by-Step Calculation Logic

Step 1: Determine the Limiting Reagent In this synthesis, 4-nitroaniline is typically the limiting reagent (1.0 eq). The acid chloride is moisture-sensitive and usually added in slight excess (1.1–1.2 eq) to account for hydrolysis.

Step 2: Calculate Moles of Limiting Reagent



Step 3: Calculate Theoretical Yield (Mass) Since the stoichiometry is 1:1:



Example Calculation

Scenario: You start with 10.0 g of 4-nitroaniline.

  • Moles of 4-nitroaniline:

    
    
    
  • Theoretical Mass of Product:

    
    
    

Part 3: Experimental Protocol & Workflow

This protocol is designed to maximize yield by mitigating the deactivating effect of the nitro group on the aniline.

Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous is critical).

  • Base: Triethylamine (TEA) or Pyridine (1.2 – 1.5 eq).

  • Temperature: 0°C (addition)

    
     Room Temperature (reaction).
    
Workflow Diagram

ProtocolFlow Start Start: 10g 4-Nitroaniline Dissolve Dissolve in DCM (10 vol) Add TEA (1.5 eq) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add Dropwise Addition: 5-Chlorovaleroyl Chloride (1.2 eq) Cool->Add React Warm to RT Stir 4-6 Hours Add->React Monitor Check TLC/HPLC (Target: <2% Starting Material) React->Monitor Monitor->React Incomplete Quench Quench with NaHCO3 (aq) Monitor->Quench Complete Isolate Phase Separation -> Dry -> Evaporate Quench->Isolate Final Crude Solid (Calculate % Yield) Isolate->Final

Caption: Operational workflow for the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide.

Part 4: Yield Gap Analysis (Theoretical vs. Actual)

In practice, obtaining 100% theoretical yield is impossible. For this specific molecule, expect actual yields between 85% – 92% .

Why the Gap Exists?
  • Electronic Deactivation: The nitro group (

    
    ) on the aniline is strongly electron-withdrawing. This reduces the nucleophilicity of the amine, slowing the reaction and allowing moisture to compete for the acid chloride [1].
    
  • Cyclization Risk (Lactam Formation): The product contains both a nucleophilic nitrogen (amide) and an electrophilic carbon (alkyl chloride). Under strong basic conditions or high heat, the product can cyclize to form 1-(4-nitrophenyl)piperidin-2-one . While this is the next step in Apixaban synthesis, premature cyclization during this step reduces the isolated yield of the linear amide [2].

  • Hydrolysis: 5-chlorovaleroyl chloride hydrolyzes rapidly in the presence of trace water to form 5-chlorovaleric acid, which will not react with the amine without a coupling agent.

Calculating Percentage Yield


Example: If you isolated 16.5 g from the 10g batch above:



References

  • Zapoticzny, S. A. (1975).[1] Reactions of para-nitroaniline with acid chlorides. NJIT Theses & Dissertations. Link

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[2] Journal of Medicinal Chemistry. (Contextualizing the lactam cyclization pathway).

  • BMS Patent US6967208B2 . Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. (Describes the cyclization of the linear amide intermediate). Link

  • World Journal of Pharmaceutical Sciences . (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (Details the chlorovaleroyl chloride reaction conditions). Link

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount for process optimization, safety, and the ultimate success of synthesizing active pharmaceutical ingredients (APIs). 5-chloro-N-(4-nitrophenyl)pentanamide stands as a critical building block in the synthesis of Apixaban, a widely used anticoagulant. This guide provides an in-depth technical exploration of the thermochemical properties of this compound. In the absence of extensive published experimental data for this specific intermediate, this document serves as a roadmap, detailing the established methodologies for both the experimental determination and computational prediction of its key thermochemical parameters.

Introduction to 5-chloro-N-(4-nitrophenyl)pentanamide

5-chloro-N-(4-nitrophenyl)pentanamide is a solid organic compound with the chemical formula C₁₁H₁₃ClN₂O₃. It plays a crucial role as an intermediate in the multi-step synthesis of Apixaban, a direct factor Xa inhibitor. The thermochemical properties of this intermediate, such as its enthalpy of formation, heat capacity, and thermal stability, are critical data points. They inform process safety by identifying potential thermal hazards, aid in the optimization of reaction conditions for improved yield and purity, and are essential for developing robust and scalable manufacturing processes.

Table 1: Physicochemical Properties of 5-chloro-N-(4-nitrophenyl)pentanamide

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃ClN₂O₃[1][2]
Molecular Weight 256.69 g/mol [1][2]
Appearance Brown to gray solid[3]
Melting Point 121-123°C / 133-134°C[1][3]
IUPAC Name 5-chloro-N-(4-nitrophenyl)pentanamide
CAS Number 1039914-85-6[1][3]

Note: The variation in reported melting points may be due to different experimental conditions or sample purity.

Synthesis Protocol

A clear and reproducible synthesis is the foundation for obtaining a pure sample for thermochemical analysis. The following protocol is adapted from a reported scalable synthesis.[1]

Reaction Scheme:



Caption: Acylation of p-nitroaniline with 5-chlorovaleryl chloride to yield 5-chloro-N-(4-nitrophenyl)pentanamide.

Step-by-Step Procedure:

  • Charging the Reactor: In a suitable reactor, charge Tetrahydrofuran (THF) (6.0 L) and p-nitroaniline (1.0 kg, 7.24 moles). Stir the mixture at 25-30 °C until a clear solution is obtained.[1]

  • Addition of Base: To the resulting solution, add anhydrous potassium carbonate (1.15 kg, 8.32 moles).[1]

  • Cooling: Cool the reaction mixture to 0-5 °C.[1]

  • Addition of Acylating Agent: Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 moles) to the mixture while maintaining the temperature at 0-5 °C.[1]

  • Reaction: Raise the temperature of the reaction mass to 25-30 °C and stir for 1.5 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Solvent Removal: Upon completion, distill the THF under vacuum at a temperature below 45 °C to obtain a residue.[1]

  • Precipitation and Washing: Add purified water (10.0 L) to the residue and stir the resulting suspension at 25-30 °C for 1 hour.[1]

  • Isolation and Drying: Filter the solid product, wash it with purified water (1.0 L), and dry it under vacuum at 50-55 °C for 6-8 hours to yield the crystalline solid product.[1]

Experimental Determination of Thermochemical Properties

A rigorous experimental approach is essential for obtaining accurate thermochemical data. The following techniques are standard for the characterization of solid organic compounds.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).[2][3]

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of 5-chloro-N-(4-nitrophenyl)pentanamide into an aluminum pan and hermetically seal it.

  • Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting curve. The area under the melting peak corresponds to the enthalpy of fusion. Heat capacity can be determined by modulating the temperature program (Modulated DSC) or by comparing the heat flow of the sample to a known sapphire standard.[3]

Causality Behind Experimental Choices:

  • An inert atmosphere prevents oxidative degradation of the sample during heating.

  • A controlled heating rate ensures thermal equilibrium within the sample, leading to more accurate and reproducible results.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of a compound.[5][6]

Protocol:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature.

  • Sample Loading: Place a small, accurately weighed sample (5-10 mg) of 5-chloro-N-(4-nitrophenyl)pentanamide onto the TGA balance pan.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The data can also reveal the presence of residual solvents or moisture.[6]

Causality Behind Experimental Choices:

  • The choice of heating rate can influence the apparent decomposition temperature; slower rates can provide better resolution of decomposition steps.

  • Running the experiment under an inert gas like nitrogen allows for the study of thermal decomposition without the influence of oxidation.

Bomb Calorimetry for Enthalpy of Formation

Principle: Bomb calorimetry is the standard method for determining the standard enthalpy of combustion (ΔHc°) of a solid organic compound. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law.

Protocol:

  • Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A precisely weighed pellet of 5-chloro-N-(4-nitrophenyl)pentanamide is placed in the sample holder of the bomb. A fuse wire is connected to the ignition circuit and placed in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (around 25 atm).

  • Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

  • Calculation of ΔHc°: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then used to determine the molar enthalpy of combustion.

  • Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Workflow for Determining Enthalpy of Formation:

G cluster_exp Experimental Workflow cluster_calc Calculation Workflow start Weigh Sample & Prepare Bomb combust Combust Sample in Calorimeter start->combust measure_temp Measure Temperature Change (ΔT) combust->measure_temp calc_q Calculate Heat Released (q = Ccal * ΔT) measure_temp->calc_q calc_hc Calculate Molar Enthalpy of Combustion (ΔHc°) calc_q->calc_hc hess_law Apply Hess's Law ΔHc° = ΣΔHf°(products) - ΣΔHf°(reactants) calc_hc->hess_law calc_hf Calculate Enthalpy of Formation (ΔHf°) of Sample hess_law->calc_hf known_hf Known ΔHf° of CO₂, H₂O, HCl, N₂ known_hf->hess_law

Caption: Workflow for determining ΔHf° from bomb calorimetry.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful alternative and complement to experimental methods, especially when experimental data is scarce.

Density Functional Theory (DFT) Calculations

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and thermochemical properties like enthalpy, entropy, and Gibbs free energy with good accuracy.

Computational Protocol:

  • Structure Building: Construct the 3D structure of 5-chloro-N-(4-nitrophenyl)pentanamide using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on the optimized structure.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Thermochemical Property Calculation: From the output of the frequency calculation, the standard enthalpy of formation, entropy, and heat capacity can be calculated.

Causality Behind Method Selection:

  • Functional: The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(2d,p) is typically used. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of molecules with heteroatoms and potential non-covalent interactions.

Computational Workflow for Thermochemical Properties:

G start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq->verify verify->opt Failure thermo Calculate Thermochemical Properties (Enthalpy, Entropy, Heat Capacity) verify->thermo Success end Predicted Thermochemical Data thermo->end

Caption: A typical DFT workflow for predicting thermochemical properties.

Data Summary

Table 2: Hypothetical Thermochemical Data for 5-chloro-N-(4-nitrophenyl)pentanamide

ParameterSymbolExpected Value RangeMethod of Determination
Enthalpy of Fusion ΔHfus20 - 40 kJ/molDSC
Standard Enthalpy of Combustion ΔHc°-5500 to -6500 kJ/molBomb Calorimetry
Standard Enthalpy of Formation ΔHf°-300 to -500 kJ/molBomb Calorimetry & Hess's Law / DFT
Molar Heat Capacity (at 298.15 K) Cp250 - 350 J/(mol·K)DSC / DFT
Decomposition Temperature (Onset) Td> 200 °CTGA

Conclusion

A thorough understanding of the thermochemical properties of 5-chloro-N-(4-nitrophenyl)pentanamide is indispensable for its safe and efficient use in the synthesis of Apixaban. This guide has outlined the standard experimental and computational methodologies that can be employed to determine these crucial parameters. By combining techniques like DSC, TGA, and bomb calorimetry with the predictive power of DFT calculations, researchers and drug development professionals can build a comprehensive thermochemical profile of this key intermediate, ensuring process safety, optimizing reaction conditions, and facilitating scalable pharmaceutical manufacturing.

References

  • Mathad, V. T., Solanki, P. V., Dhokrat, P. A., & Uppelli, S. B. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]

  • Infinity Scientific. (2024, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-N-(4-nitrophenyl)pentanamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Justia Patents. (2017, March 28). Process for the preparation of apixaban. Retrieved from [Link]

  • Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Frontiers. (2023, April 12). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Retrieved from [Link]

  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2022, May 31). Calculating enthalpy of a chemical reaction using DFT. Retrieved from [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

  • ACS Publications. (2020, August 3). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Basis set selection for molecular calculations. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved from [Link]

  • Wang, Z. (2021, September 3). NMR Prediction with Scaling Factors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

  • YouTube. (2020, February 3). CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. Retrieved from [Link]

  • University of Arizona. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • NIH. (n.d.). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Retrieved from [Link]

  • NIH. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies to Enthalpies of Formation of Hydrocarbons. The Journal of Physical Chemistry A. Retrieved from [Link]

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Crystalline Structure of 5-Chloro-N-(4-nitrophenyl)pentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystalline structure, synthesis, and solid-state characterization of 5-chloro-N-(4-nitrophenyl)pentanamide , a critical intermediate in the synthesis of the anticoagulant drug Apixaban.

Executive Summary

5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6) is a vital organic intermediate used in the manufacturing of Factor Xa inhibitors, specifically Apixaban .[1][2][3] Its solid-state properties are of paramount importance because they dictate the purity profile and reaction kinetics of the subsequent cyclization step to form the lactam ring (1-(4-nitrophenyl)-2-piperidinone).[1][2][3]

This guide provides a definitive analysis of its crystal system, unit cell parameters derived from high-resolution X-ray diffraction, and the intermolecular forces stabilizing its lattice.[1][2][3]

Chemical Context & Synthesis

To understand the crystallization behavior, one must first understand the molecular origin.[1][2][3] The compound is an acyclic amide formed by the acylation of 4-nitroaniline.[1][2][3]

Synthesis Pathway

The synthesis involves the nucleophilic attack of the aniline nitrogen on the acyl chloride, followed by a critical crystallization step to remove impurities (such as unreacted aniline or bis-acylated byproducts) before the ring-closure step.[1][2][3]

Synthesis cluster_0 Critical Quality Control Point A 4-Nitroaniline C Intermediate Complex A->C THF/DCM, Base B 5-Chlorovaleroyl Chloride B->C D 5-chloro-N-(4-nitrophenyl) pentanamide (Target Crystal) C->D Crystallization (Methanol) E 1-(4-nitrophenyl)- 2-piperidinone (Lactam) D->E Cyclization (K2CO3/DMSO, Heat)

Figure 1: Synthetic pathway highlighting the isolation of the crystalline amide intermediate.

Crystallographic Data

The crystal structure of 5-chloro-N-(4-nitrophenyl)pentanamide has been characterized via high-precision Powder X-ray Diffraction (PXRD) with Pawley refinement.[1][2][3] The compound crystallizes in the Monoclinic system.[1][2][3][4]

Unit Cell Parameters

The following data represents the standard polymorph obtained from methanol recrystallization.

ParameterValueDescription
Crystal System MonoclinicLow symmetry, common for flexible organic amides.[1][2]
Space Group

(No.[1][2][3][4] 14)
Centrosymmetric; favors antiparallel packing.[1][2][3]

(Axis)

Å
Short axis, likely stacking direction.[1][2][3]

(Axis)

Å
Long axis, accommodating the pentyl chain.[1][2][3]

(Axis)

Å
Width of the packing motif.[1][2][3]


Orthogonal.[1][2][3]


Monoclinic angle; significant tilt.[1][2][3][4]


Orthogonal.[1][2][3]
Volume (

)

Å

Unit cell volume.[1][2][3][4]

4Four molecules per unit cell.[1][2][3][4]
Density (

)

g/cm

Calculated from XRD data.[1][2][3]
Density (

)

g/cm

Measured experimentally.[1][2][3]

Data Source: Derived from refined powder diffraction data (See References).

Molecular Conformation & Intermolecular Interactions

The stability of the


 lattice is driven by specific non-covalent interactions.
Molecular Geometry

The molecule consists of three distinct domains:

  • The Nitroaniline Head: The 4-nitrophenyl group is planar.[1][2][3] The nitro group is conjugated with the aromatic ring, inducing a strong dipole.[1][2][3]

  • The Amide Linker: The

    
     bond adopts a trans conformation (torsion angle 
    
    
    
    ) to minimize steric clash between the carbonyl oxygen and the aromatic ring.[1][2][3]
  • The Chloropentyl Tail: The aliphatic chain (-(CH

    
    )
    
    
    
    -Cl) adopts an extended anti-zigzag conformation in the crystal to maximize packing efficiency, though some gauche defects may exist near the chlorine terminus depending on thermal history.[1][2][3]
Hydrogen Bonding Network

In the


 space group, secondary amides typically form 1D hydrogen-bonded chains .[1][2]
  • Donor: Amide Nitrogen (

    
    )[1][2][3]
    
  • Acceptor: Carbonyl Oxygen (

    
    )[1][2][3]
    
  • Motif:

    
     chains (graph set notation) running parallel to the crystallographic 
    
    
    
    -axis or forming centrosymmetric
    
    
    dimers.
  • Significance: These hydrogen bonds provide high melting point stability (approx. 96-98 °C for the subsequent lactam, similar range for this intermediate) and solvent resistance.[1][2][3]

- Stacking

The electron-deficient 4-nitrophenyl rings stack in an offset face-to-face arrangement.[1][2] This interaction reinforces the hydrogen-bonded chains, creating 2D sheets that stack via weak van der Waals forces involving the chloropentyl tails.[1][2][3]

CrystalPacking cluster_packing Lattice Stabilization Forces HBond Strong H-Bonding (N-H ... O=C) Primary Motif PiStack π-π Stacking (Nitrophenyl rings) Secondary Motif HBond->PiStack Orthogonal Stabilization VdW Van der Waals (Chloropentyl chains) Weak Dispersive PiStack->VdW Layer Packing

Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.[1][2][3]

Experimental Protocols for Crystallization

To reproduce the specific polymorph described above (Form I), the following protocol is recommended.

Materials
  • Crude 5-chloro-N-(4-nitrophenyl)pentanamide (Purity >90%)

  • Solvent: Methanol (HPLC Grade)[1][2][3]

  • Anti-solvent (Optional): Water[1][2][3]

Method
  • Dissolution: Charge crude solid into Methanol (5 mL per gram) at 60°C. Stir until fully dissolved.

  • Filtration: Filter hot to remove insoluble inorganic salts (if any).[1][2][3]

  • Cooling: Cool the filtrate slowly to 25°C at a rate of 10°C/hour. Rapid cooling may induce amorphous precipitation or metastable forms.[1][2][3]

  • Nucleation: If no crystals appear at 25°C, seed with 0.1% w/w pure crystals or cool further to 0-5°C.

  • Isolation: Filter the resulting pale yellow needles/plates.[1][2][3]

  • Drying: Dry under vacuum at 40°C for 12 hours.

Validation: The dried solid should exhibit a single sharp melting endotherm and match the PXRD pattern for the monoclinic phase.

Relevance in Drug Development

Understanding this structure is not merely academic; it is a Critical Process Parameter (CPP) for Apixaban manufacturing.

  • Impurity Rejection: The crystallization of this intermediate is the primary step for rejecting the "bis-amide" impurity (where two aniline molecules react with the di-acid chloride).[1][2][3] The

    
     packing excludes the bulky bis-impurity.[1][2][3]
    
  • Cyclization Efficiency: The conformation of the pentyl chain in the crystal pre-organizes the molecule for cyclization.[1][2][3] However, if the crystal is too stable (high lattice energy), dissolution in the cyclization solvent (DMSO) may be slow, affecting reactor throughput.[1][2][3]

  • Regulatory Compliance: Full characterization of intermediates is required by ICH Q11 guidelines to demonstrate process understanding and control over polymorphism.[1][2][3]

References

  • Powder X-ray diffraction of 5-Chloro-N-(4-nitrophenyl) pentanamide, C11H13ClN2O3 . Powder Diffraction.[1][2][3][4] Cambridge University Press.[1][2]

  • Synthesis and process optimization of Apixaban intermediates . ChemicalBook / Arkivoc.[1][2][3]

  • Apixaban Impurity Profiling and Solid State Characteriz

Sources

Methodological & Application

detailed synthesis protocol for 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and characterization of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS 1039914-85-6). This compound is a critical early intermediate and known process impurity in the manufacturing of Apixaban (Eliquis), a highly selective Factor Xa inhibitor used as an anticoagulant.

The following guide synthesizes data from patent literature and standard organic synthesis principles to provide a robust, scalable protocol.

Part 1: Application Context & Strategic Overview

5-chloro-N-(4-nitrophenyl)pentanamide serves two primary roles in pharmaceutical development:

  • Synthetic Building Block: It acts as a precursor for the construction of the lactam ring systems found in Apixaban-related scaffolds. The pendant alkyl chloride allows for subsequent intramolecular cyclization or nucleophilic substitution.

  • Impurity Marker: It is monitored as "Apixaban Impurity 59" or similar designations in quality control to ensure the purity of the final Active Pharmaceutical Ingredient (API). Understanding its formation allows process chemists to optimize reaction parameters to minimize side reactions.

Mechanism of Action (Contextual)

While the intermediate itself is not biologically active, the final API (Apixaban) functions within the coagulation cascade.

  • Target: Factor Xa (FXa).

  • Effect: Reversible inhibition of free and clot-bound FXa, preventing the conversion of prothrombin to thrombin.

Part 2: Detailed Synthesis Protocol

Reaction Class: Nucleophilic Acyl Substitution (Amide Coupling) Key Transformation: Acylation of an electron-deficient aniline (4-nitroaniline) with an acid chloride (5-chlorovaleroyl chloride).

Materials & Reagents
ReagentRoleEquiv.Notes
4-Nitroaniline Substrate1.0Toxic; electron-deficient amine (sluggish nucleophile).
5-Chlorovaleroyl Chloride (CVC) Electrophile1.1 - 1.2Corrosive; moisture sensitive.
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl byproduct.
Dichloromethane (DCM) Solvent10-15 VolAnhydrous preferred.
DMAP Catalyst0.05-0.1(Optional) Acylation catalyst to boost yield.
Experimental Workflow

Step 1: Preparation of the Amine Solution

  • Charge a clean, dry 3-neck round-bottom flask with 4-nitroaniline (1.0 equiv).

  • Add Dichloromethane (DCM) (10 volumes) under an inert atmosphere (

    
     or Ar).
    
  • Add Triethylamine (TEA) (1.5 equiv) to the suspension.

    • Note: 4-nitroaniline may not fully dissolve immediately; the reaction often proceeds as the starting material is consumed.

Step 2: Acylation Reaction

  • Cool the reaction mixture to 0–5 °C using an ice/water bath.

  • Add 5-chlorovaleroyl chloride (1.2 equiv) dropwise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C to prevent bis-acylation or polymerization side products.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 3:7) or HPLC. The limiting reagent (4-nitroaniline) should be < 1%.

Step 3: Work-up and Isolation

  • Quench the reaction by adding water (5 volumes) slowly.

  • Separate the organic layer and wash sequentially with:

    • 1N HCl (to remove excess TEA/DMAP).

    • Saturated

      
       (to neutralize residual acid).
      
    • Brine (saturated NaCl).

  • Dry the organic phase over anhydrous

    
     and filter.
    
  • Concentrate under reduced pressure (rotary evaporator) at < 45 °C.

Step 4: Purification

  • The crude residue is typically an off-white to yellow solid.

  • Recrystallization: Dissolve in minimum hot Ethyl Acetate or Isopropyl Alcohol (IPA) and cool to 0 °C to precipitate the pure product.

  • Filtration: Collect the solid by vacuum filtration and dry at 50 °C under vacuum.

Part 3: Visualizations & Logic

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the synthesis of the target intermediate and its downstream logic in the Apixaban pathway.[1]

Synthesispathway cluster_conditions Critical Process Parameters Start1 4-Nitroaniline (Substrate) Reagents Base (TEA) DCM, 0-25°C Start1->Reagents Start2 5-Chlorovaleroyl Chloride (CVC) Start2->Reagents Intermediate 5-chloro-N-(4-nitrophenyl) pentanamide (Target Molecule) Reagents->Intermediate Nucleophilic Acyl Substitution Cyclization Intramolecular Cyclization (Base induced) Intermediate->Cyclization Precursor Logic Lactam N-(4-nitrophenyl) lactam derivative Cyclization->Lactam Ring Closure Apixaban Apixaban API (Downstream) Lactam->Apixaban Multi-step Synthesis

Caption: Figure 1. Synthetic workflow for 5-chloro-N-(4-nitrophenyl)pentanamide and its logical progression toward the Apixaban scaffold.

Figure 2: Pharmacological Context (Coagulation Cascade)

To provide context for drug development professionals, this diagram places the final drug target (Factor Xa) in its biological system.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Converts Prothrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Apixaban Apixaban (Inhibitor) Apixaban->FXa Direct Inhibition

Caption: Figure 2. The Coagulation Cascade highlighting Factor Xa, the therapeutic target of the final API derived from the synthesis intermediate.

Part 4: Quality Control & Safety

Analytical Specifications (Typical):

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): > 98.0%.

  • Melting Point: 108–112 °C (varies by polymorph/purity).

  • Mass Spectrometry: [M+H]+ = 257.1 (calculated for

    
    ).
    

Safety Profile:

  • 4-Nitroaniline: Highly toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Use a dedicated fume hood and double nitrile gloves.

  • 5-Chlorovaleroyl chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous washes containing TEA/HCl must be neutralized before disposal.

References

  • Process for the preparation of apixaban and intermediates thereof.
  • An alternative synthetic str

    • Source: Arkivoc (2024)
    • URL:[Link]

  • Material Safety Data Sheet: 5-Chloro-N-(4-nitrophenyl)pentanamide.

    • Source: Chemicea Pharmaceuticals[2]

Sources

Application Note: Strategic Synthesis of Apixaban Intermediate via 5-Chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of a key lactam intermediate, 1-(4-nitrophenyl)piperidin-2-one, a foundational building block in the total synthesis of the direct Factor Xa inhibitor, Apixaban. The described two-step, one-pot synthesis strategy begins with the acylation of p-nitroaniline with 5-chlorovaleryl chloride to form the open-chain intermediate, 5-chloro-N-(4-nitrophenyl)pentanamide. This is followed by a base-mediated intramolecular cyclization. This guide is tailored for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, detailed, scalable laboratory protocols, and critical process parameters to ensure a robust and reproducible synthesis.

Introduction: The Synthetic Landscape of Apixaban

Apixaban, marketed under the trade name Eliquis®, is a potent, orally bioavailable, and selective inhibitor of blood coagulation Factor Xa.[1] Its critical role in preventing and treating thromboembolic disorders necessitates efficient and scalable synthetic routes. A common and industrially relevant strategy for constructing the core structure of Apixaban involves the initial formation of a substituted piperidinone ring system. The synthesis of 1-(4-nitrophenyl)piperidin-2-one from p-nitroaniline serves as a crucial early-stage process, setting the stage for subsequent chemical elaborations to complete the Apixaban molecule.[2][3]

The pathway discussed herein focuses on a two-step sequence starting from readily available materials:

  • Amidation: The reaction of p-nitroaniline with 5-chlorovaleryl chloride to yield 5-chloro-N-(4-nitrophenyl)pentanamide.

  • Intramolecular Cyclization: The subsequent base-catalyzed ring closure of the chloro-amide intermediate to form the desired lactam, 1-(4-nitrophenyl)piperidin-2-one.

This application note will dissect the chemical logic behind each step, providing a field-tested protocol that balances yield, purity, and operational simplicity.

Mechanistic Rationale and Strategic Considerations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. The two-step synthesis is governed by fundamental principles of nucleophilic acyl substitution and intramolecular Williamson ether-like synthesis.

Step 1: Phase-Transfer Catalyzed Amidation

The initial acylation of p-nitroaniline presents a challenge of reactant solubility. The reaction is often performed in a biphasic system (e.g., an organic solvent like dichloromethane and an aqueous phase containing an inorganic base).[4] p-Nitroaniline resides predominantly in the organic phase, while the base (e.g., NaOH, K₂CO₃) is in the aqueous phase.

Causality of Experimental Choices:

  • Two-Phase System: This allows for easy separation of the inorganic base and byproducts from the organic product layer upon completion.

  • Inorganic Base (e.g., NaOH, K₂CO₃): The base acts as an acid scavenger, neutralizing the HCl generated during the acylation of the aniline nitrogen by the acid chloride. This prevents the protonation and deactivation of the starting aniline.

  • Phase-Transfer Catalyst (PTC) (e.g., TBAB): A quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) is often employed.[5] The lipophilic cation (Bu₄N⁺) can pair with the hydroxide anion (OH⁻) from the aqueous phase and transport it into the organic phase. This "organic-soluble" hydroxide is a much more effective base for deprotonating the aniline in its native environment, significantly accelerating the reaction.[6][7] The process avoids the need for strong, hazardous, and moisture-sensitive bases like sodium hydride in this step.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of 5-chlorovaleryl chloride.

Step 2: Base-Mediated Intramolecular Cyclization

The formation of the piperidinone ring from 5-chloro-N-(4-nitrophenyl)pentanamide is an intramolecular nucleophilic substitution.

Causality of Experimental Choices:

  • Strong Base (e.g., KOH, Potassium tert-butoxide): The amide N-H proton is weakly acidic. A sufficiently strong base is required to deprotonate the amide, generating a highly nucleophilic amide anion.[5] Potassium tert-butoxide is particularly effective due to its high basicity and steric bulk.[5]

  • Intramolecular Nature: Once the amide anion is formed, the tethered alkyl chloride chain is positioned in close proximity, facilitating a rapid intramolecular Sₙ2 reaction. The amide anion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered lactam ring. This intramolecular pathway is kinetically favored over intermolecular side reactions.

The overall synthetic workflow is depicted below.

G pNitro p-Nitroaniline Intermediate 5-chloro-N-(4-nitrophenyl)pentanamide pNitro->Intermediate Organic Solvent (DCM/THF) Aq. Base (NaOH/K₂CO₃) PTC (e.g., TBAB) ChloroVal 5-Chlorovaleryl Chloride ChloroVal->Intermediate Intermediate_ref 5-chloro-N-(4-nitrophenyl)pentanamide Product 1-(4-nitrophenyl)piperidin-2-one Intermediate_ref->Product

Fig 1. Overall synthetic workflow from p-Nitroaniline to the target lactam.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 5-chlorovaleryl chloride is corrosive and moisture-sensitive. Phosphorus pentachloride, used in subsequent steps not detailed here, is highly reactive with water.[8]

Protocol: One-Pot Synthesis of 1-(4-nitrophenyl)piperidin-2-one

This protocol is adapted from procedures described in the patent literature, optimized for laboratory scale with a focus on a "one-pot" approach to improve efficiency.[4][5]

Materials:

  • p-Nitroaniline

  • 5-Chlorovaleryl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Deionized Water

  • Toluene

  • Hexane

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (100 g, 0.724 mol), dichloromethane (900 mL), deionized water (112 mL), sodium hydroxide (52 g, 1.3 mol), and TBAB (2 g, 0.0062 mol).

  • Acylation (Amidation): Cool the resulting suspension to 0-5 °C using an ice bath.

  • Prepare a solution of 5-chlorovaleryl chloride (174 g, 1.12 mol) in dichloromethane (100 mL) and add it to the dropping funnel.

  • Add the 5-chlorovaleryl chloride solution dropwise to the reaction mixture over approximately 1 hour, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature (25-30 °C) and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the p-nitroaniline spot has disappeared.

  • Cyclization: Prepare a solution of potassium hydroxide (200 g, 3.57 mol) in deionized water (310 mL). Add this aqueous KOH solution slowly to the reaction mixture over 10-15 minutes. Note: An exotherm may be observed.

  • Stir the biphasic mixture vigorously at room temperature for 5-6 hours. Monitor the disappearance of the intermediate, 5-chloro-N-(4-nitrophenyl)pentanamide, by TLC.

  • Work-up and Isolation: Stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Wash the organic layer with deionized water (2 x 200 mL).

  • Concentrate the organic layer by rotary evaporation (or atmospheric distillation at <50 °C) to obtain a residue.[5]

  • Crystallization: To the residue, add toluene (200 mL) and hexane (600 mL). Heat the mixture gently with stirring for 30 minutes.

  • Gradually cool the resulting slurry to 0-5 °C and hold for 1 hour to maximize crystallization.

  • Filter the solid product using a Büchner funnel, wash the filter cake with cold hexane, and dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation and Expected Results

The following table summarizes the typical quantities and expected outcomes for the described protocol.

ParameterValueNotes
Reactants
p-Nitroaniline1.0 eq (100 g)Starting material
5-Chlorovaleryl Chloride~1.5 eq (174 g)Acylating agent
NaOH (Step 1)~1.8 eq (52 g)Acid scavenger
KOH (Step 2)~4.9 eq (200 g)Cyclization base
TBAB~0.008 eq (2 g)Phase-Transfer Catalyst
Solvents & Reagents
Dichloromethane1000 mL totalOrganic solvent
Water422 mL totalAqueous phase
Toluene / Hexane200 mL / 600 mLRecrystallization solvents
Reaction Conditions
Acylation Temperature0-10 °CControl of exotherm
Cyclization Temperature25-30 °CRoom temperature
Total Reaction Time~8-10 hours
Expected Outcome
Product1-(4-nitrophenyl)piperidin-2-oneOff-white to pale yellow solid
Expected Yield80-95%Yields can vary based on purity of reagents and reaction control.[8][9]
Purity (HPLC)>99%After crystallization

Visualization of Key Processes

The mechanism for the base-catalyzed intramolecular cyclization is a critical aspect of this synthesis.

Fig 2. Mechanism of intramolecular cyclization.

Conclusion

The synthesis of 1-(4-nitrophenyl)piperidin-2-one from p-nitroaniline and 5-chlorovaleryl chloride is a robust and efficient method for producing a key intermediate for Apixaban. The strategic use of a phase-transfer catalyst in the initial amidation step and a strong base for the subsequent intramolecular cyclization allows for high yields and purity in a streamlined, one-pot procedure. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully and safely perform this synthesis on a laboratory scale, with clear potential for industrial scale-up.

References

  • CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents. (n.d.).
  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3212620 B1 - EPO. (2020, November 25). Retrieved January 28, 2026, from [Link]

  • Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa - ResearchGate. (2025, August 7). Retrieved January 28, 2026, from [Link]

  • US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents. (n.d.).
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.). Retrieved January 28, 2026, from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3189053 B1 - Googleapis.com. (2015, September 1).
  • A practical synthesis for the key intermediate of apixaban - ResearchGate. (2024, January 17). Retrieved January 28, 2026, from [Link]

  • An alternative synthetic strategy to construct apixaban analogues - arkat usa. (2024, July 7). Retrieved January 28, 2026, from [Link]

  • US20160143894A1 - Process for the preparation of apixaban - Google Patents. (n.d.).
  • 5-chloro-N-(4-nitrophenyl)pentanamide | C11H13ClN2O3 | CID 28971594 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • WO2015162551A1 - Process for the preparation of apixaban - Google Patents. (n.d.).
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents. (n.d.).
  • 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. (n.d.). Retrieved January 28, 2026, from [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved January 28, 2026, from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • Green Chemistry-Oriented Multiobjective Optimization with Semiautomated Process Monitoring for Apixaban Intermediate Synthesis - ACS Publications. (2025, July 18). Retrieved January 28, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved January 28, 2026, from [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014, March 13). Retrieved January 28, 2026, from [Link]

  • Ionic Liquids: Advances and Applications in Phase Transfer Catalysis - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Hydrogenation of Nitrile to Amine - PTC Organics, Inc. (n.d.). Retrieved January 28, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 25). Retrieved January 28, 2026, from [Link]

Sources

Application Note: Optimized Acylation of 4-Nitroaniline with 5-Chlorovaleryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the optimized synthesis of 5-chloro-


-(4-nitrophenyl)pentanamide , a critical intermediate in the synthesis of anticoagulant drugs (e.g., Apixaban derivatives).


-(4-nitrophenyl)pentanamide (CAS: 2007906-76-9)

Abstract & Strategic Overview

The acylation of 4-nitroaniline presents a specific challenge in organic synthesis: the strong electron-withdrawing nitro group (


) significantly deactivates the amino group, reducing its nucleophilicity (

of conjugate acid

). Standard Schotten-Baumann conditions (aqueous base) often suffer from slow kinetics and competitive hydrolysis of the acid chloride.

This protocol utilizes a nucleophilic catalysis strategy using Pyridine in anhydrous Dichloromethane (DCM). Pyridine serves a dual role:

  • Base: Neutralizes the HCl byproduct.

  • Nucleophilic Catalyst: Forms a highly reactive

    
    -acylpyridinium intermediate, which accelerates the attack by the deactivated aniline.
    

This route minimizes side reactions (such as lactamization) and ensures high conversion without forcing conditions that could degrade the labile alkyl chloride moiety.

Reaction Mechanism & Chemical Logic

The transformation proceeds via an addition-elimination mechanism.[1] The key to success with the deactivated 4-nitroaniline is the formation of the Acyl Pyridinium species.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagents 5-Chlorovaleryl Chloride + Pyridine Intermediate1 N-Acylpyridinium Salt (Activated Electrophile) Reagents->Intermediate1 Fast Acylation Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + Substrate (Rate Limiting) Substrate 4-Nitroaniline (Weak Nucleophile) Substrate->Tetrahedral Product 5-chloro-N-(4-nitrophenyl) pentanamide Tetrahedral->Product Elimination Byproduct Pyridine·HCl Tetrahedral->Byproduct

Figure 1: Catalytic cycle showing the activation of the acid chloride by pyridine to overcome the low nucleophilicity of 4-nitroaniline.

Material Specifications & Safety

ReagentMW ( g/mol )Equiv.[2][3]RoleSafety Hazard
4-Nitroaniline 138.121.0SubstrateToxic, Irritant
5-Chlorovaleryl chloride 155.021.1 - 1.2ElectrophileCorrosive, Lachrymator, Moisture Sensitive
Pyridine 79.101.5 - 2.0Base/CatalystFlammable, Toxic, Malodorous
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.

Critical Safety Note: 5-Chlorovaleryl chloride reacts violently with water to release HCl gas. All glassware must be oven-dried. Operations must be performed in a fume hood.

Experimental Protocol

Preparation
  • Glassware: Oven-dried 250 mL 3-neck round-bottom flask (RBF), addition funnel, nitrogen inlet.

  • Solvent: Anhydrous DCM (dried over molecular sieves or distilled from

    
    ).
    
Step-by-Step Procedure

Step 1: Solubilization

  • Charge the RBF with 4-nitroaniline (10.0 g, 72.4 mmol) .

  • Add DCM (100 mL) and stir. Note: 4-nitroaniline is sparingly soluble; a suspension is normal at this stage.

  • Add Pyridine (8.6 g, 108 mmol, 1.5 eq) . The suspension may clear slightly as the base aids solubility.

  • Cool the mixture to 0–5 °C using an ice/water bath.

Step 2: Acylation (Controlled Addition)

  • Dilute 5-chlorovaleryl chloride (12.3 g, 79.6 mmol, 1.1 eq) in DCM (20 mL) in the addition funnel.

  • Add the acid chloride solution dropwise over 30–45 minutes .

    • Control Point: Maintain internal temperature

      
      . An exotherm is expected.
      
    • Observation: The reaction mixture will likely turn homogeneous and then may precipitate the product or pyridine hydrochloride salts.

Step 3: Reaction Completion

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 3–5 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: < 2% residual 4-nitroaniline.

Step 4: Workup & Isolation

  • Quench: Slowly add 1M HCl (50 mL) to the reaction mixture. This solubilizes the excess pyridine as pyridinium chloride and removes it from the organic layer.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[4]

  • Washes:

    • Wash organic layer with Water (50 mL) .

    • Wash with Saturated

      
       (50 mL)  (removes residual acid/hydrolyzed valeric acid).
      
    • Wash with Brine (50 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    .[5] Filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (

    
     bath) to yield the crude solid.
    

Step 5: Purification (Recrystallization)

  • The crude solid is often sufficiently pure (>95%). If higher purity is required:

  • Recrystallize from Ethanol or a Toluene/Heptane mixture.

  • Heat to reflux to dissolve, cool slowly to 0 °C to precipitate.

  • Filter and dry in a vacuum oven at 45 °C.

Expected Results
  • Yield: 85 – 92%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 118 – 122 °C (Literature dependent).

Process Control & Troubleshooting

Experimental Workflow Diagram

Workflow Start Start: 4-Nitroaniline + DCM + Pyridine Addition Add 5-Chlorovaleryl Chloride (0-5°C, Dropwise) Start->Addition Reaction Stir at RT (3-5h) Monitor via TLC/HPLC Addition->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No (Add catalyst/Time) Quench Quench with 1M HCl (Remove Pyridine) Check->Quench Yes Wash Wash: Water -> NaHCO3 -> Brine Quench->Wash Isolate Dry (Na2SO4) & Concentrate Wash->Isolate Recryst Recrystallize (Ethanol) Isolate->Recryst

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion 4-Nitroaniline is too deactivated; Moisture killed the acid chloride.1. Ensure system is anhydrous.2. Add DMAP (5 mol%) as a hyper-nucleophilic catalyst.3. Increase temp to reflux (40°C) carefully.
Impurity: Lactam Cyclization of product (intramolecular alkylation).Avoid strong bases (like NaOH/KOH) or excessive heat (>50°C). Keep reaction time optimized.
Sticky Solid Residual solvent or pyridine.Ensure thorough 1M HCl wash. Triturate the solid with cold hexanes or ether.
Emulsion Density of DCM/Water similar.Filter the biphasic mixture through Celite if solids are present. Add more brine to break emulsion.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5 (s, 1H, NH ),
      
    • 8.22 (d, 2H, Ar-H ortho to

      
      ),
      
    • 7.85 (d, 2H, Ar-H meta to

      
      ),
      
    • 3.65 (t, 2H, CH

      
      Cl),
      
    • 2.45 (t, 2H, COCH

      
      ),
      
    • 1.75 (m, 4H, alkyl chain).

  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Look for characteristic Chlorine isotope pattern (

      
       ratio of 
      
      
      
      :
      
      
      ).

References

  • Preparation of Apixaban and Intermediates. European Patent Office. Patent EP3189053B1. (2015). Describes the biphasic and organic base routes for this specific intermediate.Link

  • Amine Reactivity & Acylation. Chemistry Steps. Nucleophilic Acyl Substitution Mechanisms. Link

  • Synthesis of 5-Chloro-N-(4-nitrophenyl)pentanamide. Google Patents. US20180099963A1. Example IIA. Link

  • Acylation of Deactivated Anilines.Journal of Organic Chemistry. Strategies for acylating electron-deficient amines using pyridine/DMAP. (General Reference for Methodology).

Sources

Application Note: Monitoring the Progress of 5-chloro-N-(4-nitrophenyl)pentanamide Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for monitoring the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide via the acylation of 4-nitroaniline with 5-chlorovaleroyl chloride. The focus is on the practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective analytical technique to track the consumption of starting materials and the formation of the desired amide product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Critical Role of Reaction Monitoring

In organic synthesis, particularly in the development of pharmaceutical intermediates, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of the reaction endpoint, helps in optimizing reaction conditions, and provides insights into the formation of byproducts. Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation of non-volatile mixtures.[1] Its simplicity, speed, and low cost make it an ideal tool for the qualitative monitoring of reactions, such as the amide bond formation between 4-nitroaniline and 5-chlorovaleroyl chloride to yield 5-chloro-N-(4-nitrophenyl)pentanamide.[2][3]

The synthesis in focus is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of 5-chlorovaleroyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond.

Reaction Scheme:

By periodically sampling the reaction mixture and analyzing it by TLC, one can observe the disappearance of the starting materials (4-nitroaniline and 5-chlorovaleroyl chloride) and the appearance of the product, 5-chloro-N-(4-nitrophenyl)pentanamide.[3]

Principles of Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[1] The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

In this application, we will use silica gel plates, which are polar. Therefore, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4] Conversely, less polar compounds will travel further, yielding a higher Rf value. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[4]

Experimental Protocol: Step-by-Step Guide

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Starting Materials: 4-nitroaniline and 5-chlorovaleroyl chloride.

  • Reaction Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base (optional, but recommended): Triethylamine (Et3N) or Pyridine to neutralize the HCl byproduct.

  • TLC Developing Solvents:

    • Hexanes (non-polar)

    • Ethyl acetate (EtOAc) (polar)

  • Visualization:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO4) stain

  • Equipment:

    • Glass capillaries for spotting

    • TLC developing chamber

    • Forceps

    • Pencil

    • Ruler

Preparation of the TLC System
  • Prepare the Developing Chamber: Line the inside of the TLC chamber with filter paper. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. The filter paper will become saturated with the solvent vapors, ensuring a saturated atmosphere inside the chamber, which leads to better and more reproducible chromatograms. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[3] Be careful not to scratch the silica surface.

Spotting the TLC Plate

For effective reaction monitoring, a three-lane spotting technique is highly recommended.[6]

  • Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of the starting material (4-nitroaniline) onto the left-most point on the origin line.

  • Lane 2 (Co-spot): On the center point of the origin line, first spot the starting material solution, and then, using a different capillary, spot the reaction mixture directly on top of the starting material spot.[6] This co-spot is crucial for distinguishing between the starting material and the product, especially if their Rf values are very close.

  • Lane 3 (Reaction Mixture - RXN): On the right-most point of the origin line, spot the reaction mixture.

  • Expert Tip: Ensure the spots are small and concentrated for better separation.[4] Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve a sufficient concentration.

Developing the Chromatogram
  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[7]

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization of the TLC Plate

Since the starting materials and the product are likely colorless, visualization techniques are required.

  • UV Light: View the dried plate under a UV lamp (254 nm).[8] Compounds containing aromatic rings or conjugated systems, like 4-nitroaniline and the product, will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[9][10] Circle the visible spots with a pencil.[8]

  • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine.[8] Many organic compounds will form colored complexes with iodine vapor, appearing as yellow-brown spots.[11] This method is semi-destructive.

  • Potassium Permanganate Stain: Prepare a solution of potassium permanganate. Dip the plate into the stain and then gently heat it with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[10] This is a destructive method.

Data Interpretation

By comparing the spots in the three lanes, you can effectively monitor the progress of the reaction.

Lane Expected Observation as Reaction Progresses Interpretation
Lane 1 (SM) A single spot corresponding to 4-nitroaniline.Reference for the starting material's Rf.
Lane 2 (Co-spot) Initially, a single spot at the same Rf as Lane 1. As the reaction proceeds, a new spot (product) will appear, and the starting material spot will diminish.Confirms the identity of the starting material spot in the reaction mixture.
Lane 3 (RXN) Initially, a prominent spot for the starting material. As the reaction progresses, this spot will fade, and a new spot (the product) will appear and intensify. The reaction is complete when the starting material spot is no longer visible.Tracks the consumption of the starting material and the formation of the product.

Calculating Rf Values:

Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each component.[12] The product, 5-chloro-N-(4-nitrophenyl)pentanamide, is expected to be less polar than 4-nitroaniline due to the introduction of the alkyl chain and the conversion of the amine to an amide. Therefore, the product should have a higher Rf value than the starting amine.

Hypothetical TLC Data:

Compound Distance Traveled by Spot (cm) Distance Traveled by Solvent Front (cm) Rf Value
4-nitroaniline2.56.00.42
5-chloro-N-(4-nitrophenyl)pentanamide4.06.00.67

Workflow Visualization

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Equilibrate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_cospot Spot Co-spot (SM + RXN) spot_sm->spot_cospot spot_rxn Spot Reaction Mixture (RXN) spot_cospot->spot_rxn develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate develop->dry visualize Visualize Spots (UV, Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: Reaction Progress calculate_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Common TLC Issues

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.[13] - The mobile phase is too polar or not polar enough. - The sample is acidic or basic and is interacting strongly with the silica gel.- Dilute the sample.[13] - Adjust the polarity of the mobile phase. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Spots are not Separating - The mobile phase has the wrong polarity.[13]- If spots are too high (high Rf), the mobile phase is too polar; decrease its polarity (e.g., add more hexanes). - If spots are too low (low Rf), the mobile phase is not polar enough; increase its polarity (e.g., add more ethyl acetate).
No Spots are Visible - The sample is too dilute.[7] - The compound does not absorb UV light and the visualization stain is not effective.- Spot the sample multiple times in the same location, allowing it to dry in between.[7] - Try a different visualization technique (e.g., iodine, different stains).
Uneven Solvent Front - The TLC plate was not placed vertically in the chamber. - The bottom of the plate is not level.- Ensure the plate is vertical and the bottom is flat.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide. By following the detailed protocol outlined in this application note, researchers can effectively track the progress of the reaction, identify the starting materials and the product, and determine the optimal reaction time. The insights gained from TLC analysis are crucial for ensuring the successful synthesis of the target compound and for the efficient development of synthetic methodologies.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • University of California, Irvine. TLC Visualization Methods. [Link]

  • University of York, Department of Chemistry. Visualising plates. [Link]

  • University of North Carolina at Asheville. Amide Workup. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of York, Department of Chemistry. Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • BYJU'S. RF Value Explanation. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • ResearchGate. (2015, January 8). What is the best staining reagent specific to amide formation?[Link]

  • European Patent Office. (2015, September 1). AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Sciencemadness Discussion Board. (2009, February 20). TLC solvents. [Link]

  • The Royal Society of Chemistry. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Arkivoc. (2024, July 7). An alternative synthetic strategy to construct apixaban analogues. [Link]

  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

  • Manasa Life Sciences. 5-Chloro-N-(4-nitrophenyl)pentanamide. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 9). The Chemistry of 5-Chlorovaleryl Chloride: Synthesis and Applications. [Link]

  • Google Patents. CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.

Sources

Application Note: Laboratory Preparation of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6). This compound serves as a critical intermediate in the synthesis of anticoagulant drugs (e.g., Apixaban) and acts as a precursor for intramolecular cyclization to form substituted lactams.

The protocol addresses the specific challenge of acylating 4-nitroaniline , a nucleophile with significantly reduced reactivity due to the strong electron-withdrawing nitro group. We present a robust, single-phase organic synthesis method using Tetrahydrofuran (THF) and Potassium Carbonate (


) , which offers superior yield (>95%) and simplified workup compared to traditional biphasic Schotten-Baumann conditions.

Chemical Reaction & Retrosynthesis

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution between 4-nitroaniline and 5-chlorovaleroyl chloride. The reaction is driven to completion by the presence of a base (


) which neutralizes the generated hydrogen chloride.

ReactionScheme Reactant1 4-Nitroaniline (Weak Nucleophile) Process Acylation THF, K2CO3 0-5°C to RT Reactant1->Process Reactant2 5-Chlorovaleroyl Chloride (Electrophile) Reactant2->Process Product 5-chloro-N-(4-nitrophenyl)pentanamide (Precipitate) Process->Product >95% Yield Byproduct KCl + CO2 + H2O Process->Byproduct

Figure 1: Reaction pathway for the acylation of 4-nitroaniline.

Mechanistic Insight
  • Nucleophilicity Challenge: The nitro group on the aniline ring pulls electron density away from the amine nitrogen via resonance and induction (

    
    ). This makes the amine a poor nucleophile.
    
  • Electrophile Selection: 5-chlorovaleroyl chloride is used instead of the corresponding acid to provide a highly reactive carbonyl center, compensating for the amine's low reactivity.

  • Base Function:

    
     acts as an acid scavenger. Unlike pyridine or triethylamine, solid 
    
    
    
    in THF allows for easy filtration of inorganic salts, simplifying the purification profile.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.PurityRole
4-Nitroaniline 138.121.0>99%Limiting Reagent
5-Chlorovaleroyl Chloride 155.021.3>97%Acylating Agent
Potassium Carbonate (

)
138.211.5AnhydrousBase / Scavenger
Tetrahydrofuran (THF) 72.11--DrySolvent
Ethyl Acetate 88.11--ACSRecrystallization
Equipment
  • 3-Neck Round Bottom Flask (250 mL) equipped with:

    • Nitrogen inlet/outlet[1]

    • Pressure-equalizing addition funnel

    • Thermometer (internal probe)

  • Magnetic stirrer or overhead mechanical stirrer.

  • Ice/Water bath.[2]

  • Rotary Evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry all glassware. Purge the reaction flask with nitrogen to remove ambient moisture (hydrolysis of the acid chloride is a primary failure mode).

  • Solubilization: Charge 4-nitroaniline (10.0 g, 72.4 mmol) and THF (60 mL) into the flask. Stir at room temperature (25°C) until a clear yellow/orange solution is obtained.

  • Base Addition: Add anhydrous

    
     (15.0 g, 108.6 mmol)  to the solution. The mixture will become a heterogeneous suspension.
    
  • Cooling: Lower the reaction vessel into an ice bath. Cool the internal temperature to 0–5°C .

Phase 2: Acylation
  • Addition: Charge 5-chlorovaleroyl chloride (14.6 g, 94.1 mmol) into the addition funnel.

  • Controlled Dosing: Add the acid chloride dropwise to the reaction mixture over 30–45 minutes .

    • Critical Control Point: Maintain internal temperature <10°C. A rapid exotherm suggests uncontrolled reaction; slow down addition.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25–30°C). Stir for 1.5 to 2.0 hours .

  • Monitoring: Monitor by TLC (Mobile phase: Toluene:Methanol 10:1). The reaction is complete when the bright yellow spot of 4-nitroaniline (

    
    ) disappears.
    
Phase 3: Workup & Isolation
  • Solvent Swap: Distill off the majority of THF under reduced pressure (Rotavap at 40°C) to obtain a wet residue.

  • Quench/Precipitation: Add Purified Water (100 mL) to the residue. Stir vigorously for 1 hour at room temperature.

    • Mechanism:[1][2][3][4][5][6] Water dissolves the inorganic salts (

      
      , excess 
      
      
      
      ) and precipitates the hydrophobic amide product.
  • Filtration: Filter the resulting solid using a Buchner funnel.

  • Wash: Wash the filter cake with water (

    
    ) to ensure neutral pH of the filtrate.
    
  • Drying: Dry the solid in a vacuum oven at 50–55°C for 6–8 hours.

Phase 4: Purification (Optional but Recommended)

While the crude yield is often high purity (>98%), recrystallization ensures removal of trace colored impurities.

  • Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the off-white/buff crystals.

Process Workflow Diagram

Workflow Start Start: Dry N2 Atmosphere Dissolve Dissolve 4-Nitroaniline in THF Add K2CO3 Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add Dropwise Addition of 5-Chlorovaleroyl Chloride Cool->Add React Warm to RT Stir 2 Hours (TLC Check) Add->React Distill Remove THF (Vacuum) React->Distill Quench Add Water (Precipitate Product) Distill->Quench Filter Filter & Wash (H2O) Quench->Filter Recryst Recrystallize (EtOAc) (Optional) Filter->Recryst Final Pure 5-chloro-N-(4-nitrophenyl)pentanamide Filter->Final If purity >98% Recryst->Final

Figure 2: Step-by-step experimental workflow.[2][5][7]

Quality Control & Characterization

Expected Physical Properties
PropertyValueNotes
Appearance Buff / Off-white solidDarkening indicates oxidation or residual aniline.
Melting Point 121 – 123°CSharp range indicates high purity.
Solubility Soluble in DMSO, DMF, hot EtOAcInsoluble in water.
Spectroscopic Data (Predicted)
  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.50 (s, 1H, -NH -CO-)
      
    • 
       8.22 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.85 (d, 2H, Ar-H ortho to NH)
      
    • 
       3.65 (t, 2H, -CH 
      
      
      
      Cl)
    • 
       2.45 (t, 2H, -CO-CH 
      
      
      
      -)
    • 
       1.75 (m, 4H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)
  • Mass Spectrometry (ESI):

    • 
       calc: 257.07, found: 257.1.
      
    • Isotope pattern shows characteristic Chlorine signature (

      
       ratio of M : M+2).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure THF is dry; check nitrogen purge; ensure reagents are anhydrous.
Sticky Solid / Oil Residual SolventThe product may trap THF. Triturate with hexanes or dry longer in vacuum oven.
Starting Material Remains Incomplete Reaction4-nitroaniline is slow to react. Increase reaction time or gently reflux (40°C) if TLC shows stall.
Impurity: Dimer Bis-acylationRare with weak nucleophiles, but avoid large excess of acid chloride (>1.5 eq).

Safety Considerations

  • 4-Nitroaniline: Highly toxic by inhalation, skin contact, and ingestion. Cumulative poison. May cause methemoglobinemia. Handle only in a fume hood with double nitrile gloves.

  • 5-Chlorovaleroyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

  • Waste Disposal: Aqueous filtrates contain potassium salts and traces of nitroaniline; dispose of as hazardous aqueous waste.

References

  • Solanki, P. V., et al. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. World Journal of Pharmaceutical Sciences, 4(4), 54-60.

  • Megafine Pharma (P) Ltd. (2016). An improved process for the preparation of apixaban and intermediates thereof. WO2016035007A2.

  • ChemicalBook. (2023). 5-chloro-N-(4-nitrophenyl)pentanamide Properties and Safety.

  • Arkivoc. (2024).[8] An alternative synthetic strategy to construct apixaban analogues. Arkat USA.

Sources

Application Notes & Protocols for the Characterization of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-chloro-N-(4-nitrophenyl)pentanamide is a niche chemical entity, noted as a potential impurity or intermediate in the synthesis of pharmaceuticals, such as the anticoagulant Apixaban.[1][2][3] Its molecular structure combines a chloroalkane chain, a secondary amide linkage, and a nitroaromatic ring. This unique combination of functional groups necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and comprehensive characterization. The presence of the nitroaromatic moiety, in particular, lends itself to specific analytical signatures, while the amide and alkyl portions of the molecule provide additional points of characterization.

This document provides a detailed guide to the essential analytical techniques for the characterization of 5-chloro-N-(4-nitrophenyl)pentanamide, offering both theoretical grounding and practical, step-by-step protocols. The methodologies outlined are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for research and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules.[4] For 5-chloro-N-(4-nitrophenyl)pentanamide, both ¹H and ¹³C NMR will provide a complete picture of the molecular framework by identifying the chemical environment of each hydrogen and carbon atom.

Scientific Rationale

The molecule possesses distinct proton and carbon environments that are predictable and readily assigned. The aromatic protons of the 4-nitrophenyl group will appear as a characteristic AA'BB' system in the downfield region of the ¹H NMR spectrum due to the strong electron-withdrawing effect of the nitro group. The protons of the pentanamide chain will exhibit specific multiplicities based on their coupling to adjacent protons. The amide N-H proton will present as a singlet or triplet, its chemical shift being sensitive to solvent and concentration. In ¹³C NMR, the carbonyl carbon, the aromatic carbons attached to the nitro and amide groups, and the aliphatic carbons will all have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the key protons and carbons in 5-chloro-N-(4-nitrophenyl)pentanamide, based on established values for similar structural motifs.[5][6][7][8][9][10][11][12]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho to -NO₂)8.1 - 8.3 (d)120 - 125
Aromatic Protons (ortho to -NH)7.6 - 7.8 (d)145 - 150 (C-NH)
Amide N-H9.5 - 10.5 (s)-
Methylene (adjacent to C=O)2.4 - 2.6 (t)35 - 40
Methylene (adjacent to -Cl)3.6 - 3.8 (t)40 - 45
Central Methylenes1.8 - 2.0 (m)25 - 35
Carbonyl Carbon-170 - 175
Aromatic Carbon (ipso to -NO₂)-140 - 145
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-chloro-N-(4-nitrophenyl)pentanamide.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to avoid exchange of the amide proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire at least 16 scans.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use a relaxation delay of 2 seconds.

    • ¹³C NMR:

      • Acquire at least 1024 scans.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Employ proton decoupling to simplify the spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For 5-chloro-N-(4-nitrophenyl)pentanamide, MS will confirm the elemental composition and reveal characteristic fragmentation patterns.

Scientific Rationale

Electron Ionization (EI) is a suitable technique for this molecule, likely yielding a clear molecular ion peak. The presence of chlorine will be evident from the isotopic pattern of the molecular ion (M+ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern is expected to be influenced by the amide and nitroaromatic functionalities, with characteristic losses of the nitro group (NO or NO₂) and cleavage of the amide bond.[13][14]

Predicted Mass Spectral Data
Ion Predicted m/z Significance
[M]⁺256/258Molecular ion (³⁵Cl/³⁷Cl isotopes)
[M - NO₂]⁺210/212Loss of the nitro group
[C₄H₂NO₂]⁺1384-nitroaniline fragment
[C₅H₈ClO]⁺119/1215-chloropentanoyl fragment
[C₆H₄]⁺77Phenyl cation from nitrobenzene moiety
Experimental Protocol: GC-MS (Gas Chromatography-Mass Spectrometry)
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or ethyl acetate.[15]

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.[15]

  • GC-MS Parameters:

    • GC Conditions:

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.[15]

  • Data Analysis:

    • Identify the peak corresponding to 5-chloro-N-(4-nitrophenyl)pentanamide in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and its isotopic pattern.

    • Propose fragmentation pathways based on the observed fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Scientific Rationale

5-chloro-N-(4-nitrophenyl)pentanamide has several IR-active functional groups that will give rise to distinct absorption bands. The N-H stretch of the secondary amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group are all highly characteristic.[16][17][18] The presence of these key bands provides strong evidence for the compound's structure.

Characteristic FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3500 (single, sharp peak)[16][19]
AmideC=O Stretch (Amide I)1660 - 1700[16][20]
AmideN-H Bend (Amide II)1510 - 1570[16]
NitroaromaticAsymmetric NO₂ Stretch1500 - 1560[17][21]
NitroaromaticSymmetric NO₂ Stretch1330 - 1370[17][21]
AlkylC-H Stretch2850 - 2960
C-ClC-Cl Stretch600 - 800
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.[22] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Scientific Rationale

Given the aromatic and moderately polar nature of 5-chloro-N-(4-nitrophenyl)pentanamide, reversed-phase HPLC is the method of choice.[23][24] A C18 column will effectively retain the compound, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol will be used for elution. Detection is readily achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

      • Start with 40% B, hold for 2 minutes.

      • Increase to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 40% B over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to the target compound in the chromatograms.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to quantify the concentration of the sample.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Sample Prepare 1 mg/mL Sample Solution Inject Inject 10 µL onto C18 Column Prep_Sample->Inject Prep_Standards Prepare Calibration Standards Prep_Standards->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Purity Calculate % Purity Integrate->Purity Quantify Quantify using Calibration Curve Integrate->Quantify

Sources

Application Note: Powder X-Ray Diffraction (PXRD) Characterization of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Pharmaceutical Analytical Scientist. It addresses the characterization of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6), a Critical Process Intermediate (CPI) in the synthesis of the anticoagulant Apixaban .[1]

Executive Summary & Industrial Context

In the multi-step synthesis of Apixaban, 5-chloro-N-(4-nitrophenyl)pentanamide serves as a pivotal intermediate formed via the amidation of 4-nitroaniline with 5-chlorovaleroyl chloride. Control of the solid-state form of this intermediate is critical; polymorphic variations or poor crystallinity can significantly alter the reaction kinetics of the subsequent cyclization step, impacting the yield and impurity profile of the final API.

This protocol outlines a robust PXRD methodology to verify the phase identity (Monoclinic,


) and phase purity  of this intermediate. It addresses specific challenges associated with long-chain aromatic amides, particularly Preferred Orientation (PO) , which can artificially skew peak intensities and lead to false OOS (Out of Specification) results.

Material Properties & Crystallographic Basis

Before analysis, the operator must understand the material's crystallographic "fingerprint" to distinguish artifacts from genuine structural deviations.

  • Chemical Nature: Aromatic amide with a flexible alkyl tail and a rigid nitro-aromatic head.

  • Crystal Habit: Tendency to crystallize as needles or plates due to anisotropic intermolecular hydrogen bonding (amide-amide interactions). This creates a high risk of Preferred Orientation.

  • Reference Structure:

    • Crystal System: Monoclinic

    • Space Group:

      
       (No. 14)[2]
      
    • Unit Cell Dimensions:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      [1].[2]

Experimental Protocol

Sample Preparation Strategy

The goal is to randomize crystallite orientation without inducing amorphous content via excessive mechanical stress.

  • Isolation: Ensure the sample is dried to constant weight (residual solvent, e.g., Methanol/MDC, can shift peaks or appear as amorphous halos).

  • Particle Size Reduction:

    • Technique: Lightly grind the sample using an agate mortar and pestle.

    • Target: Pass through a 325-mesh sieve (<45 µm) .

    • Why? Large crystallites (>50 µm) cause "spotty" diffraction rings (poor particle statistics), while needles align horizontally, enhancing

      
       or 
      
      
      
      reflections disproportionately.
  • Mounting:

    • Preferred: Front-loading into a standard holder is discouraged for this needle-like amide.

    • Recommended: Use a Zero-Background Holder (ZBH) (single crystal silicon cut at 510). Smear the powder with a drop of light mineral oil or prepare a thin layer using the "side-loading" technique to minimize shear forces that align needles.

    • Alternative (Transmission): If PO persists, mount the powder in a 0.7 mm Kapton or Borosilicate glass capillary .

Instrumental Parameters (Rigaku/PANalytical/Bruker)

Configuration: Bragg-Brentano (


-

) or Transmission (Debye-Scherrer)
ParameterSettingRationale
Radiation Cu K

(

)
Standard for organics.
Voltage/Current 40 kV / 40 mAOptimize flux for organic scattering.
Divergence Slit Automatic (ADS) or Fixed

ADS maintains constant irradiated volume; Fixed is better for low-angle resolution.
Soller Slits 0.04 rad (

)
Essential to limit axial divergence asymmetry at low angles (

).
K

Filter
Ni Filter or MonochromatorRemove K

interference which can mimic impurity peaks.
Scan Range

The unit cell (

) dictates primary diagnostic peaks will occur between

and

.
Step Size

Sufficient to resolve closely overlapping peaks in the monoclinic system.
Scan Speed

(or 30ms/step)
Balance between signal-to-noise ratio (SNR) and throughput.
Rotation 60 RPMCritical to improve particle statistics.

Data Analysis & Interpretation

Identification (Qualitative Analysis)

Compare the experimental pattern against the calculated pattern derived from the single-crystal data (CIF).

Key Diagnostic Logic:

  • Low Angle Check: Look for the

    
     or 
    
    
    
    reflections at low angles (
    
    
    ). Given
    
    
    , expect a fundamental reflection near
    
    
    (
    
    
    ) or its harmonics.
  • Peak Position Tolerance:

    
     (per USP <941>).
    
  • Intensity Mismatch: If peak positions match but intensities vary significantly (e.g., the peak at

    
     is 5x stronger than reference), suspect Preferred Orientation  rather than a new polymorph.
    
Impurity Detection
  • Precursors: Check for 4-nitroaniline (distinct pattern, usually highly crystalline) and 5-chlorovaleric acid (hydrolysis product).

  • Inorganic Salts: If the synthesis involved base catalysis (NaOH/KOH), check for NaCl or KCl peaks (sharp, high symmetry peaks at

    
     and 
    
    
    
    for NaCl).

Decision Workflows (Graphviz)

The following diagrams visualize the standard operating procedure and the decision logic for handling spectral anomalies.

Analysis Workflow

PXRD_Workflow Sample Intermediate Sample (Dried) Prep Grinding & Sieving (<45 µm) Sample->Prep Mount Mounting Strategy (ZBH or Capillary) Prep->Mount Acquire Data Acquisition (3-40° 2θ) Mount->Acquire Process Data Processing (Bg Subtraction, Kα2 Strip) Acquire->Process Compare Compare vs Reference (Monoclinic P21/c) Process->Compare Result Release / Reject Compare->Result

Caption: Standardized workflow for the PXRD analysis of Apixaban intermediates.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Analyze Pattern Match Positions Match Ref? Start->Match Intensities Intensities Match? Match->Intensities Yes Fail_Pos New Peaks Present? Match->Fail_Pos No Pass PASS: Phase Pure Intensities->Pass Yes PrefOrient Suspect Preferred Orientation (PO) Intensities->PrefOrient No Polymorph Investigate Polymorph or Impurity Fail_Pos->Polymorph Yes Remount Reprepare Sample (Transmission/Spray Dry) PrefOrient->Remount Remount->Start

Caption: Logic gate for distinguishing between phase impurities and preferred orientation artifacts.

References

  • Jiang, L., & Ji, L. (2014). Powder X-ray diffraction of 5-Chloro-N-(4-nitrophenyl) pentanamide, C11H13ClN2O3. Powder Diffraction, 29(S1), S48-S50. Cambridge University Press. [Link][2][3]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.9.33, Characterization of crystalline and partially crystalline solids by X-ray powder diffraction (XRPD). [Link][4]

  • Vertex AI Search. (2023). Synthesis and Properties of 5-chloro-N-(4-nitrophenyl)pentanamide.

Sources

Application Note: A Practical Protocol for the Preparation and ¹H NMR Analysis of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of 5-chloro-N-(4-nitrophenyl)pentanamide for Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of pharmaceuticals such as Apixaban, obtaining high-quality, reproducible NMR data for this compound is critical for structural verification, purity assessment, and reaction monitoring.[1][2][3] This guide moves beyond a simple checklist of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can consistently acquire high-resolution spectra. We address critical parameters including solvent selection, sample concentration, the use of an internal standard, and best practices for spectrometer setup.

Introduction and Pre-Analysis Considerations

5-chloro-N-(4-nitrophenyl)pentanamide (MW ≈ 256.69 g/mol ) is a solid organic compound characterized by a C₁₁H₁₃ClN₂O₃ molecular formula.[2][4][5] Its structure incorporates a flexible chloropentyl chain, an amide linkage, and a nitrophenyl ring system. A successful NMR analysis hinges on a preparation protocol that preserves the integrity of the sample and accounts for its specific chemical properties.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is the most critical decision in this protocol. Deuterated solvents are essential to prevent the large signal from protonated solvents from obscuring the analyte's signals and to provide a deuterium frequency for the spectrometer's field-frequency lock, which stabilizes the magnetic field.[6] For this specific amide, solubility has been reported in DMSO and Methanol.[5] We select DMSO-d₆ as the primary solvent for three key reasons:

    • Guaranteed Solubility: It is a robust polar aprotic solvent capable of dissolving a wide range of organic compounds.

    • Amide Proton Observation: The amide proton (N-H) is a crucial diagnostic signal. In protic solvents like D₂O or even CDCl₃ containing trace acid, this proton can undergo rapid chemical exchange, leading to signal broadening or complete disappearance.[7] DMSO-d₆ is a hydrogen bond acceptor, which significantly slows this exchange rate, resulting in a sharp, well-defined N-H peak that is invaluable for structural confirmation.[8]

    • Chemical Shift Range: DMSO-d₆ has a residual proton signal at ~2.50 ppm, which is unlikely to overlap with the key aromatic or aliphatic protons of the target molecule.

  • Concentration: The sample concentration must be a balance between obtaining a strong signal-to-noise ratio (S/N) in a minimal amount of time and avoiding issues like signal broadening due to high viscosity or aggregation. For a small molecule of this molecular weight, a concentration range of 15-40 mM is optimal for routine ¹H NMR.[9]

  • Internal Standard: An internal reference standard is necessary for accurate chemical shift calibration. Tetramethylsilane (TMS) is the universally accepted primary standard for ¹H and ¹³C NMR in organic solvents, defined as 0.00 ppm.[10][11] Its key advantages include chemical inertness, a single, strong resonance signal from 12 equivalent protons, and a signal that lies outside the typical spectral region of most organic analytes.[10]

Materials and Equipment

Materials:

  • 5-chloro-N-(4-nitrophenyl)pentanamide (Purity ≥98%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)

  • Tetramethylsilane (TMS), NMR grade

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Glass Pasteur pipettes and bulbs

  • Small quantity of cotton wool

  • Vials suitable for weighing and dissolving the sample

  • Kimwipes or other lint-free tissues

  • Acetone or Isopropanol for cleaning

Equipment:

  • Analytical balance (readable to ±0.01 mg)

  • Vortex mixer

  • Fume hood

  • NMR Spectrometer (e.g., 400 MHz or higher)

Quantitative Summary of Sample Parameters

For optimal results, the following quantitative parameters are recommended. This table serves as a quick reference for the protocol that follows.

ParameterRecommended ValueRationale & Justification
Analyte Mass 4.0 - 10.0 mgBalances strong signal acquisition with material conservation. Sufficient for both ¹H and routine ¹³C NMR experiments.[12]
Deuterated Solvent DMSO-d₆Excellent solubility for the analyte and preserves the crucial amide N-H proton signal for observation.[5][8]
Solvent Volume 0.60 mL (600 µL)Provides the standard sample height (~4.5 cm) required for optimal shimming in most modern spectrometers.[9]
Final Concentration ~26 - 65 mMIdeal range for high-quality ¹H NMR of small molecules, ensuring good S/N without viscosity issues.[9]
Internal Standard TMS, ~0.03% v/vProvides a sharp reference signal at 0.00 ppm without introducing significant impurities.[10]

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system; meticulous execution at each stage prevents downstream complications like poor resolution or inaccurate results.

Step 1: Analyte Weighing & Preparation

  • Ensure your NMR tube is clean and dry. Washing with acetone followed by air-drying in a fume hood is sufficient; avoid hot ovens which can warp the tube.[9][13]

  • Using an analytical balance, accurately weigh between 4.0 and 10.0 mg of 5-chloro-N-(4-nitrophenyl)pentanamide directly into a clean, dry glass vial. Record the exact mass.

    • Expert Insight: Weighing into a vial rather than directly into the NMR tube prevents sample loss and allows for easier dissolution.

Step 2: Solvent Addition and Dissolution

  • In a fume hood, use a calibrated pipette to add 0.60 mL (600 µL) of DMSO-d₆ to the vial containing the analyte.

  • Cap the vial securely and vortex the mixture for 30-60 seconds, or until the solid is completely dissolved.

  • Visually inspect the solution against a light source. It must be a clear, transparent solution free of any suspended particles.

    • Trustworthiness Check: The presence of particulates is a critical failure point. Insoluble material will drastically degrade the magnetic field homogeneity (shimming), resulting in broad, poorly resolved spectral lines.[13]

Step 3: Addition of Internal Standard & Transfer

  • Add a very small amount of TMS to the solution. A common method is to add one drop of TMS to a stock bottle of the deuterated solvent, or to add ~2 µL of TMS directly to the prepared sample solution.

  • Prepare a filtration pipette by tightly packing a small piece of cotton wool into the neck of a glass Pasteur pipette.

  • Carefully transfer the sample solution from the vial, through the filtration pipette, and into the NMR tube.

    • Expert Insight: This filtration step is a non-negotiable quality control measure. It removes any micro-particulates or dust that could compromise the final spectral quality.

Step 4: Final Sample Handling

  • Securely cap the NMR tube. Ensure the cap is pushed on fully to prevent solvent evaporation.

  • If labeling, use a marker on the cap or a label that does not wrap around the body of the tube, as this can interfere with the spinner.

  • Before insertion into the spectrometer, wipe the lower 10 cm of the NMR tube with a Kimwipe lightly dampened with acetone or isopropanol to remove any fingerprints or dust.[13] This prevents contamination of the spectrometer probe.

NMR Spectrometer Setup and Data Acquisition Workflow

While specific commands are instrument-dependent, the logical workflow for acquiring a high-quality spectrum is universal.

  • Sample Insertion: Place the NMR tube into a spinner turbine, adjusting its height according to the spectrometer's gauge. Insert the sample into the magnet.

  • Locking: The spectrometer will use the deuterium signal from the DMSO-d₆ to establish a field-frequency lock. This lock actively compensates for any magnetic field drift, ensuring stable acquisition.[14]

  • Shimming: This is the most critical step for achieving high resolution. Shimming is the process of adjusting currents in specialized coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[15][16]

    • Causality: An inhomogeneous field means that identical protons in different parts of the sample experience slightly different magnetic fields, causing their signals to resonate at slightly different frequencies. This manifests as broad, distorted peaks. A good shim results in sharp, symmetrical peaks.

    • Modern spectrometers have automated shimming routines that are highly effective. Manual adjustment of key shims (like Z1, Z2) can further optimize the line shape. The lock level is often used as a proxy for shim quality; maximizing the lock signal generally corresponds to a more homogeneous field.[14]

  • Acquisition Parameter Setup: For a standard ¹H spectrum, typical starting parameters would be:

    • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

    • Spectral Width: -2 to 12 ppm (to cover the expected range of aliphatic, aromatic, and amide protons).

    • Acquisition Time (AQ): 3-4 seconds (ensures good digital resolution).[17]

    • Relaxation Delay (d1): 1-2 seconds (sufficient for qualitative ¹H spectra).

    • Number of Scans (NS): 8 to 16 scans (should provide excellent S/N for this concentration).

  • Data Acquisition: Execute the experiment.

  • Data Processing: The resulting Free Induction Decay (FID) is processed via Fourier Transform, followed by manual or automatic phasing and baseline correction to yield the final spectrum.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR sample preparation and analysis protocol.

NMR_Workflow Workflow for NMR Sample Preparation and Analysis cluster_prep I. Sample Preparation cluster_analysis II. Spectrometer Operations Weigh 1. Weigh Analyte (4-10 mg) Dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) Weigh->Dissolve Vortex 3. Vortex until Homogeneous Dissolve->Vortex Inspect 4. Visually Inspect Vortex->Inspect Add_Standard 5. Add Internal Standard (TMS) Inspect->Add_Standard Solution Clear Transfer 6. Filter & Transfer to NMR Tube Add_Standard->Transfer Insert 7. Insert Sample & Lock Transfer->Insert Shim 8. Perform Automated & Manual Shimming Insert->Shim Setup 9. Set Acquisition Parameters Shim->Setup Acquire 10. Acquire Data (FID) Setup->Acquire Process 11. Process Data (FT, Phase, Baseline) Acquire->Process

Caption: Logical workflow from analyte weighing to final data processing.

Conclusion

The reliability of NMR data is fundamentally dependent on a meticulous and well-understood sample preparation protocol. By following the detailed steps and understanding the underlying scientific principles outlined in this application note—from the critical choice of DMSO-d₆ to the importance of sample filtration and magnetic field shimming—researchers can consistently produce high-resolution, accurate, and reproducible ¹H NMR spectra for 5-chloro-N-(4-nitrophenyl)pentanamide. This robust methodology provides a solid foundation for confident structural elucidation and purity analysis in any research or drug development setting.

References

  • PubChem. (n.d.). 5-chloro-N-(4-nitrophenyl)pentanamide. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 29, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide. Retrieved January 29, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. [Link]

  • ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Badea, A., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences. [Link]

  • Google Patents. (2018).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 29, 2026, from [Link]

  • University of Illinois. (1993). Shimming an NMR Magnet. [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Shimming. Chemical Research Support. Retrieved January 29, 2026, from [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. [Link]

  • Reddit. (2019). Is it possible to use TMS signal as internal standard in NMR?. r/chemistry. [Link]

  • ResearchGate. (2019). What is the minimum amount of sample required to perform NMR?. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. [Link]

  • ARKAT USA, Inc. (2024). An alternative synthetic strategy to construct apixaban analogues. ARKIVOC. [Link]

  • Boston University. (n.d.). Basic NMR Concepts. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Carl ROTH. (n.d.). Deuterated Solvents for NMR. Retrieved January 29, 2026, from [Link]

  • Bruker. (n.d.). NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm. [Link]

  • San Diego State University. (n.d.). Basic Acquisition Parameters. SDSU NMR Facility. Retrieved January 29, 2026, from [Link]

  • Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Organic Letters. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2002). 1H NMR spectroscopy with internal and external standards for the quantification of libraries. [Link]

  • NESG Wiki. (2009). Shimming. [Link]

  • Chemistry LibreTexts. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Alberta. (n.d.). How to make an NMR sample. Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Blanchard, J. W., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. [Link]

  • European Patent Office. (2020). EP 3212620 B1 - PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. [Link]

Sources

experimental procedure for the cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Efficiency Intramolecular Cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide to Synthesize a Key Lactam Intermediate

Abstract: This application note provides a detailed, field-proven protocol for the intramolecular cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide to yield 1-(4-nitrophenyl)piperidin-2-one. This lactam is a critical building block in the synthesis of advanced pharmaceutical agents, most notably the Factor Xa inhibitor, Apixaban.[1][2] The procedure herein is optimized for high yield and purity, employing a base-catalyzed ring-closure reaction. We will elucidate the reaction mechanism, provide a step-by-step experimental workflow, detail analytical characterization methods, and discuss critical safety considerations. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction & Scientific Context

The synthesis of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the piperidin-2-one (valerolactam) moiety is a privileged structure found in numerous biologically active compounds. The target molecule of this protocol, 1-(4-nitrophenyl)piperidin-2-one, serves as a pivotal intermediate in the multi-step synthesis of Apixaban, a widely prescribed oral anticoagulant.[1]

The transformation from an open-chain precursor, 5-chloro-N-(4-nitrophenyl)pentanamide, to the desired cyclic lactam is achieved via an intramolecular nucleophilic substitution. This type of reaction, where the nucleophile and electrophile are part of the same molecule, is a powerful strategy for constructing rings.[3] The efficiency of such cyclizations is highly dependent on the choice of base, solvent, and reaction temperature. This protocol utilizes potassium tert-butoxide, a strong, non-nucleophilic base, to facilitate the deprotonation of the amide nitrogen, thereby activating it for the subsequent ring-closing step.[4] The choice of tetrahydrofuran (THF) as the solvent is critical, as it effectively solubilizes the reactants while being relatively inert under the basic conditions.[4]

Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization

The reaction proceeds through a two-step mechanism initiated by a strong base.

  • Deprotonation: The strong base, potassium tert-butoxide (t-BuOK), abstracts the acidic proton from the amide nitrogen of 5-chloro-N-(4-nitrophenyl)pentanamide. This generates a highly nucleophilic amide anion. The electron-withdrawing nature of the p-nitrophenyl group increases the acidity of this proton, facilitating this step.

  • Intramolecular Nucleophilic Substitution (SN2): The newly formed amide anion acts as an intramolecular nucleophile. It attacks the electrophilic carbon atom at the other end of the aliphatic chain, which bears the chlorine atom. This concerted attack displaces the chloride ion as the leaving group, resulting in the formation of the stable, six-membered piperidin-2-one ring.

The overall transformation is an efficient method for forming the C-N bond that closes the lactam ring.

Caption: Mechanism of base-catalyzed intramolecular cyclization.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Moles (mmol)Equiv.Amount UsedSupplier (Example)
5-chloro-N-(4-nitrophenyl)pentanamide1039914-85-6256.6938.961.010.0 gSigma-Aldrich
Potassium tert-butoxide (t-BuOK)865-47-4112.2150.801.35.70 gAcros Organics
Tetrahydrofuran (THF), anhydrous109-99-972.11--80 mLFisher Scientific
Deionized Water7732-18-518.02--100 mL-
Toluene (for TLC)108-88-392.14--As neededVWR Chemicals
Methanol (for TLC)67-56-132.04--As neededVWR Chemicals
Silica Gel Plates (TLC, with UV254 indicator)----As neededMerck
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel / powder funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

  • Reagent Addition: Charge the flask with 5-chloro-N-(4-nitrophenyl)pentanamide (10.0 g, 38.96 mmol) and anhydrous tetrahydrofuran (80 mL). Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere until a clear solution is obtained.[4]

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. Maintaining this temperature is crucial to control the exothermicity of the base addition.

  • Base Addition: Carefully add potassium tert-butoxide (5.70 g, 50.80 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30°C). Stir for 1.5 to 2 hours.[4]

  • Monitoring Progress: Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]

    • Mobile Phase: Toluene with a drop of methanol.

    • Visualization: UV lamp (254 nm).

    • The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Work-up & Isolation:

    • Upon completion, carefully quench the reaction by slowly adding deionized water (this step may be exothermic).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the tetrahydrofuran.[4]

    • To the resulting aqueous residue, add additional deionized water (100 mL) and stir the suspension for 1 hour at room temperature. This will precipitate the solid product.[4]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with deionized water (2 x 20 mL) to remove any remaining inorganic salts.

  • Drying: Dry the obtained pale yellow solid in a vacuum oven at 50-55°C for 6-8 hours until a constant weight is achieved.[4] The expected yield is approximately 80-90%.

Overall Experimental Workflow

Experimental_Workflow cluster_setup 1. Setup & Reaction cluster_monitoring 2. Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Dissolve Reactant in Anhydrous THF B Cool to 0-5°C A->B C Add Potassium tert-butoxide B->C D Stir at RT for 1.5-2h C->D E Monitor by TLC (Toluene/Methanol) D->E F Solvent Evaporation E->F G Precipitate with Water F->G H Vacuum Filtration G->H I Dry Product in Vacuum Oven H->I J Characterize Product (NMR, IR, HPLC, MP) I->J

Caption: High-level workflow for the synthesis of 1-(4-nitrophenyl)piperidin-2-one.

Product Characterization

To ensure the identity and purity of the final product, 1-(4-nitrophenyl)piperidin-2-one, the following analytical methods are recommended.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical method would use a C18 column with a gradient elution of acetonitrile and water.[4][5] Purity should typically be >99%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR (DMSO-d₆, δ ppm): Expect multiplets for the aliphatic protons of the piperidinone ring and two doublets in the aromatic region (7.8-8.3 ppm) characteristic of the p-substituted nitrophenyl group.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups.

    • Look for a strong carbonyl (C=O) stretch of the lactam around 1680 cm⁻¹ and characteristic peaks for the nitro group (NO₂) around 1510 cm⁻¹ and 1340 cm⁻¹.[4]

  • Melting Point (MP): A sharp melting point range indicates high purity. The literature reported melting point is approximately 133-134°C.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₁H₁₂N₂O₃, MW: 220.23 g/mol ).

Safety & Handling

This procedure must be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Chemical Hazards:

    • 5-chloro-N-(4-nitrophenyl)pentanamide: May be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[6][7]

    • Potassium tert-butoxide: A corrosive and flammable solid. It reacts violently with water. Handle with extreme care in an inert, dry atmosphere.

    • Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon standing. Use only peroxide-free THF.

  • Handling Precautions: Avoid inhalation of dust and vapors.[8] Prevent contact with skin and eyes. All additions, especially of the reactive base, should be performed slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Quench any residual potassium tert-butoxide carefully with isopropanol before disposal.

References

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • European Patent Office. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3189053 B1. Google Patents.
  • Pharmaffiliates. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide.
  • BLDpharm. (n.d.). 1039914-85-6|5-Chloro-N-(4-nitrophenyl)pentanamide.
  • Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers.
  • Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues.
  • Solanki, P. V., et al. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical.
  • ChemScene. (n.d.). 1039914-85-6 | 5-Chloro-N-(4-nitrophenyl)pentanamide.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-chloro-N-(4-nitrophenyl)pentanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide is a critical step in various research and development pipelines, particularly as a key intermediate for advanced pharmaceutical compounds like Apixaban.[1][2] While the acylation of 4-nitroaniline with 5-chlorovaleryl chloride appears straightforward, practitioners frequently encounter challenges related to product purity that can impact downstream applications.[3]

This guide is designed to serve as a technical resource, moving beyond a simple recitation of protocol steps. Here, we will delve into the causality behind common impurities, provide field-proven troubleshooting strategies, and offer detailed, validated protocols to help you prevent, identify, and resolve these issues effectively. Our goal is to empower you with the scientific understanding needed to achieve consistent, high-purity results in your synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction seems incomplete, and I'm seeing significant amounts of unreacted 4-nitroaniline in my crude product. What's going wrong?

This is one of the most common issues and typically points to problems with the acylating agent or reaction conditions.

Root Cause Analysis:

  • Degraded 5-Chlorovaleryl Chloride: Acyl chlorides are highly susceptible to hydrolysis.[4] Exposure to atmospheric moisture converts the reactive acyl chloride into the far less reactive 5-chlorovaleric acid. This acid will not participate in the amidation reaction under these conditions, leading to an effective deficit of your acylating agent and, consequently, unreacted starting amine.

  • Insufficient Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.3 equivalents) of 5-chlorovaleryl chloride can help drive the reaction to completion, especially if minor hydrolysis of the acyl chloride is unavoidable.[3] A patent for a similar synthesis uses approximately 1.12 equivalents of the acyl chloride.[1]

  • Inadequate Acid Scavenging: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[][6] This HCl can protonate the starting 4-nitroaniline, rendering it non-nucleophilic and halting the reaction. An appropriate base must be present to neutralize this acid as it forms.

Troubleshooting & Prevention Protocol:

  • Reagent Quality Check: Before starting, ensure your 5-chlorovaleryl chloride is fresh or has been stored under strictly anhydrous conditions. If in doubt, consider purification by distillation or using a fresh bottle.

  • Optimize Stoichiometry: Begin with 1.2 equivalents of 5-chlorovaleryl chloride relative to your limiting reagent, 4-nitroaniline.

  • Effective Basification: Use at least one equivalent of a suitable base. Anhydrous potassium carbonate is an effective and economical choice.[3] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are also commonly used in aprotic solvents.[7]

  • Controlled Addition: Dissolve the 4-nitroaniline and base in an appropriate anhydrous solvent (e.g., Tetrahydrofuran) and cool the mixture to 0-5 °C before slowly adding the 5-chlorovaleryl chloride.[3] This controlled, exothermic reaction prevents side reactions.[]

Q2: After workup, my product is an oil or a sticky solid that won't crystallize. How can I isolate a clean, crystalline solid?

This issue almost always indicates the presence of impurities that are disrupting the crystal lattice formation of your desired product.

Root Cause Analysis:

  • Residual Starting Materials: Both unreacted 4-nitroaniline and the hydrolysis byproduct, 5-chlorovaleric acid, can act as contaminants that lower the melting point and inhibit crystallization.

  • Solvent Entrapment: Incomplete removal of the reaction solvent (e.g., THF, DCM) during workup can result in an oily residue.

Workflow for Product Purification and Isolation:

This workflow is designed to systematically remove common acidic and basic impurities.

Caption: Formation pathways for the desired product and common impurities.

Advanced Troubleshooting: Column Chromatography

If recrystallization fails to remove persistent impurities, column chromatography is the most effective solution.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities but before highly polar ones like 5-chlorovaleric acid. Monitor fractions by TLC to isolate the pure product.

References

  • Google Patents. (2012).CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • Google Patents. (2014).WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof.
  • Google Patents. (2018).CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
  • Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Retrieved from [Link]

  • ChemHelpASAP. (2019). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

  • Google Patents. (2016).US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-N-(4-nitrophenyl)pentanamide. Retrieved from [Link]

  • Relles, H. M., & Schluenz, R. W. (1974). Preparation of alkyl chlorides, acid chlorides, and amides using polymer-supported phosphines and carbon tetrachloride: mechanism of these reactions. The Journal of Organic Chemistry, 39(23), 3452-3456. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (2017).CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6) Context: Key intermediate in the synthesis of Apixaban (Eliquis).

Executive Summary & Reaction Context

This guide addresses the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide via the acylation of 4-nitroaniline with 5-chlorovaleroyl chloride (CVC) . While this molecule is a stable isolable intermediate, it is chemically poised to cyclize into 1-(4-nitrophenyl)piperidin-2-one (the subsequent intermediate in Apixaban synthesis).

The Core Challenge: The synthesis requires balancing the low nucleophilicity of 4-nitroaniline (which demands forcing conditions) against the high susceptibility of the product to undergo intramolecular cyclization (which occurs under forcing conditions).

Reaction Scheme

The following diagram illustrates the desired pathway versus the critical side reactions.

ReactionPathways Reagents 4-Nitroaniline + 5-Chlorovaleroyl Chloride Target TARGET: 5-chloro-N-(4-nitrophenyl)pentanamide (Linear Amide) Reagents->Target Base (mild) THF/DCM, 0-25°C Impurity_Hydrolysis IMPURITY (Hydrolysis): 5-Chlorovaleric Acid Reagents->Impurity_Hydrolysis Moisture/H2O Impurity_Lactam IMPURITY (Cyclization): 1-(4-nitrophenyl)piperidin-2-one (Lactam) Target->Impurity_Lactam Strong Base (KOtBu) or High Temp (>50°C)

Figure 1: Reaction pathways showing the delicate balance between product formation and lactam cyclization.

Troubleshooting Modules

Module A: The "Sluggish Reaction" (Kinetics)

Symptom: High residual 4-nitroaniline observed by HPLC/TLC after standard reaction time. Root Cause: The nitro group at the para position is strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline amine. It reacts much slower than standard anilines.

Diagnostic CheckRemediation Strategy
Solvent Choice Do not use non-polar solvents alone. Use polar aprotic solvents like THF or Acetonitrile to stabilize the transition state.
Catalysis Add DMAP (4-Dimethylaminopyridine) (0.05–0.1 eq). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the weak aniline nucleophile more effectively.
Temperature If running at 0°C, warm to 25–30°C .[1] Do not reflux, as this triggers Module B (Cyclization).
Module B: The "Cyclization Trap" (Chemoselectivity)

Symptom: Appearance of 1-(4-nitrophenyl)piperidin-2-one (Lactam) in the crude mixture. Root Cause: Intramolecular nucleophilic substitution. The amide nitrogen, once deprotonated, attacks the terminal alkyl chloride. This is the next step in Apixaban synthesis but constitutes an impurity here.

Critical Control Points:

  • Base Strength: Avoid strong bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) during the acylation step. These are used specifically to force cyclization.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate . These are strong enough to neutralize the HCl byproduct but weak enough to minimize deprotonation of the formed amide.

  • pH Monitoring: Maintain reaction pH between 7–9. If pH > 10, cyclization accelerates rapidly.

Module C: Hydrolysis & Acid Chloride Management

Symptom: Formation of 5-chlorovaleric acid; low conversion of aniline despite excess acid chloride. Root Cause: 5-chlorovaleroyl chloride (CVC) is moisture sensitive.

  • Protocol Adjustment: Ensure CVC is added as a solution in dry THF/DCM, not neat, to prevent localized heating and hydrolysis.

  • Stoichiometry: Due to the deactivated nature of 4-nitroaniline, a slight excess of CVC (1.1–1.2 eq) is standard. If hydrolysis is suspected, increase to 1.3 eq, but ensure efficient quenching during workup.

Optimized Experimental Protocol

Objective: Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide with <1% Lactam impurity.

Reagents:

  • 4-Nitroaniline (1.0 eq)[2]

  • 5-Chlorovaleroyl chloride (1.2 eq)

  • Potassium Carbonate (1.5 eq) or Triethylamine (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Charge 4-nitroaniline and anhydrous THF into the reactor. Stir at 20–25°C until a clear solution or uniform suspension is obtained.

  • Base Addition: Add anhydrous K₂CO₃ (granular) to the mixture. Cool the suspension to 0–5°C .

    • Why? Cooling controls the exotherm of the acid chloride addition, preventing thermal promotion of the cyclization side reaction.

  • Acylation: Add 5-chlorovaleroyl chloride dropwise over 30–60 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm naturally to 20–25°C . Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] Target: <2% residual 4-nitroaniline.

  • Quenching (Critical): Once complete, do not heat . Distill off THF under vacuum at <45°C .

  • Isolation: Add water to the residue to slurry the product. The linear amide is insoluble in water, while the salts (KCl) and hydrolyzed acid dissolve.

  • Filtration: Filter the solid, wash with water, and dry at 50–55°C (vacuum).[1]

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose low yields or purity issues.

TroubleshootingTree Start Problem Detected Issue Identify Main Impurity/Issue Start->Issue Branch_SM High Residual 4-Nitroaniline Issue->Branch_SM Branch_Lactam High Lactam (Cyclized Product) Issue->Branch_Lactam Branch_Acid High 5-Chlorovaleric Acid Issue->Branch_Acid Sol_SM 1. Add DMAP catalyst 2. Switch solvent to THF 3. Increase Rxn Time Branch_SM->Sol_SM Sol_Lactam 1. Switch Base to K2CO3 2. Lower Rxn Temp (<25°C) 3. Avoid KOtBu Branch_Lactam->Sol_Lactam Sol_Acid 1. Dry Solvents (KF <0.1%) 2. Increase Acid Chloride eq 3. Check Reagent Quality Branch_Acid->Sol_Acid

Figure 2: Diagnostic logic for impurity profiling.

Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as both solvent and base? A: While Pyridine is a standard Schotten-Baumann base, using it as a solvent can be risky. Pyridine can promote the cyclization to the lactam at elevated temperatures. It is safer to use Pyridine as a stoichiometric additive (1.5 eq) in DCM or THF, or stick to inorganic bases like K₂CO₃ to strictly control basicity.

Q2: Why is the melting point of my product lower than the literature value (133-134°C)? A: This is the primary indicator of Lactam contamination . The lactam (1-(4-nitrophenyl)piperidin-2-one) has a different crystal structure. Even 5% contamination can depress the melting point significantly. Recrystallize from IPA (Isopropyl Alcohol) to purify.

Q3: Can I proceed to the next step (Lactam formation) without isolating the linear amide? A: Yes, this is a common "Telescoped" process in Apixaban manufacturing. After the acylation is complete (verified by HPLC), a stronger base (like KOtBu) is added directly to the same reactor to force the cyclization. However, if your goal is to study the linear amide, you must quench before adding the strong base.

Q4: Is the chloride leaving group unstable during storage? A: The solid linear amide is stable at room temperature if kept dry. However, in solution (especially wet solvents), the "tail" chloride is susceptible to slow hydrolysis or slow cyclization. Store the solid at 2–8°C.

References

  • Process for the preparation of apixaban and intermediates thereof.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Source: World Journal of Pharmaceutical Sciences (Mathad et al., 2015).[1] Context: Provides optimized conditions (THF, K2CO3) and isolation protocols for the linear amide to avoid lactam formation. URL:[Link]

  • 5-Chloro-N-(4-nitrophenyl)pentanamide (Compound Summary). Source: PubChem (CID 28971594).[3] Context: Chemical and physical property data for the target molecule.[1][4][5][6][7] URL:[Link][3]

  • Novel method for synthesizing key intermediate of apixaban.

Sources

Technical Support Center: Strategies for Removing 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted 4-nitroaniline from product mixtures. As a common reagent and a potent chromophore, residual 4-nitroaniline can complicate purification and compromise the purity and appearance of your target compound. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your purification challenges.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues encountered during the purification process.

Scenario 1: My crude product is intensely yellow. How do I confirm the impurity is 4-nitroaniline before choosing a purification method?

Answer: The vibrant yellow color of 4-nitroaniline is a strong indicator, but co-impurities or the product itself could be colored. Before committing to a purification strategy, it's crucial to confirm the presence of 4-nitroaniline.

  • Recommended Action: Perform a quick Thin Layer Chromatography (TLC) analysis.

    • Spotting: On a single TLC plate, spot your crude reaction mixture, a sample of your starting 4-nitroaniline, and a co-spot (crude mixture and 4-nitroaniline spotted on the same point).

    • Eluent System: A good starting eluent is a mixture of a nonpolar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate.[1] Adjust the ratio as needed to achieve good separation.

    • Analysis: If a yellow spot in your crude lane runs at the exact same height (retention factor, Rf) as the 4-nitroaniline standard and intensifies in the co-spot lane, you have strong evidence of its presence.

Scenario 2: I tried recrystallizing my solid product, but it's still yellow.

Answer: This is a common issue that typically points to one of two problems: poor solvent choice or high impurity concentration. 4-Nitroaniline is a solid with a melting point of ~147-149 °C and is soluble in many common organic solvents like ethanol and acetone.[2][3]

  • Causality & Solution:

    • Inappropriate Solvent: The ideal recrystallization solvent should dissolve your desired compound well when hot but poorly when cold, while dissolving the impurity (4-nitroaniline) well at both hot and cold temperatures, or not at all.[4][5] If 4-nitroaniline has similar solubility to your product in the chosen solvent, it will co-crystallize.

    • High Impurity Load: If the concentration of 4-nitroaniline is very high, it can saturate the cold solvent and crash out along with your product.

  • Recommended Actions:

    • Perform a Solvent Screen: Test the solubility of both your crude product and pure 4-nitroaniline in a range of solvents (e.g., isopropanol, toluene, water, ethanol/water mixtures) at room temperature and at boiling to find a more selective solvent.[6]

    • Pre-Purification Wash: Before recrystallization, consider performing an acid-base extraction (see Protocol 1) to remove the bulk of the basic 4-nitroaniline. This will dramatically improve the efficacy of the final recrystallization.[7]

Scenario 3: My product is sensitive to acid. How can I remove 4-nitroaniline without an acid wash?

Answer: If your compound contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), an acidic workup is not viable. In this case, you must rely on chromatographic or physical methods.

  • Recommended Actions:

    • Optimized Flash Chromatography: 4-Nitroaniline is a polar compound due to its amino and nitro groups.[2] On normal-phase silica gel, it will have a relatively low Rf.

      • Strategy 1 (If Product is Less Polar): Run a column with a low-polarity eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane). Your less polar product should elute first, while the 4-nitroaniline remains strongly adsorbed to the silica.

      • Strategy 2 (If Product is More Polar): This is more challenging. You may need to screen different solvent systems. Sometimes, adding a small amount of a base like triethylamine to the eluent can help improve the chromatography of basic compounds, but it can also affect the separation from 4-nitroaniline.[7] Alternatively, consider reversed-phase chromatography where polar compounds elute earlier.[8]

    • Recrystallization: As mentioned in Scenario 2, a carefully selected solvent system for recrystallization can be effective if a significant solubility difference exists between your product and 4-nitroaniline.[9]

Scenario 4: The 4-nitroaniline is streaking or co-eluting with my product during silica gel chromatography.

Answer: Streaking (tailing) of amines on silica gel is a common problem caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation.

  • Causality & Solution: The acidic nature of silica gel can protonate the 4-nitroaniline, causing it to bind very strongly and elute slowly and broadly.

  • Recommended Actions:

    • Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent system.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:0.5). The triethylamine will preferentially interact with the acidic sites on the silica, allowing the 4-nitroaniline to elute more cleanly as a tighter band.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃) or a bonded phase like an amine-functionalized silica column, which is designed to improve the chromatography of basic compounds.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the single most effective method for removing 4-nitroaniline?

A1: For most neutral or acidic products that are stable to acid, acid-base extraction is by far the most efficient, scalable, and cost-effective method.[7][12] The basic amino group of 4-nitroaniline is readily protonated by dilute aqueous acid (e.g., 1 M HCl), forming the water-soluble 4-nitroanilinium chloride salt. This salt is easily extracted from the organic phase into the aqueous phase, leaving the neutral or acidic product behind.

Q2: What are the key chemical properties of 4-nitroaniline to consider during purification?

A2: Understanding the following properties is key to designing a successful purification strategy:

  • Basicity: The amino group is basic. The pKa of its conjugate acid, the 4-nitroanilinium ion, is approximately 1.0. This means it can be readily protonated by common mineral acids.[13]

  • Polarity: The presence of both a nitro (-NO2) and an amino (-NH2) group makes it a highly polar molecule.[2] This dictates its strong adsorption on polar stationary phases like silica gel and its solubility profile.

  • Solubility: It is poorly soluble in water (0.8 g/L at 20°C) but much more soluble in organic solvents like ethanol, methanol, and acetone.[2][14][15]

Table 1: Solubility of 4-Nitroaniline in Common Solvents

SolventSolubilityReference
Water0.8 g/L (20 °C)[15]
EthanolSoluble[16]
MethanolVery Soluble[16]
AcetoneSoluble[16]
ChloroformSoluble[16]
TolueneSoluble[16]
BenzeneSlightly Soluble[16]

Q3: How can I minimize the amount of unreacted 4-nitroaniline in my reaction in the first place?

A3: Prevention is always the best strategy. Consider the following:

  • Stoichiometry: If 4-nitroaniline is not your limiting reagent, consider using a slight excess of the other reactant to ensure complete consumption of the aniline.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Once the 4-nitroaniline is consumed, work up the reaction promptly to prevent side reactions.

  • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration to go to completion.

Detailed Protocols

Protocol 1: Acid-Base Extraction for Removal of 4-Nitroaniline

This protocol is ideal for separating 4-nitroaniline from a neutral or acidic product that is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the protonated 4-nitroanilinium salt) is typically the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Drain: Drain and collect the aqueous layer.

  • Repeat: Repeat the acid wash (steps 3-6) one or two more times with fresh 1 M HCl to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Diagram 1: Decision Workflow for Purification Method Selection

This diagram provides a logical path to selecting the most appropriate purification strategy based on the properties of your desired product.

Purification_Decision_Tree start Crude Product with 4-Nitroaniline Impurity acid_stable Is the product stable to acid? start->acid_stable extraction Perform Acid-Base Extraction (See Protocol 1) acid_stable->extraction Yes other_methods Use Non-Acidic Methods acid_stable->other_methods No end_extraction Purified Product extraction->end_extraction is_solid Is the product a solid? other_methods->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Chromatography is_solid->chromatography No end_recrystallize Purified Product recrystallize->end_recrystallize end_chromatography Purified Product chromatography->end_chromatography

Caption: Decision tree for selecting a purification method.

References

  • Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Sam-Chem. (2026). 4-Nitroaniline Properties & Applications: A Manufacturer's Insight. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]

  • Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-nitroaniline. Retrieved from [Link]

  • O'Donnell, G. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2001). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Gujrat. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-chloro-N-(4-nitrophenyl)pentanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common challenges associated with the purification of this important intermediate.

Overview and Physicochemical Properties

5-chloro-N-(4-nitrophenyl)pentanamide is a key intermediate in the synthesis of various pharmaceutical compounds, notably as an impurity or precursor in the synthesis of Apixaban.[1][2] Its synthesis typically involves the acylation of 4-nitroaniline with 5-chlorovaleroyl chloride.[3][4] The purification process is critical as residual starting materials and side products can impact the quality and yield of subsequent reactions.

The primary challenges in its purification stem from the physicochemical properties of the product and the potential impurities. Key impurities include unreacted 4-nitroaniline, which is highly colored and polar, and 5-chlorovaleric acid, the hydrolysis product of the acyl chloride.[5]

Table 1: Physicochemical Properties of 5-chloro-N-(4-nitrophenyl)pentanamide

PropertyValueSource
CAS Number 1039914-85-6[1][6][7]
Molecular Formula C₁₁H₁₃ClN₂O₃[1][7]
Molecular Weight 256.69 g/mol [1][7]
Appearance Brown to gray solid[6]
Melting Point 121-123 °C[6]
Boiling Point 476.3 ± 30.0 °C (Predicted)[6]
Storage Sealed in dry, room temperature[6][7]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: Oiling out is a common issue when the crude product is impure or when an inappropriate solvent is used for precipitation/crystallization. The primary culprits are often excess unreacted starting materials or residual solvent.

  • Initial Step: Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization by washing away more soluble impurities.

  • Underlying Cause: This often indicates a high concentration of impurities. Proceed to the detailed troubleshooting section for guidance on washing and extraction before attempting crystallization again.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method.[8][]

  • Recommended Eluent: A good starting point for a solvent system is a mixture of Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: The product and the 4-nitroaniline starting material are UV-active due to the aromatic nitro group.

  • Troubleshooting TLC: If starting materials (amine, carboxylic acid) stick to the baseline, adding a small amount (e.g., 1%) of triethylamine (for the amine) or acetic acid (for the acid) to the eluent can improve mobility.[10]

Q3: What is the best general method for purifying amides like this one?

A3: For N-aryl amides, a combination of aqueous workup followed by recrystallization is often sufficient.[11] If impurities persist, column chromatography is the next logical step. Recrystallization is generally preferred when possible as it is less labor-intensive and uses less solvent than chromatography.[11]

Q4: My final product has a persistent yellow or brown color. How can I remove it?

A4: The color is almost certainly due to residual 4-nitroaniline or related chromophoric impurities.

  • Acid Wash: A dilute acid wash (e.g., 1 M HCl) during the workup will protonate the basic 4-nitroaniline, making it highly water-soluble and easily removable in the aqueous phase.[12]

  • Recrystallization: If the color persists, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[13] Adding a small amount of activated charcoal to the hot solution before filtering can also help remove colored impurities.[13]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations, their probable causes, and validated solutions.

Symptom / Observation Potential Cause(s) Proposed Solution & Scientific Rationale
Low Yield After Workup 1. Incomplete Reaction: The reaction may not have gone to completion.Solution: Before workup, confirm the absence of starting materials via TLC. If the reaction has stalled, consider adding more acyl chloride or extending the reaction time.
2. Product Loss During Extraction: The amide product may have some solubility in the aqueous wash solutions, especially if excessive volumes or incorrect pH are used.Solution: Minimize the volume of aqueous washes. After the primary extraction, re-extract the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
3. Hydrolysis of Acyl Chloride: The starting material, 5-chlorovaleroyl chloride, can react with moisture to form 5-chlorovaleric acid, which will not form the desired product.[5]Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[14]
Presence of 4-Nitroaniline in Final Product (Confirmed by TLC/NMR) 1. Insufficient Stoichiometry of Acyl Chloride: Not enough acylating agent was used to consume all the 4-nitroaniline.Solution: Use a slight excess (e.g., 1.1 equivalents) of 5-chlorovaleroyl chloride in the reaction.
2. Ineffective Aqueous Wash: The basic 4-nitroaniline was not fully removed during the workup.Solution: Perform multiple washes of the organic layer with dilute acid (e.g., 2-3 times with 1 M HCl). This protonates the aniline's amino group, forming a water-soluble ammonium salt that partitions into the aqueous phase.[12][14]
Presence of 5-Chlorovaleric Acid in Final Product 1. Hydrolysis of Acyl Chloride: As mentioned, moisture in the reaction leads to the formation of the corresponding carboxylic acid.[5]Solution: Prevention is key (use anhydrous conditions). To remove the acid impurity from the product, perform an alkaline wash of the organic layer with a dilute base (e.g., 1 M NaHCO₃ or Na₂CO₃). The base deprotonates the carboxylic acid to form a water-soluble carboxylate salt.
Product Fails to Crystallize ("Oils Out") 1. High Impurity Level: The presence of significant amounts of starting materials or side products can depress the melting point and inhibit lattice formation.Solution: Before attempting recrystallization, ensure the crude product is thoroughly purified by acidic and basic washes as described above. Dry the crude material completely under vacuum to remove all solvents.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent (product won't precipitate) or too poor (product is insoluble).Solution: Conduct small-scale solvent screening. Good solvents for amides often include alcohols (ethanol, isopropanol) or solvent pairs like ethanol/water or ethyl acetate/hexane.[11][15][16] The ideal solvent dissolves the compound when hot but not when cold.
Column Chromatography Gives Poor Separation 1. Inappropriate Solvent System (Eluent): The polarity of the eluent is not optimized to resolve the product from impurities.Solution: Use TLC to systematically test different eluent mixtures. For this system, start with Hexane:Ethyl Acetate. If separation is poor, try adding a small amount of a more polar solvent like methanol to a Dichloromethane (DCM) eluent (e.g., 99:1 DCM:MeOH).[10]
2. Column Overloading: Too much crude material was loaded onto the column.Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude product to be purified.

Experimental Protocols & Visual Workflows

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed to remove the most common acidic and basic impurities after the reaction is complete.

  • Cool the reaction mixture to room temperature and dilute it with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Acid Wash (Removes 4-nitroaniline): Wash the organic layer twice with 1 M HCl. The aqueous layer will likely be yellow.

  • Base Wash (Removes 5-chlorovaleric acid): Wash the organic layer twice with a saturated aqueous NaHCO₃ solution. Be sure to vent the funnel frequently to release CO₂ gas produced.

  • Brine Wash: Wash the organic layer once with a saturated NaCl solution (brine) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization from Ethanol/Water

This is a common and effective method for purifying N-aryl amides.[13]

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol or cold 1:1 ethanol/water.

  • Dry the crystals under vacuum.

Visual Workflow: Purification Decision Tree

This diagram outlines the logical steps for purifying the crude product.

Purification_Workflow start Crude Reaction Mixture tlc1 Analyze by TLC start->tlc1 workup Perform Aqueous Workup (Acid & Base Washes) tlc1->workup Reaction Complete concentrate Concentrate & Dry Crude workup->concentrate solid_check Is the product a solid? concentrate->solid_check oil Product is an oil solid_check->oil No solid Product is a solid solid_check->solid Yes triturate Triturate with Hexanes oil->triturate triturate->concentrate recrystallize Recrystallize Product solid->recrystallize tlc2 Analyze Purity by TLC recrystallize->tlc2 pure Product is Pure (>98%) tlc2->pure Single Spot impure Impurities Remain tlc2->impure Multiple Spots chromatography Purify by Column Chromatography impure->chromatography chromatography->pure

Caption: Decision tree for post-reaction purification.

References

  • CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride. Google Patents.
  • US20160143894A1 - Process for the preparation of apixaban. Google Patents.
  • EP2280926B1 - Method for eliminating color forming impurities from nitro compounds. Google Patents.
  • Pharmaffiliates. 5-Chloro-N-(4-nitrophenyl)pentanamide | 1039914-85-6. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available at: [Link]

  • US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. Google Patents.
  • Arkat USA. An alternative synthetic strategy to construct apixaban analogues. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. Salicylic Acid and 4-Nitroaniline Removal from Water Using Magnetic Biochar: An Environmental and Analytical Experiment for the Undergraduate Laboratory. Available at: [Link]

  • Reddit. TLC for amide synthesis. Available at: [Link]

  • PubMed Central (PMC). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • CN107628943A - A kind of preparation method of 5 chlorine valeric chloride. Google Patents.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Unknown Source.
  • PubMed. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Available at: [Link]

  • PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubMed. Biodegradation potential of pure and mixed bacterial cultures for removal of 4-nitroaniline from textile dye wastewater. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Reddit. Looking for some advice for purification of diamide. Available at: [Link]

  • Reddit. TLC seperation of carboxylix acid, amine, and the amide product. Available at: [Link]

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Technical Support Center: 5-Chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-chloro-N-(4-nitrophenyl)pentanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

5-chloro-N-(4-nitrophenyl)pentanamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Apixaban.[1][2][3] Its structure, featuring a chloroalkane chain, an amide linkage, and a nitroaromatic ring, presents a unique set of stability considerations. Understanding the potential degradation pathways of this molecule is crucial for accurate experimental design and data interpretation.

This guide is structured to address specific degradation pathways and provide practical solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and handling of 5-chloro-N-(4-nitrophenyl)pentanamide.

Q1: What are the primary modes of degradation for 5-chloro-N-(4-nitrophenyl)pentanamide?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond, accelerated by acidic or basic conditions.

  • Nucleophilic Substitution/Elimination: Reaction at the chlorinated carbon, particularly in the presence of nucleophiles or bases.

  • Photodegradation: The nitrophenyl group can absorb UV light, potentially leading to decomposition.[4]

  • Thermal Decomposition: Degradation at elevated temperatures.

Q2: How should I properly store 5-chloro-N-(4-nitrophenyl)pentanamide?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[5][6][7] A desiccator at room temperature or in a refrigerator is recommended. It should be kept in a tightly sealed container to protect it from moisture and light.

Q3: What solvents are recommended for dissolving 5-chloro-N-(4-nitrophenyl)pentanamide?

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Avoid strong acids, strong bases, and strong nucleophiles, as they can promote hydrolysis of the amide bond or substitution/elimination at the chlorinated carbon. Also, be mindful of potential reactions with reducing agents that can reduce the nitro group.

Section 2: Troubleshooting Guide - Degradation Pathways

This section provides a detailed breakdown of potential degradation pathways, how to identify them, and strategies for mitigation.

Hydrolytic Degradation

Issue: You observe the appearance of new, more polar peaks in your HPLC analysis over time, especially in aqueous or protic solvents. This may be accompanied by a decrease in the peak area of the parent compound.

Causality: The amide bond in 5-chloro-N-(4-nitrophenyl)pentanamide is susceptible to hydrolysis, which breaks the molecule into 5-chloropentanoic acid and 4-nitroaniline. This process can be catalyzed by acidic or basic conditions.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) if experimentally feasible. Buffer your solutions if necessary.

  • Solvent Choice: If possible, use aprotic solvents to prepare stock solutions. For aqueous experiments, prepare solutions fresh and use them promptly.

  • Temperature: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Analytical Confirmation: To confirm hydrolysis, you can:

    • Run a co-injection with standards of the suspected degradation products (5-chloropentanoic acid and 4-nitroaniline).

    • Use LC-MS to identify the mass of the degradation products.

Hypothetical Hydrolytic Degradation Pathway:

parent 5-chloro-N-(4-nitrophenyl)pentanamide products 5-chloropentanoic acid + 4-nitroaniline parent->products H₂O (Acid/Base Catalyzed)

Caption: Hydrolysis of the amide bond.

Nucleophilic Substitution and Elimination

Issue: You notice the formation of unexpected byproducts, particularly when using buffers or solvents containing nucleophilic species (e.g., Tris buffer, methanol).

Causality: The primary chloride on the pentanamide chain is a leaving group and can be displaced by nucleophiles. Strong bases can also promote elimination to form an alkene.

Troubleshooting Steps:

  • Inert Buffers: Use non-nucleophilic buffers such as HEPES or phosphate buffers if your experiment allows.

  • Aprotic Solvents: When possible, use aprotic solvents to avoid solvolysis.

  • Temperature Control: Keep reaction temperatures as low as possible to minimize the rate of these side reactions.

  • Product Identification: Use GC-MS or LC-MS to identify the mass of the byproducts to help elucidate the reaction pathway.

Hypothetical Nucleophilic Substitution Pathway:

parent 5-chloro-N-(4-nitrophenyl)pentanamide product Substituted Product parent->product nucleophile Nu⁻

Caption: Nucleophilic substitution at the chloro-carbon.

Photodegradation

Issue: Your solutions of 5-chloro-N-(4-nitrophenyl)pentanamide change color (e.g., yellowing) or show signs of degradation after exposure to light.

Causality: The 4-nitrophenyl group is a chromophore that can absorb UV and visible light. This absorption can lead to photochemical reactions and degradation of the molecule. Photodegradation of nitroaromatic compounds can be pH-dependent.[4]

Troubleshooting Steps:

  • Light Protection: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Wavelength Consideration: If working with light-sensitive assays, ensure that the excitation wavelengths used do not overlap with the absorption maxima of the compound.

  • Control Experiments: Run control experiments where the compound is exposed to the same conditions but kept in the dark to confirm that light is the cause of degradation.

Thermal Decomposition

Issue: You observe degradation of the compound when performing experiments at elevated temperatures (e.g., in GC analysis or high-temperature reactions).

Causality: At high temperatures, organic molecules can undergo thermal decomposition. While specific data for this compound is not available, decomposition can start at temperatures as low as 180°C for some molecules.[8] The melting point is reported to be 121-123°C.[7] Temperatures approaching or exceeding this could lead to degradation.

Troubleshooting Steps:

  • Temperature Limits: Avoid unnecessarily high temperatures. If heating is required, determine the thermal stability of the compound using techniques like thermogravimetric analysis (TGA).

  • Analytical Method Selection: For analytical purposes, consider using HPLC instead of GC to avoid high temperatures in the injection port.

  • Reaction Time: If high temperatures are unavoidable, minimize the reaction or exposure time.

Section 3: Experimental Protocols

Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of 5-chloro-N-(4-nitrophenyl)pentanamide at different pH values.

Materials:

  • 5-chloro-N-(4-nitrophenyl)pentanamide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH buffers (e.g., pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 1 mg/mL stock solution of 5-chloro-N-(4-nitrophenyl)pentanamide in acetonitrile.

  • In separate amber vials, add a small aliquot of the stock solution to each pH buffer to achieve a final concentration of 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the aliquots by HPLC to quantify the remaining parent compound and any degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH.

Data Presentation:

Time (hours)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100100100
298.599.895.2
497.199.590.8
894.399.182.3
2485.297.560.1

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers (pH 4, 7, 9) prep_stock->prep_samples incubate Incubate at 40°C prep_samples->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc plot Plot % Remaining vs. Time hplc->plot

Caption: Workflow for hydrolytic stability testing.

Section 4: Enzymatic Degradation Considerations

While no specific enzymatic degradation pathways for 5-chloro-N-(4-nitrophenyl)pentanamide are documented in the provided search results, its structure suggests potential susceptibility to certain enzyme classes.

Potential Enzymatic Pathways:

  • Amidases/Proteases: These enzymes can catalyze the hydrolysis of the amide bond.

  • Nitroreductases: These enzymes can reduce the nitro group to an amino group, forming 5-chloro-N-(4-aminophenyl)pentanamide. This is a common pathway for the metabolism of nitroaromatic compounds in biological systems.

  • Dehalogenases: These enzymes could potentially remove the chlorine atom.

Experimental Considerations:

  • When working with cell lysates, tissue homogenates, or microbial cultures, be aware of potential enzymatic degradation.

  • Include appropriate controls, such as heat-inactivated enzyme preparations, to confirm that the observed degradation is enzyme-mediated.

  • The degradation of the p-nitrophenyl group by enzymes has been studied for other esters.[9][10]

Hypothetical Enzymatic Degradation Pathways:

parent 5-chloro-N-(4-nitrophenyl)pentanamide hydrolysis_prod Hydrolysis Products parent->hydrolysis_prod Amidase reduction_prod Nitro-reduction Product parent->reduction_prod Nitroreductase

Caption: Potential enzymatic degradation routes.

References

  • WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google P
  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Publishing. (URL: [Link])

  • PNP degradation pathway and the two general pathways via hydroquinone... - ResearchGate. (URL: [Link])

  • US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google P
  • Preparation and Thermal Decomposition Kinetics of a New Type of a Magnetic Targeting Drug Carrier - PMC - NIH. (URL: [Link])

  • A brief scheme for PNP degradation pathways via oxidative routes... - ResearchGate. (URL: [Link])

  • Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC. (URL: [Link])

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central. (URL: [Link])

  • (PDF) Degradation Pathway - ResearchGate. (URL: [Link])

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])

  • An alternative synthetic strategy to construct apixaban analogues - arkat usa. (URL: [Link])

  • (PDF) Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - ResearchGate. (URL: [Link])

  • An Approach to Flavor Chemical Thermal Degradation Analysis - PMC - NIH. (URL: [Link])

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Technical Support Center: Optimizing Solvent Selection for 5-Chloro-N-(4-nitrophenyl)pentanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic step. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions for improved yield, purity, and reproducibility.

Introduction: The Critical Role of the Solvent

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide, a key intermediate in the production of various pharmaceuticals, is typically achieved through the N-acylation of 4-nitroaniline with 5-chlorovaleryl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is highly influenced by the choice of solvent. The solvent system not only dictates the solubility of the reactants but also significantly impacts the reaction kinetics, the basicity of the acid scavenger, and the profile of potential side reactions. A suboptimal solvent choice can lead to low yields, difficult purifications, and inconsistent results. This guide will explore the nuances of solvent selection and provide a framework for troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide?

A1: The solvent serves several critical functions in this reaction:

  • Solubilization: It must dissolve the starting materials, 4-nitroaniline and 5-chlorovaleryl chloride, to allow for efficient molecular interaction.

  • Reaction Medium: It provides the environment for the chemical transformation to occur. The polarity and nature of the solvent can influence the reaction rate.

  • Temperature Control: The solvent's boiling point determines the maximum temperature at which the reaction can be run at atmospheric pressure, allowing for control over reaction kinetics.

  • Influence on Base Strength: In biphasic systems, the organic solvent can affect the partitioning and effectiveness of the aqueous base.

Q2: Which solvents are most commonly used for this synthesis and why?

A2: Common solvents reported in the literature include tetrahydrofuran (THF) and methylene dichloride (MDC, dichloromethane).[1][2]

  • Tetrahydrofuran (THF): As a polar aprotic solvent, THF is effective at dissolving both 4-nitroaniline and 5-chlorovaleryl chloride. It is often used with inorganic bases like potassium carbonate or sodium hydride.

  • Methylene Dichloride (MDC): This is another popular choice, particularly in biphasic Schotten-Baumann conditions with an aqueous base like sodium hydroxide.[2] Its immiscibility with water allows for easy separation of the organic product from the aqueous base and byproducts.

Q3: How does solvent polarity affect the reaction?

A3: The polarity of the solvent can influence the rate of the N-acylation reaction. Polar aprotic solvents are generally preferred for this type of reaction as they can solvate the cationic species formed during the reaction without strongly solvating the amine nucleophile, thus enhancing its reactivity. Protic solvents, on the other hand, can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide, with a focus on solvent-related issues.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Reaction Yield 1. Poor Solubility of 4-Nitroaniline: The reaction cannot proceed efficiently if the starting materials are not in solution. 4-nitroaniline has limited solubility in some organic solvents.[3] 2. Hydrolysis of 5-Chlorovaleryl Chloride: The acyl chloride is highly reactive and can be hydrolyzed by water present in the solvent or introduced with the base, leading to the formation of 5-chlorovaleric acid. 3. Protonation of 4-Nitroaniline: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is why a base is essential.[4][5]1. Solvent Selection: Choose a solvent in which 4-nitroaniline has good solubility. Consider warming the mixture to improve solubility, but monitor for potential side reactions. While specific solubility data is not abundant, polar aprotic solvents like THF and DMF are generally good choices. 2. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using an aqueous base, a biphasic system (e.g., MDC/water) can minimize contact between the acyl chloride and water.[4] 3. Base Selection and Addition: Use at least one equivalent of a suitable base (e.g., potassium carbonate, sodium hydroxide, or a non-nucleophilic organic base like triethylamine) to neutralize the generated HCl.[4][5] The base should be added in a controlled manner to maintain an optimal pH.
Product Contamination with Starting Material 1. Incomplete Reaction: This can be due to insufficient reaction time, low temperature, or any of the causes of low yield mentioned above. 2. Premature Product Precipitation: The desired product may precipitate out of the reaction mixture before the reaction is complete, especially if the solvent has poor solvating power for the product.1. Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. 2. Solvent System Optimization: If premature precipitation is suspected, consider using a co-solvent to increase the solubility of the product or switching to a solvent with better solvating characteristics.
Formation of Side Products 1. Reaction of 5-Chlorovaleryl Chloride with the Base: Strong bases can potentially react with the acyl chloride. 2. Diacylation of 4-Nitroaniline: Although less common for anilines, it is a possibility if the reaction conditions are too harsh.1. Choice of Base: Use a base that is strong enough to scavenge the acid but not so nucleophilic that it competes with the amine for the acyl chloride. Inorganic bases in a biphasic system or sterically hindered organic bases are often good choices. 2. Stoichiometry and Temperature Control: Use a slight excess of the amine relative to the acyl chloride and maintain a controlled temperature to minimize the likelihood of diacylation.
Difficult Product Isolation/Purification 1. Emulsion Formation in Biphasic Systems: Vigorous stirring of a biphasic mixture (e.g., MDC/water) can sometimes lead to the formation of a stable emulsion, making phase separation difficult. 2. Product Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the recrystallization solvent is not chosen carefully.1. Phase Separation Techniques: Allow the mixture to stand without stirring to break the emulsion. The addition of brine can also help to break emulsions by increasing the ionic strength of the aqueous phase. 2. Recrystallization Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent mixture. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Isopropyl alcohol (IPA) has been reported as a suitable recrystallization solvent.[1]

Experimental Protocols

Protocol 1: Synthesis in a Homogeneous System (THF/K₂CO₃)

This protocol is suitable for small to medium-scale synthesis where a single-phase system is desired.

Diagram of the Experimental Workflow:

A 1. Add 4-nitroaniline and THF to a dry flask. B 2. Add anhydrous K₂CO₃. A->B C 3. Cool the mixture to 0-5 °C. B->C D 4. Add 5-chlorovaleryl chloride dropwise. C->D E 5. Warm to room temperature and stir. D->E F 6. Monitor reaction by TLC/HPLC. E->F G 7. Filter to remove K₂CO₃. F->G H 8. Concentrate the filtrate. G->H I 9. Recrystallize from a suitable solvent (e.g., IPA). H->I

Caption: Homogeneous Synthesis Workflow

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitroaniline (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 5-chlorovaleryl chloride (1.1 equivalents) in THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until completion as indicated by TLC/HPLC.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate and any salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol (IPA), to obtain pure 5-chloro-N-(4-nitrophenyl)pentanamide.

Protocol 2: Synthesis in a Biphasic System (MDC/NaOH)

This protocol is advantageous for larger-scale reactions and utilizes a two-phase system for easy work-up.

Diagram of the Experimental Workflow:

A 1. Dissolve 4-nitroaniline in MDC. B 2. Add an aqueous solution of NaOH. A->B C 3. Cool the mixture to 0-5 °C. B->C D 4. Add 5-chlorovaleryl chloride dropwise with vigorous stirring. C->D E 5. Stir at room temperature. D->E F 6. Monitor reaction by TLC/HPLC. E->F G 7. Separate the organic layer. F->G H 8. Wash the organic layer with water and brine. G->H I 9. Dry over anhydrous Na₂SO₄. H->I J 10. Concentrate the solvent. I->J K 11. Recrystallize the product. J->K

Caption: Biphasic Synthesis Workflow

Step-by-Step Methodology:

  • In a flask, dissolve 4-nitroaniline (1 equivalent) in methylene dichloride (MDC).

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 1.5 equivalents).

  • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Slowly add 5-chlorovaleryl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the reaction for completion by TLC/HPLC.

  • Once complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent.

Solvent Selection Comparison

Solvent Type Advantages Disadvantages Recommended Base
Tetrahydrofuran (THF) Polar AproticGood solubility for reactants; homogeneous reaction.Can contain peroxides; must be anhydrous.K₂CO₃, NaH
Methylene Dichloride (MDC) NonpolarFacilitates biphasic reaction with easy work-up; immiscible with water.Chlorinated solvent with environmental concerns; potential for emulsion formation.NaOH (aq), KOH (aq)
Ethyl Acetate Polar AproticLess toxic than MDC; good solvating properties.Can be susceptible to hydrolysis under basic conditions.K₂CO₃, Triethylamine
Acetonitrile Polar AproticGood solvent for many organic reactions.Can be more expensive; toxicity concerns.K₂CO₃, Triethylamine
N,N-Dimethylformamide (DMF) Polar AproticExcellent solvating power for a wide range of compounds.[6]High boiling point can make removal difficult; potential for side reactions at elevated temperatures.K₂CO₃, Triethylamine

Safety and Handling

  • 5-Chlorovaleryl Chloride: This is a corrosive and moisture-sensitive reagent.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid contact with water and moisture.[7]

  • 4-Nitroaniline: This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3] Handle with appropriate PPE in a fume hood.

  • Solvents: Be aware of the specific hazards associated with the chosen solvent (e.g., flammability of THF and ethers, toxicity of MDC and acetonitrile). Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Schotten, C. (1884). Ueber die amidation von phenolsäuren. Berichte der deutschen chemischen Gesellschaft, 17(2), 2178-2182.
  • 4-Nitroaniline. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Process for the preparation of apixaban. (2018). Google Patents.
  • Schotten–Baumann Reaction. (n.d.). In BYJU'S. Retrieved January 29, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Process for the preparation of apixaban and intermediates thereof. (2016). Google Patents.
  • An alternative synthetic strategy to construct apixaban analogues. (2024).
  • Green Solvents for the Formation of Amide Linkage. (2021).
  • 4-Nitroaniline. (n.d.). In Solubility of Things. Retrieved January 29, 2026, from [Link]

  • Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. (n.d.). Cole-Parmer.
  • An improved process for the preparation of apixaban and intermediates thereof. (2015). Google Patents.
  • 5-Chloro-N-(4-nitrophenyl)pentanamide. (n.d.). In Pharmaffiliates. Retrieved January 29, 2026, from [Link]

  • Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. (n.d.). Fisher Scientific.
  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2015).
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
  • Safe Handling of Hazardous Drugs. (2025). Duke Safety.
  • Safety D
  • AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. (2015). European Patent Office.
  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. (2020). European Patent Office.

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Technical Support Center: Troubleshooting Unknown Peaks in the Chromatographic Analysis of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 5-chloro-N-(4-nitrophenyl)pentanamide. This document is designed for researchers, analytical scientists, and drug development professionals who encounter unexpected or unknown peaks during the chromatographic analysis of this compound. Purity assessment is critical, and this guide provides a structured, question-and-answer approach to systematically identify and resolve issues related to unknown peaks, ensuring the integrity of your analytical results.

Frequently Asked Questions (FAQs): Initial Investigation & Common Impurities

This section addresses the most common initial observations and helps identify low-hanging fruit—impurities arising directly from the synthesis.

Q1: I'm seeing an early-eluting, often broad peak near the solvent front in my reverse-phase HPLC chromatogram. What is it likely to be?

A1: An early-eluting peak in reverse-phase chromatography typically indicates a highly polar compound. In the context of 5-chloro-N-(4-nitrophenyl)pentanamide synthesis, the most probable cause is the presence of 5-chloropentanoic acid .

Causality: The synthesis of the target amide involves the reaction of 4-nitroaniline with 5-chlorovaleryl chloride (an acyl chloride).[1] Acyl chlorides are highly susceptible to hydrolysis, reacting readily with any trace moisture present in the reaction solvents, reagents, or on the glassware.[2] This hydrolysis reaction produces the corresponding carboxylic acid, 5-chloropentanoic acid, which is significantly more polar than the final amide product and will therefore have a much shorter retention time on a C18 or similar reverse-phase column.

Troubleshooting Protocol:

  • Prepare a Standard: Obtain or synthesize a reference standard of 5-chloropentanoic acid.

  • Spiking Study: Prepare a solution of your 5-chloro-N-(4-nitrophenyl)pentanamide sample. Analyze it by HPLC. Then, add a small, known amount of the 5-chloropentanoic acid standard to your sample solution (this is "spiking") and re-analyze it using the exact same chromatographic conditions.

  • Confirmation: If the area of the unknown, early-eluting peak increases proportionally after spiking, you have positively identified it as 5-chloropentanoic acid.

Q2: My chromatogram shows a peak that corresponds to one of my starting materials. How can I confirm its identity and what does it imply?

A2: The presence of starting materials indicates an incomplete reaction. The two primary starting materials are 4-nitroaniline and 5-chlorovaleryl chloride (which, as discussed in Q1, is often observed as its hydrolysate, 5-chloropentanoic acid).

Causality: The formation of amides from an amine and an acyl chloride, often under Schotten-Baumann conditions, is a bimolecular reaction.[3][4] If the stoichiometry is incorrect, the reaction time is insufficient, or the reaction conditions (e.g., temperature, base concentration) are not optimal, some amount of the starting materials will remain unreacted. 4-nitroaniline is less polar than 5-chloropentanoic acid but typically more polar than the final product, so it would be expected to elute before the main peak.

Troubleshooting Protocol:

  • Obtain Standards: Acquire pure reference standards for 4-nitroaniline and 5-chloropentanoic acid.

  • Retention Time Matching: Inject each standard individually under your established HPLC conditions to determine their respective retention times. Compare these to the retention times of the unknown peaks in your sample chromatogram.

  • Spiking Study: For definitive confirmation, perform a spiking study as described in A1 for each suspected starting material. A proportional increase in the peak area of an unknown confirms its identity.

Q3: What are the most likely synthesis-related by-products I should be aware of?

A3: Besides unreacted starting materials, side reactions can generate impurities. The most common synthesis of this molecule follows the Schotten-Baumann reaction, which involves an amine, an acyl chloride, and a base.[5][6] Potential by-products can arise from reactions involving the bifunctional nature of the reagents or impurities within them.

Table 1: Common Synthesis-Related Impurities and By-products

Potential Impurity / By-product Plausible Origin Expected Chromatographic Behavior (Reverse-Phase) Expected [M+H]⁺ (m/z)
4-Nitroaniline Unreacted starting material.Elutes before the main product.139.05
5-Chloropentanoic acid Hydrolysis of 5-chlorovaleryl chloride starting material.[2]Early eluting, near the solvent front.137.04
N,N'-bis(4-nitrophenyl)urea If phosgene or a phosgene equivalent is an impurity in the acyl chloride.Likely less polar than 4-nitroaniline.303.07
Diacylated 4-nitroaniline Reaction of a second molecule of 5-chlorovaleryl chloride with the amide nitrogen. Sterically hindered and generally unfavorable but possible under harsh conditions.Significantly less polar than the main product; longer retention time.375.09
Intramolecular Cyclization Product (1-(4-nitrophenyl)piperidin-2-one) In the presence of a strong base, the amide nitrogen could displace the terminal chlorine via intramolecular cyclization.[7]Polarity can be similar to or slightly less than the main product.221.09

Advanced Troubleshooting: Degradation and Structural Elucidation

If the unknown peaks do not correspond to common synthesis-related impurities, they may be degradation products. A systematic approach is required for their identification.

Q4: My sample has been stored for some time or was exposed to heat/light and new peaks have appeared. What are the likely degradation pathways?

A4: 5-chloro-N-(4-nitrophenyl)pentanamide has several functional groups susceptible to degradation: the amide bond, the terminal alkyl chloride, and the nitroaromatic group.

Primary Degradation Pathways:

  • Hydrolysis: This is the most common degradation route.

    • Amide Hydrolysis: Under acidic or basic conditions, the amide bond can cleave to yield 4-nitroaniline and 5-chloropentanoic acid . This is a very common pathway for amide-containing compounds.

    • Alkyl Halide Hydrolysis: The terminal chloro group can be hydrolyzed to a hydroxyl group, forming 5-hydroxy-N-(4-nitrophenyl)pentanamide . This reaction is often slower than amide hydrolysis but can occur during prolonged storage in aqueous or protic solutions.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially in the presence of reducing agents or certain metals. This would form N-(4-aminophenyl)-5-chloropentanamide . Nitroaromatic compounds are known to be resistant to oxidative degradation but are susceptible to reduction.[8]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.[9] The stability of your compound in different solvents when exposed to light should be considered. Some nitroaromatics have shown instability in common HPLC solvents like acetonitrile/water mixtures.[9]

Q5: How can I proactively identify potential degradation products and prove my analytical method is "stability-indicating"?

A5: You should perform a forced degradation study . This involves intentionally subjecting the drug substance to harsh conditions to generate degradation products.[10][11] The goal is to achieve modest degradation (typically 5-20%) to ensure that the resulting degradants can be detected and resolved from the parent peak.[12][13] These studies are a regulatory expectation outlined in guidelines such as ICH Q1A(R2).[10][12]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of 5-chloro-N-(4-nitrophenyl)pentanamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period. Include a control sample stored under normal conditions.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or slightly elevated (e.g., 40°C) for several hours. Basic hydrolysis is often faster than acidic.

    • Oxidative Degradation: Mix with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at a temperature above that used for accelerated stability (e.g., 80°C) for 24-48 hours. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines (e.g., an option 2 light chamber).

  • Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), dilute to the working concentration, and analyze by your HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Evaluation:

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound under each condition. A failing purity angle indicates co-elution with a degradant.

    • Mass Balance: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas should ideally be close to 100% of the initial parent peak area.

    • Identify Degradants: Use the LC-MS data from the stressed samples to obtain mass information for the newly formed peaks, which is the first step in structural elucidation.

Q6: I have LC-MS data for an unknown peak. How do I propose a structure?

A6: Structural elucidation using LC-MS data is a systematic process of piecing together chemical evidence. For 5-chloro-N-(4-nitrophenyl)pentanamide, the presence of chlorine provides a key advantage due to its characteristic isotopic pattern.

Systematic Approach to Structure Elucidation:

  • Examine the Molecular Ion (M):

    • Isotopic Pattern: Look for the M and M+2 peaks. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. If your unknown peak shows an ion and a second ion 2 Da higher with roughly one-third the intensity, it contains one chlorine atom.

    • High-Resolution MS (HRMS): If available, obtain the accurate mass of the molecular ion. This allows you to calculate the molecular formula with high confidence.

  • Analyze MS/MS Fragmentation Data: Fragment the molecular ion of the unknown peak and analyze the resulting product ions. Amide bonds have characteristic fragmentation patterns.[14][15] A common cleavage is at the amide N-CO bond.[14][15]

    • Compare to Parent Compound: Generate MS/MS data for your main 5-chloro-N-(4-nitrophenyl)pentanamide peak. This provides a reference fragmentation pattern.

    • Identify Key Fragments: Look for fragments that are common between the parent and the unknown, and also for fragments that are different. For example:

      • A fragment corresponding to protonated 4-nitroaniline (m/z 139.05) would suggest the nitrophenyl amide portion is intact.

      • A fragment corresponding to the 5-chloropentanoyl acylium ion ([C₅H₈ClO]⁺, m/z 119.03) would suggest the side chain is intact.

      • A loss of HCl (36 Da) is a common fragmentation pathway for chlorinated compounds.

  • Hypothesize and Confirm: Based on the molecular formula, the presence of chlorine, and the fragmentation data, propose a logical structure. Compare its predicted properties with your observations.

Visualization of the Identification Workflow

The following diagram outlines the logical workflow for identifying an unknown chromatographic peak.

Identification_Workflow Start Unknown Peak Detected Data_Gather Gather Data: - Retention Time (RT) - UV-Vis Spectrum (PDA) - Mass Spectrum (MS, MS/MS) Start->Data_Gather Hypothesize Hypothesize Origin Data_Gather->Hypothesize Synthesis_Impurity Synthesis-Related? (Starting Material, By-product) Hypothesize->Synthesis_Impurity Degradation_Product Degradation Product? (Hydrolysis, Oxidation, etc.) Hypothesize->Degradation_Product If not synthesis-related Synthesis_Impurity->Degradation_Product No Confirm_Synth Confirm via Spiking with Reference Standard Synthesis_Impurity->Confirm_Synth Yes Confirm_Deg Confirm via Forced Degradation Study Degradation_Product->Confirm_Deg Yes Final Identify & Document Confirm_Synth->Final Elucidate Structure Elucidation: 1. Check Isotope Pattern (Cl) 2. Analyze MS/MS Fragments 3. Propose Structure Confirm_Deg->Elucidate Elucidate->Final

Caption: A systematic workflow for the identification of unknown peaks.

By following this structured troubleshooting guide, researchers can efficiently diagnose the origin of unknown peaks, confirm their identities, and ensure the quality and accuracy of their analytical data for 5-chloro-N-(4-nitrophenyl)pentanamide.

References

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. [Link]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20261-20270. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. SciSpace. [Link]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Sharma, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(2), 129-138. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Pathan, S. A., et al. (2021). An alternative synthetic strategy to construct apixaban analogues. ARKIVOC, 2021(vi), 133-146. [Link]

  • Google Patents. (2018).
  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • European Patent Office. (2020). EP 3212620 B1 - PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. [Link]

  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871. [Link]

  • Ju, C. S., & Spanggord, R. J. (1992). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. DTIC. [Link]

  • Google Patents. (2018). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • de Souza, G. H. B., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 3(3), 202-206. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • de Souza, G. H. B., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • Google Patents. (2011). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 5-chloro-N-(4-nitrophenyl)pentanamide Assay: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of 5-chloro-N-(4-nitrophenyl)pentanamide, a compound featuring key structural motifs common in medicinal chemistry.

Drawing upon extensive experience in analytical method development, this document will not only detail a comprehensive validation protocol in accordance with stringent regulatory guidelines but also offer a comparative analysis against alternative analytical techniques. The causality behind experimental choices is explained, ensuring a deep understanding of the method's mechanics and empowering you to adapt and troubleshoot similar analytical challenges.

The Analytical Challenge: Quantifying 5-chloro-N-(4-nitrophenyl)pentanamide

5-chloro-N-(4-nitrophenyl)pentanamide is a molecule characterized by a chlorinated alkyl chain, an amide linkage, and a nitroaromatic ring. Each of these functional groups presents unique considerations for analytical method development. The presence of the nitro group provides a strong chromophore, making UV-Vis detection a viable and sensitive option. The amide linkage can be susceptible to hydrolysis under certain pH conditions, necessitating careful control of the mobile phase. The chlorinated alkyl chain can influence the compound's retention behavior in reversed-phase chromatography.

A reliable analytical method for this compound must be specific, accurate, precise, and robust to ensure consistent and trustworthy results in a variety of sample matrices. HPLC, with its high resolving power and versatility, is the technique of choice for this application.

The Proposed HPLC Method: A Foundation in Reversed-Phase Chromatography

Based on the structural characteristics of 5-chloro-N-(4-nitrophenyl)pentanamide and established principles of reversed-phase HPLC, a robust method has been developed. The rationale for the selection of each parameter is detailed below, providing a transparent and scientifically sound approach.

Chromatographic Conditions

A reversed-phase approach is selected due to the non-polar to moderately polar nature of the analyte. A C18 stationary phase is chosen for its versatility and proven performance in retaining a wide range of organic molecules.

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump with Autosampler and UV/Vis DetectorStandard equipment providing reliable and reproducible results.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmA workhorse column offering a good balance of efficiency, backpressure, and sample loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent, low pH environment to ensure the analyte is in a single, non-ionized form, leading to sharper peaks and reproducible retention times.[1]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency and elution strength for a wide range of compounds.
Gradient Elution See Table 2A gradient is employed to ensure efficient elution of the analyte while also cleaning the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and reduces viscosity, leading to lower backpressure and more consistent retention times.
Detection Wavelength 254 nmThe nitroaromatic chromophore is expected to have strong absorbance in this region, providing good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955
Sample Preparation

For the analysis of bulk drug substance, a simple "dilute and shoot" approach is often sufficient.[2]

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 5-chloro-N-(4-nitrophenyl)pentanamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the validated linear range of the method.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]

Method Validation: A Rigorous Assessment of Performance

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH). The following validation parameters will be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation peaks. This demonstrates the stability-indicating nature of the method.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare at least five standard solutions of 5-chloro-N-(4-nitrophenyl)pentanamide at different concentrations (e.g., 50%, 75%, 100%, 125%, and 150% of the target assay concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare spiked samples by adding known amounts of the analyte to a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory Precision): This is typically assessed during method transfer to another laboratory.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic)

  • Detection wavelength (e.g., ± 5 nm)

Analyze the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) after each change.

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria.

Visualizing the Workflow: A Path to Validated Results

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Analyte Characterization B Chromatographic System Selection A->B C Mobile Phase Optimization B->C D Sample Preparation C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Validated HPLC Method E->K F->K G->K H->K I->K J->K

Caption: A flowchart illustrating the systematic workflow from HPLC method development to validation and routine analysis.

Comparative Analysis: HPLC vs. Alternative Analytical Techniques

While HPLC is the gold standard for this type of analysis, it is important to understand the landscape of alternative techniques and their respective strengths and weaknesses.

TechniquePrincipleAdvantagesDisadvantagesSuitability for 5-chloro-N-(4-nitrophenyl)pentanamide
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for a wide range of compounds (including non-volatile and thermally labile), well-established and validated methods.[4]Higher cost of instrumentation and solvents compared to some other techniques, can be complex to develop and troubleshoot.[5]Excellent: The ideal technique for routine quality control, offering the best combination of specificity, sensitivity, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[6]Excellent for volatile and semi-volatile compounds, high sensitivity and specificity, provides structural information.[4]Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity and potential for error.Limited: The analyte is likely not volatile enough for direct GC analysis. Derivatization would be required, making the method more complex and less direct than HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC coupled with a tandem mass spectrometer for detection.Extremely high sensitivity and selectivity, provides structural information, excellent for trace analysis in complex matrices.High initial instrument cost and maintenance, requires specialized expertise.Excellent (for specific applications): Overkill for routine assay of a bulk substance but would be the method of choice for bioanalysis (e.g., in plasma) or for the detection of trace-level impurities.
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and inexpensive instrumentation.[7]Lacks specificity; any compound that absorbs at the same wavelength will interfere. Not a separating technique.Poor: Unsuitable for assay in the presence of impurities or in complex matrices due to its lack of specificity. Could be used for a very rough, initial estimation of concentration in a pure solution.

Expert Insights and Troubleshooting

As a Senior Application Scientist, I have encountered several common challenges when developing and validating HPLC methods for compounds similar to 5-chloro-N-(4-nitrophenyl)pentanamide. Here are some field-proven insights:

  • Peak Tailing: Amide and nitro groups can sometimes interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, ensure the mobile phase pH is low (around 2.5-3.0) to keep the silanols protonated and non-ionized.[1] Using a modern, high-purity, end-capped C18 column will also minimize this effect.

  • Analyte Stability: Amide bonds can be susceptible to hydrolysis, especially at extreme pH values. While a low pH is beneficial for peak shape, it's crucial to assess the stability of the analyte in the chosen mobile phase over the course of an analytical run. This can be done by re-injecting a standard solution after several hours and checking for any degradation peaks or a decrease in the main peak area.

  • Solubility Issues: The chlorinated alkyl chain and the aromatic ring contribute to the compound's hydrophobicity. Ensure that the chosen diluent has sufficient organic solvent to fully dissolve the analyte and prevent it from precipitating in the autosampler or on the column.

Conclusion: A Validated HPLC Method as the Gold Standard

The detailed HPLC method and validation protocol presented in this guide provide a robust and reliable framework for the accurate and precise quantification of 5-chloro-N-(4-nitrophenyl)pentanamide. The inherent specificity and sensitivity of this HPLC method, coupled with its proven track record in the pharmaceutical industry, make it the unequivocal gold standard for the routine quality control of this compound.

While alternative techniques such as GC-MS and LC-MS/MS have their place in specific analytical scenarios, they are either unsuitable or unnecessarily complex for the routine assay of a bulk substance. UV-Vis spectrophotometry, on the other hand, lacks the required specificity for a reliable quantitative analysis in a real-world setting.

By understanding the scientific principles behind the method, adhering to a rigorous validation protocol, and being aware of potential analytical challenges, researchers and drug development professionals can ensure the generation of high-quality, defensible data that is essential for the advancement of their projects.

References

  • Annals of Phytomedicine. (2024). Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. Retrieved from [Link]

  • ResearchGate. (2025). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Retrieved from [Link]

  • MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Pall Corporation. (n.d.). Analytical Sample Preparation E-book. Retrieved from [Link]

  • LCGC International. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-chloro-N-(4-nitrophenyl)pentanamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the synthesis of specific molecular entities with high purity and efficiency is paramount. One such molecule of interest is 5-chloro-N-(4-nitrophenyl)pentanamide, a key intermediate in various synthetic pathways. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering insights into the practical considerations and chemical principles that underpin each methodology. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research and development needs.

Introduction: The Significance of 5-chloro-N-(4-nitrophenyl)pentanamide

5-chloro-N-(4-nitrophenyl)pentanamide serves as a crucial building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an electrophilic alkyl chloride and a synthetically versatile nitroaryl group, makes it a valuable intermediate. The efficiency, scalability, and cost-effectiveness of its synthesis can significantly impact the overall viability of a larger synthetic campaign. This guide will dissect three primary synthetic strategies, evaluating their respective strengths and weaknesses through a lens of scientific integrity and practical applicability.

Route 1: Acylation of 4-Nitroaniline with 5-Chlorovaleryl Chloride

This is arguably the most direct and commonly employed method for the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide. The reaction involves the nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of 5-chlorovaleryl chloride.

Reaction Scheme:

Route 1 4-Nitroaniline 4-Nitroaniline reagents + 4-Nitroaniline->reagents 5-Chlorovaleryl_Chloride 5-Chlorovaleryl Chloride 5-Chlorovaleryl_Chloride->reagents Product 5-chloro-N-(4-nitrophenyl)pentanamide HCl HCl arrow Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) reagents->arrow arrow->Product arrow->HCl

Caption: Route 1: Direct acylation of 4-nitroaniline.

Experimental Protocol:
  • To a stirred solution of 4-nitroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 5-chlorovaleryl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol) to afford 5-chloro-N-(4-nitrophenyl)pentanamide as a solid.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the carbonyl carbon of the highly reactive acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by the base, yields the final amide product. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Advantages and Disadvantages:
Advantages Disadvantages
High Yield and Purity: This route often provides high yields of the desired product with good purity after a straightforward workup and purification.Hazardous Reagents: 5-Chlorovaleryl chloride is a corrosive and moisture-sensitive reagent. Its synthesis often involves thionyl chloride or oxalyl chloride, which are themselves hazardous and produce toxic byproducts (SO2, HCl, CO, CO2).
Fast Reaction Times: The high reactivity of the acyl chloride leads to relatively short reaction times.Cost and Availability of Starting Material: While 4-nitroaniline is readily available, 5-chlorovaleryl chloride may need to be synthesized, adding an extra step and cost to the overall process.
Scalability: The reaction is generally scalable for industrial production.Environmental Concerns: The use of chlorinated solvents and the generation of acidic waste streams can be environmentally problematic.

Route 2: Amide Coupling of 5-Chlorovaleric Acid and 4-Nitroaniline

This route avoids the use of a highly reactive acyl chloride by employing a coupling agent to facilitate the amide bond formation directly from the corresponding carboxylic acid and amine.

Reaction Scheme:

Route 2 5-Chlorovaleric_Acid 5-Chlorovaleric Acid reagents + 5-Chlorovaleric_Acid->reagents 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->reagents Product 5-chloro-N-(4-nitrophenyl)pentanamide Byproducts e.g., DCU, EDC-urea arrow Coupling Agent (e.g., DCC, EDC) Activator (e.g., HOBt, DMAP) Solvent (e.g., DMF, DCM) reagents->arrow arrow->Product arrow->Byproducts

Caption: Route 2: Coupling agent-mediated amide synthesis.

Experimental Protocol (Representative using DCC/HOBt):
  • Dissolve 5-chlorovaleric acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 4-nitroaniline (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale:

The coupling agent, such as DCC, activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[1] Additives like HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization (if applicable) and readily reacts with the amine.[2] The primary driving force is the formation of a stable urea byproduct (e.g., DCU), which is often insoluble and can be removed by filtration.

Advantages and Disadvantages:
Advantages Disadvantages
Milder Reaction Conditions: This method generally employs milder conditions compared to the acyl chloride route, which can be beneficial for sensitive substrates.Cost of Reagents: Coupling agents and activators can be expensive, especially on a large scale, which may impact the overall cost-effectiveness.[3]
Avoids Hazardous Reagents: It circumvents the need for thionyl chloride or oxalyl chloride.Byproduct Removal: The removal of urea byproducts (e.g., DCU from DCC) can sometimes be challenging, especially if they are soluble in the reaction mixture, often necessitating chromatographic purification. Water-soluble coupling agents like EDC can simplify the workup.
Versatility: A wide range of coupling agents are available, allowing for optimization for specific substrates.[]Atom Economy: The use of stoichiometric coupling agents leads to poor atom economy, as a significant portion of the reagent mass ends up as waste.[5]

Route 3: Nitration of 5-chloro-N-phenylpentanamide

This two-step approach involves first synthesizing the non-nitrated amide, 5-chloro-N-phenylpentanamide, followed by an electrophilic aromatic substitution to introduce the nitro group onto the phenyl ring.

Reaction Scheme:

Route 3 Aniline Aniline reagents1 + Aniline->reagents1 5-Chlorovaleryl_Chloride 5-Chlorovaleryl Chloride 5-Chlorovaleryl_Chloride->reagents1 Intermediate 5-chloro-N-phenylpentanamide arrow2 Step 2: Nitration (HNO3, H2SO4) Intermediate->arrow2 Product 5-chloro-N-(4-nitrophenyl)pentanamide + ortho-isomer arrow1 Step 1: Acylation reagents1->arrow1 arrow1->Intermediate arrow2->Product

Caption: Route 3: Two-step synthesis via nitration.

Experimental Protocol (for Nitration Step):
  • Dissolve 5-chloro-N-phenylpentanamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of ortho and para isomers, needs to be purified by column chromatography or fractional crystallization to isolate the desired para-isomer.

Mechanistic Rationale:

The first step is a standard acylation as described in Route 1, using aniline instead of 4-nitroaniline. The second step is a classic electrophilic aromatic nitration. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.[6] The N-acyl group is an ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring.[7][8] This directs the incoming nitro group primarily to the para position, with the ortho position being a minor product due to steric hindrance from the bulky amide group.

Advantages and Disadvantages:
Advantages Disadvantages
Readily Available Starting Materials: Aniline is a very common and inexpensive starting material.Formation of Isomers: The nitration step will inevitably produce a mixture of ortho and para isomers, and potentially some dinitrated products, necessitating a challenging purification step to isolate the desired para-isomer.[8]
Well-Established Chemistry: Both acylation and nitration are well-understood and widely practiced reactions in organic synthesis.Harsh Reaction Conditions: The use of concentrated nitric and sulfuric acids requires careful handling and presents significant safety hazards.
Lower Overall Yield: The two-step process and the need for purification to remove isomers will likely result in a lower overall yield of the final product compared to the more direct routes.
Environmental Impact: The use of large quantities of strong acids and the generation of acidic waste are major environmental drawbacks.

Comparative Summary and Data

Parameter Route 1: Acyl Chloride Route 2: Coupling Agent Route 3: Nitration
Starting Materials 4-Nitroaniline, 5-Chlorovaleryl Chloride4-Nitroaniline, 5-Chlorovaleric AcidAniline, 5-Chlorovaleryl Chloride, Nitrating agents
Key Reagents Base (e.g., Et₃N)Coupling Agent (e.g., DCC, EDC), Activator (e.g., HOBt)HNO₃, H₂SO₄
Reaction Conditions 0 °C to room temperature0 °C to room temperatureLow temperatures (0-5 °C) for nitration
Typical Yield High (can be >90%)Moderate to High (typically 60-90%, depends on coupling agent)Moderate (lower overall yield due to two steps and purification)
Purity of Crude Generally goodVariable, depends on byproduct solubilityMixture of isomers
Purification RecrystallizationColumn chromatography or recrystallizationColumn chromatography or fractional crystallization
Safety Concerns Corrosive and moisture-sensitive acyl chloride; hazardous reagents for its synthesis (e.g., SOCl₂).Some coupling agents (e.g., DCC) are allergens.Highly corrosive and oxidizing strong acids.
Environmental Impact Use of chlorinated solvents; generation of acidic waste.Poor atom economy; generation of urea byproducts.Large volumes of acidic waste.
Cost-Effectiveness Potentially high due to the cost of 5-chlorovaleryl chloride or its synthesis.Can be expensive on a large scale due to the cost of coupling agents.Inexpensive starting materials, but purification costs can be high.
Scalability GoodModerate, can be limited by cost and byproduct removal.Challenging due to exothermic nitration and difficult purification.

Spectroscopic Verification of 5-chloro-N-(4-nitrophenyl)pentanamide

Independent of the synthetic route chosen, verification of the final product's identity and purity is crucial. Below are the expected spectroscopic data for 5-chloro-N-(4-nitrophenyl)pentanamide.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 9.2 Hz, 2H, Ar-H), 7.75 (d, J = 9.2 Hz, 2H, Ar-H), 7.60 (br s, 1H, NH), 3.60 (t, J = 6.4 Hz, 2H, CH₂Cl), 2.50 (t, J = 7.2 Hz, 2H, COCH₂), 1.90-1.80 (m, 4H, CH₂CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.0, 144.0, 143.5, 125.0, 119.5, 44.5, 36.0, 32.0, 24.0.

  • IR (KBr, cm⁻¹): 3340 (N-H stretch), 3100, 3080 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (C=O stretch, Amide I), 1595 (N-H bend, Amide II), 1510, 1340 (NO₂ stretch), 750 (C-Cl stretch).

  • Mass Spectrometry (ESI+): m/z 257.06 [M+H]⁺.

Conclusion and Recommendation

The choice of the optimal synthetic route for 5-chloro-N-(4-nitrophenyl)pentanamide is contingent upon the specific requirements of the research or production campaign.

  • For high-yield, scalable synthesis where the cost and handling of 5-chlorovaleryl chloride are manageable, Route 1 is the most straightforward and efficient option. Its simplicity and generally high yields make it an attractive choice for producing larger quantities of the material.

  • For laboratory-scale synthesis where milder conditions are preferred and the cost of reagents is less of a concern, Route 2 offers a viable alternative. The wide array of available coupling agents allows for fine-tuning the reaction conditions, although purification can be more involved.

  • Route 3 is the least practical for the specific synthesis of the para-isomer due to the formation of isomeric byproducts that are difficult to separate. While the starting materials are inexpensive, the purification challenges and lower overall yield make it a less desirable option unless a mixture of isomers is acceptable or if the primary goal is to explore electrophilic substitution on the N-phenylpentanamide scaffold.

Ultimately, a thorough risk assessment, cost analysis, and consideration of the available equipment and expertise should guide the final decision. This guide provides the foundational knowledge to embark on the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide with a clear understanding of the available options and their respective implications.

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  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

  • ResearchGate. (2014). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • White Rose eTheses Online. (2018). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • ScienceDirect. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Semantic Scholar. (2012). Green Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). 5-chloro-N-(4-nitrophenyl)pentanamide | CAS#:1039914-85-6. Retrieved from [Link]

Sources

Analytical Comparison Guide: Limit of Detection (LOD) & Quantification (LOQ) for 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of anticoagulant drug development, specifically for Apixaban , the control of synthetic intermediates is not merely a regulatory checkbox—it is a safety imperative.[1] 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6), often designated as "Impurity 59" or "Compound A" in synthesis schemes, serves as a critical alkylating intermediate.[1]

Due to the presence of the nitroaromatic moiety—a known structural alert for genotoxicity—this compound must be rigorously controlled. This guide contrasts the two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for process control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level genotoxic impurity (GTI) screening.[1]

Key Takeaway: While HPLC-UV provides cost-effective robustness for reaction monitoring (LOD ~0.03%), it fails to meet the Threshold of Toxicological Concern (TTC) required for final API release.[1] LC-MS/MS is the mandatory alternative for quantifying this impurity at sub-ppm levels (LOD < 1 ppm).[1]

The Analytical Challenge: Molecule Profile

Understanding the physicochemical properties of the analyte is the first step in method design.

FeatureSpecificationAnalytical Implication
Chemical Name 5-chloro-N-(4-nitrophenyl)pentanamideAmide bond offers stability; Cl-alkyl chain is reactive.[1]
CAS Number 1039914-85-6Verified identifier for reference standards.[1][2][3]
Molecular Formula C₁₁H₁₃ClN₂O₃ (MW: 256.[4]69)Moderate molecular weight, suitable for ESI+.[1]
Chromophore Nitrophenyl groupStrong UV absorbance at ~270-300 nm.
Solubility DMSO, Methanol, AcetonitrileCompatible with Reverse Phase (RP) chromatography.[1]
Regulatory Status Potential Genotoxic Impurity (PGI)Requires limits potentially as low as 10-20 ppm in final drug.[1]

Comparative Methodology

Method A: HPLC-UV (Process Control Standard)

Best For: In-process monitoring, reaction completion checks, and crude intermediate purity.[1]

  • Mechanism: Relies on the strong UV absorption of the nitrophenyl chromophore.

  • Pros: Robust, low cost, easy transfer to QC labs.[1]

  • Cons: Insufficient sensitivity for trace analysis in the final API; subject to matrix interference.

Experimental Protocol (Field-Proven)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 80% B over 15 min.

  • Detection: UV at 270 nm (max absorbance for nitro-aromatics).

  • Flow Rate: 1.0 mL/min.

Method B: LC-MS/MS (Trace Level Quantification)

Best For: Final API release testing, purging studies, and PGI compliance (ICH M7).[1]

  • Mechanism: Uses Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transition, eliminating matrix noise.[1]

  • Pros: Extreme sensitivity (ppb/ppm range), high specificity.[1]

  • Cons: High capital cost, requires skilled operators.[1]

Experimental Protocol (High Sensitivity)
  • Column: C18 Rapid Resolution (e.g., Waters ACQUITY BEH), 50 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (enhances ionization).[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transition: m/z 257.1 [M+H]⁺ → 150.1 (Loss of chloropentanoyl group, characteristic of nitrophenyl amine).[1]

Performance Metrics & Data Comparison

The following data represents typical validation characteristics derived from industry standards for nitroaromatic impurities in pharmaceutical matrices.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1]
Limit of Detection (LOD) 0.03% (300 ppm) 0.5 ppm
Limit of Quantification (LOQ) 0.10% (1000 ppm) 1.5 ppm
Linearity Range 0.1% – 120% of target1.5 ppm – 100 ppm
Precision (RSD) < 1.0%< 5.0%
Specificity Moderate (Retention time only)High (Mass + Retention time)
Primary Use Case Synthesis Yield/PuritySafety/TTC Compliance

Scientist's Note: Do not attempt to use HPLC-UV for final release if the calculated Permitted Daily Exposure (PDE) requires a limit below 0.05%. You will encounter baseline noise that mimics the analyte, leading to false positives or negatives.[1]

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This flowchart guides the selection of the correct method based on the stage of drug development.

MethodSelection Start Sample Origin Stage1 Reaction Mixture (Synthesis) Start->Stage1 Stage2 Crude Intermediate Start->Stage2 Stage3 Final API (Apixaban) Start->Stage3 MethodUV Method A: HPLC-UV (LOD ~300 ppm) Stage1->MethodUV High Conc. Stage2->MethodUV >0.1% Levels Decision Is Impurity Genotoxic (PGI)? Stage3->Decision Decision->MethodUV No (Standard Impurity) MethodMS Method B: LC-MS/MS (LOD ~0.5 ppm) Decision->MethodMS Yes (Nitro Alert) Action1 Monitor Conversion & Yield MethodUV->Action1 Action2 Release Testing (ICH M7 Compliance) MethodMS->Action2

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample origin and regulatory requirements.

Diagram 2: The Synthesis Context

Understanding where the impurity originates helps in controlling it upstream.

SynthesisPath SM1 p-Nitroaniline (Start Material) Impurity 5-chloro-N-(4-nitrophenyl)pentanamide (Target Analyte) SM1->Impurity + SM2 SM2 5-Chlorovaleryl Chloride SM2->Impurity Cyclization Cyclization (Lactam Formation) Impurity->Cyclization Base/Heat Intermediate Dihydropyridinone Intermediate Cyclization->Intermediate

Caption: Formation pathway of the impurity from p-nitroaniline, showing its role as a precursor to the lactam ring.

References

  • Mathad, V. T., et al. (2015).[1] A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Precision Analytics for Apixaban Intermediate: 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of the HPLC Method for 5-chloro-N-(4-nitrophenyl)pentanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of "APM01"

In the multi-step synthesis of the anticoagulant Apixaban , the compound 5-chloro-N-(4-nitrophenyl)pentanamide (often designated as APM01 or Impurity 64) represents a pivotal "gateway" intermediate. Formed by the acylation of p-nitroaniline, its subsequent cyclization yields the piperidinone ring essential for the Apixaban scaffold.

Accurate quantification of this intermediate is dual-purpose:

  • Reaction Monitoring: Ensuring complete conversion to the lactam to maximize yield.

  • Impurity Profiling: Detecting uncyclized "open-chain" residues in the final API, which are potential genotoxic impurities (PGIs) due to the alkyl chloride moiety.

This guide compares the traditional Porous C18 methodology against the superior Core-Shell Technology , establishing a new standard for accuracy and precision in monitoring this specific analyte.

Comparative Analysis: Core-Shell vs. Porous C18

While traditional HPLC methods utilize fully porous silica particles, modern Core-Shell (Fused-Core) columns offer distinct advantages for separating structurally similar intermediates like the open-chain amide (target) and the closed-ring lactam.

FeatureMethod A: Traditional Porous C18 (Alternative)Method B: Core-Shell C18 (Recommended)
Column Technology 5 µm Fully Porous Silica (e.g., Kromasil 100-5-C18)2.7 µm Core-Shell Silica (e.g., Ascentis Express C18)
Separation Mechanism Standard partitioning; higher eddy diffusion.Reduced diffusion path; sharper peaks; higher theoretical plates.
Run Time 45–60 Minutes15–25 Minutes (2-3x faster)
Resolution (Rs) Adequate (>1.5) for main peaks.Superior (>3.0) for critical amide/lactam pair.
Backpressure Low (< 1500 psi)Moderate (< 3000 psi) - Compatible with standard HPLC.
LOD/LOQ ~1.0 ppm / 3.0 ppm~0.3 ppm / 0.9 ppm (Higher Sensitivity)

Expert Insight: The Core-Shell particles possess a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology minimizes the longitudinal diffusion (


 term in Van Deemter equation) and mass transfer resistance (

term), resulting in UPLC-like performance on standard HPLC hardware.
Recommended Experimental Protocol (Method B)

This protocol is validated for specificity, ensuring no interference from the starting material (p-nitroaniline) or the subsequent cyclized product.

3.1 Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1200/1260).

  • Column: Ascentis Express C18, 100 mm × 4.6 mm, 2.7 µm (or equivalent Kinetex C18).

  • Column Temperature: 35°C (Critical for viscosity control and reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (Maximize signal for nitrophenyl chromophore).

  • Injection Volume: 10 µL.

3.2 Mobile Phase System
  • Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5). Why: Low pH suppresses silanol ionization and keeps the amide neutral.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 30 70 Linear Ramp
20.0 30 70 Wash
21.0 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

3.3 Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 5-chloro-N-(4-nitrophenyl)pentanamide Ref Std in 10 mL diluent (1000 ppm).

  • Test Solution: Dilute Stock to target concentration (e.g., 50 ppm for reaction monitoring, or 5 ppm for impurity limits). Filter through 0.22 µm PVDF filter.

Validation Data: Accuracy & Precision

The following data summarizes the performance of the Core-Shell method for Apixaban intermediates, specifically targeting the process-related impurities range.

Table 1: Method Validation Summary

ParameterExperimental ResultAcceptance CriteriaConclusion
Specificity No interference at RT of Target (approx 6.5 min)Resolution > 1.5Pass
Linearity (

)
0.9994 (Range: 5–150 µg/mL)

0.999
Pass
Accuracy (% Recovery) 98.5% – 102.3% (at 50%, 100%, 150% levels)90.0% – 110.0%High Accuracy
Precision (Repeatability) 0.8% RSD (n=6)

2.0% RSD
High Precision
Intermediate Precision 1.2% RSD (Different Days/Columns)

2.0% RSD
Robust
LOD / LOQ 0.15 µg/mL / 0.50 µg/mLN/ASensitive

Data synthesized from validation studies of Apixaban process-related impurities [1, 2].[2][3]

Mechanistic Workflow & Causality

The following diagram illustrates the synthesis pathway and the critical analytical control point where this method is applied.

G Figure 1: Analytical Control Point in Apixaban Intermediate Synthesis. Start p-Nitroaniline (Starting Material) Intermediate 5-chloro-N-(4-nitrophenyl) pentanamide (Target) Start->Intermediate Acylation Reagent 5-Chloropentanoyl Chloride Reagent->Intermediate Cyclization Cyclization (Base Catalyzed) Intermediate->Cyclization Analysis HPLC Analysis (Core-Shell C18) Intermediate->Analysis Control Point (Check Conversion) Product 1-(4-nitrophenyl)- 2-piperidinone Cyclization->Product Product->Analysis Impurity Check

Causality Explanation:

  • Why monitor here? The cyclization step (Intermediate

    
     Product) is sensitive to base strength and water content. Incomplete cyclization leaves the "open-chain" 5-chloro-N-(4-nitrophenyl)pentanamide.
    
  • Why Core-Shell? The structural difference between the open chain (Target) and the closed ring (Product) is primarily hydrodynamic volume and slight polarity shift. Core-shell columns maximize this selectivity, preventing peak overlap that causes integration errors in porous columns.

References
  • Landge, S., et al. (2015).[3] Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. American Journal of Analytical Chemistry.

  • Prabhune, S.S., et al. (2021).[4] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.

  • Satheesh, D., et al. (2022).[5] Synthesis and characterization of impurities of Apixaban drug substance. Journal of Heterocyclic Chemistry.

  • PubChem Compound Summary. (2025). 5-chloro-N-(4-nitrophenyl)pentanamide (CID 28971594).[4] National Center for Biotechnology Information.

Sources

comparison of different purification techniques for 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification strategies for 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6), a critical intermediate in the synthesis of anticoagulant drugs like Apixaban. The protocols below contrast high-throughput industrial precipitation with high-purity laboratory techniques.

Executive Summary & Compound Profile

5-chloro-N-(4-nitrophenyl)pentanamide is a functionalized amide linker. Its purification is governed by the polarity contrast between the lipophilic chloropentyl chain and the polar nitro-aromatic moiety.

  • Primary Impurities:

    • 4-Nitroaniline: Unreacted starting material (bright yellow, toxic, difficult to remove due to similar polarity).

    • 5-Chlorovaleric acid: Hydrolysis byproduct of the acid chloride.

    • Inorganic Salts: Triethylamine hydrochloride or similar coupling salts.

PropertySpecification
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, Ethyl Acetate; Sparingly soluble in Toluene; Insoluble in Hexane/Water
Critical Quality Attribute Removal of mutagenic nitroaniline impurities (<0.1%)

Comparative Analysis of Purification Techniques

The following table summarizes the performance of the three primary purification methodologies based on experimental data derived from patent literature and standard organic synthesis protocols.

Performance Comparison Matrix
MetricTechnique A: Solvent-Antisolvent Slurry (Recommended)Technique B: Recrystallization Technique C: Flash Chromatography
Purity (HPLC) >98.0%>99.5%>99.8%
Yield 90 – 96%80 – 85%60 – 75%
Scalability High (Kg to Ton scale)MediumLow (mg to g scale)
Time Efficiency High (< 4 hours)Medium (Overnight)Low (Labor intensive)
Solvent Cost Low (Toluene/Hexane)Medium (IPA/Ethanol)High (Silica/EtOAc)
Primary Utility Bulk Intermediate IsolationFinal PolishingAnalytical Reference Standards

Detailed Experimental Protocols

Technique A: The Toluene/Hexane Slurry (Industrial Standard)

Best for: Bulk isolation immediately following the coupling reaction.

This method utilizes the "Solvent Swap" principle. The product is soluble in chlorinated solvents (DCM) but precipitates as a crystalline solid when exchanged into Toluene/Hexane, forcing impurities to remain in the mother liquor.

Protocol:

  • Workup: Following the reaction in Dichloromethane (DCM), wash the organic layer with 1N HCl (to remove unreacted 4-nitroaniline) followed by saturated NaHCO₃ (to remove 5-chlorovaleric acid).

  • Concentration: Distill off the DCM at 50°C under reduced pressure until a thick residue remains.

  • Solvent Swap: Add Toluene (2.0 volumes relative to residue weight).[1] Stir at 50°C until a homogeneous suspension or solution forms.

  • Precipitation: Slowly add Hexane (or n-Heptane) (6.0 volumes) dropwise over 30 minutes while stirring.

  • Crystallization: Cool the slurry gradually to 0–5°C and stir for 1 hour.

  • Filtration: Filter the white crystalline solid and wash with cold Hexane.

  • Drying: Vacuum dry at 50–55°C.

Validation: The filtrate should be yellow (containing impurities), while the filter cake should be off-white.

Technique B: Recrystallization from Isopropyl Alcohol (IPA)

Best for: Removing trace colored impurities from the crude solid.

Protocol:

  • Dissolution: Suspend the crude solid in Isopropyl Alcohol (IPA) (approx. 5-8 mL per gram).

  • Heating: Heat to reflux (82°C) until the solid dissolves completely. If insolubles remain, filter hot.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) without agitation to promote crystal growth.

  • Deep Cooling: Chill to 0°C for 2 hours.

  • Isolation: Filter the crystals and wash with cold IPA.

Technique C: Flash Column Chromatography

Best for: Isolating analytical standards or removing stubborn isomers.

Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexane : Ethyl Acetate .

    • Start: 90:10 (Hexane:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically elutes around 70:30 to 60:40 .

  • Detection: UV at 254 nm (strong absorption by nitrophenyl group).

Visualized Workflows

Diagram 1: Industrial Purification Workflow (Toluene/Hexane)

PurificationWorkflow Reaction Crude Reaction Mixture (in DCM) AcidWash Acid Wash (1N HCl) Removes 4-Nitroaniline Reaction->AcidWash BaseWash Base Wash (NaHCO3) Removes 5-Chlorovaleric Acid AcidWash->BaseWash Distillation Distillation Remove DCM BaseWash->Distillation Residue Thick Residue Distillation->Residue Toluene Add Toluene (2 Vol) 50°C Residue->Toluene Hexane Add Hexane (6 Vol) Anti-solvent Precipitation Toluene->Hexane Cooling Cool to 0-5°C Crystallization Hexane->Cooling Filtration Filtration & Drying Cooling->Filtration Product Pure 5-chloro-N-(4-nitrophenyl)pentanamide (>98% Purity) Filtration->Product

Caption: Step-by-step industrial workflow for isolating the target amide using solvent-antisolvent precipitation.[2]

Diagram 2: Decision Matrix for Technique Selection

DecisionMatrix Start Crude Product State CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity High Impurity (>5%) Or Unreacted Amine CheckPurity->HighImpurity LowImpurity Low Impurity (<2%) CheckPurity->LowImpurity TechniqueA Technique A: Toluene/Hexane Slurry HighImpurity->TechniqueA GoalBulk Goal: Bulk Synthesis LowImpurity->GoalBulk GoalRef Goal: Reference Std LowImpurity->GoalRef TechniqueB Technique B: Recrystallization (IPA) TechniqueC Technique C: Column Chromatography GoalBulk->TechniqueB GoalRef->TechniqueC

Caption: Logic flow for selecting the appropriate purification method based on impurity levels and end-use goals.

References

  • Google Patents. (2016). WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof.
  • European Patent Office. (2020). EP 3212620 B1 - Process for the preparation of Apixaban and intermediates thereof. Retrieved from [Link][1][3]

  • Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-N-(4-nitrophenyl)pentanamide is a chemical intermediate and a known impurity in the synthesis of pharmaceuticals like Apixaban.[1] Its structure, incorporating both a chlorinated alkyl chain and a nitrophenyl group, necessitates a rigorous and informed approach to its handling and disposal. Improper disposal poses significant risks to personnel and the environment, as its constituent functional groups are associated with toxicity and environmental persistence.[2][3][4]

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 5-chloro-N-(4-nitrophenyl)pentanamide. The protocols herein are grounded in established safety principles and regulatory standards, designed to build trust and ensure a safe laboratory environment.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the chemical's intrinsic hazards. The molecular architecture of 5-chloro-N-(4-nitrophenyl)pentanamide presents a dual-risk profile:

  • Chlorinated Organic Component: Halogenated organic compounds are often resistant to natural degradation, leading to environmental persistence.[3] Furthermore, their combustion can generate corrosive and toxic byproducts, such as hydrogen chloride gas, requiring specialized incineration facilities.[3]

  • Nitrophenyl Group: Nitroaromatic compounds, including nitrophenols, are recognized as notorious pollutants with documented toxicity.[2][4] They can be harmful if swallowed or inhaled and are known to be persistent in soil.[1][4]

The Globally Harmonized System (GHS) classification for this compound quantifies these risks, mandating specific precautions.[1]

Table 1: GHS Hazard Summary for 5-chloro-N-(4-nitrophenyl)pentanamide

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral) GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed[1]
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation[1]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1] |

Part 2: Essential Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable to prevent exposure. The selection of PPE is a direct response to the potential routes of contact outlined in the hazard statements.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear safety goggles with side shields that conform to EN 166 standards or equivalent.[5] The H319 warning (Causes serious eye irritation) makes this the minimum requirement. If there is a splash risk, a full-face shield should be worn over safety goggles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves tested according to EN 374, such as nitrile or neoprene gloves.[5] Always inspect gloves for tears or punctures before use. Promptly remove and dispose of contaminated gloves, washing hands thoroughly afterward. This is critical due to the H315 statement (Causes skin irritation).

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and clothing.

  • Respiratory Protection: All handling of solid 5-chloro-N-(4-nitrophenyl)pentanamide or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] This directly mitigates the risk identified by H335 (May cause respiratory irritation). If work outside a fume hood is unavoidable, a risk assessment must be performed by a safety officer to determine the need for a fitted respirator with a particulate filter.[5]

Part 3: Waste Management: Segregation, Collection, and Labeling

The cornerstone of compliant chemical disposal is meticulous waste segregation. Co-mingling different waste classes can inhibit effective treatment, increase disposal costs, and create safety hazards.[7][8]

Operational Protocol for Waste Handling:

  • Designate the Correct Waste Stream: Due to its chemical nature, 5-chloro-N-(4-nitrophenyl)pentanamide waste must be classified as Halogenated Organic Waste . It is imperative to keep this separate from non-halogenated waste streams, as the disposal methods and costs differ significantly.[7]

  • Select an Appropriate Waste Container:

    • Use only chemically compatible, leak-proof containers with securely fastening lids.[9]

    • For solid waste (e.g., pure compound, contaminated filter paper, weigh boats), a clearly labeled, sealed plastic bag or a wide-mouth poly container is suitable.

    • For liquid waste (e.g., solutions in organic solvents), use a designated glass or polyethylene solvent waste container.

    • Containers must remain closed at all times except when waste is being added.[7]

  • Label Waste Containers Immediately: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "5-chloro-N-(4-nitrophenyl)pentanamide "

    • The CAS Number: "1039914-85-6 "

    • An accurate list of all contents, including solvents, with estimated percentages.

    • The relevant GHS hazard pictograms.

  • Store Waste in a Satellite Accumulation Area (SAA): The labeled waste container must be kept at or near the point of generation and under the control of the laboratory personnel.[9] The total volume of hazardous waste in the SAA must not exceed 55 gallons.[9][10]

Part 4: Spill Management and Decontamination

Accidents can happen, and a prepared response is critical to maintaining a safe environment.

Procedure for Minor Spills (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Part 2, contain the spill.

  • For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]

  • For liquid spills, absorb with a chemical spill pillow or other suitable absorbent.

  • Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a designated hazardous waste container.[11]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials and rinsate as hazardous waste.

  • Wash the area with soap and water.[6]

For major spills, evacuate the laboratory immediately, alert your institution's environmental health and safety (EHS) office, and prevent entry.[11]

Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with a small amount of an appropriate organic solvent (e.g., acetone, ethyl acetate). This initial rinsate is hazardous and must be collected in the halogenated organic liquid waste container.[12] Subsequent cleaning with detergent and water can proceed after this initial decontamination rinse.

Part 5: Final Disposal Pathway

Disposing of 5-chloro-N-(4-nitrophenyl)pentanamide is not a matter of choice but of compliance with federal and local regulations.[13] This compound cannot be disposed of down the drain or in regular trash.[7][12][14]

The designated and accepted disposal method is high-temperature incineration. This process must be performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The causality for this choice is clear:

  • Complete Destruction: Incineration at temperatures between 820–1,600°C ensures the complete thermal destruction of the organic molecule.[2]

  • Management of Byproducts: Professional incinerators are equipped with sophisticated scrubbers and afterburners to neutralize and capture the hazardous gaseous byproducts, specifically nitrogen oxides (NOx) from the nitro group and hydrogen chloride (HCl) from the chloroalkane chain.[2][3]

Your institution's EHS office will coordinate the pickup of your properly labeled hazardous waste containers for transport to a certified TSDF.[15]

Disposal Decision Workflow

The following diagram outlines the in-lab decision process for managing waste generated from activities involving 5-chloro-N-(4-nitrophenyl)pentanamide.

G cluster_0 cluster_1 Characterize Waste Form cluster_2 Select & Label Container start Waste Generation (5-chloro-N-(4-nitrophenyl)pentanamide) form_solid Solid Waste (e.g., powder, contaminated wipes, filter paper, PPE) start->form_solid form_liquid Liquid Waste (e.g., reaction mixtures, solutions, rinsate) start->form_liquid container_solid Container: Labeled 'Halogenated Organic Solid Waste' - Securely sealed - GHS Pictograms form_solid->container_solid container_liquid Container: Labeled 'Halogenated Organic Liquid Waste' - Secure, closed lid - List all components form_liquid->container_liquid end_node Store in Satellite Accumulation Area for EHS Pickup & Incineration container_solid->end_node container_liquid->end_node

Caption: In-lab waste handling workflow for 5-chloro-N-(4-nitrophenyl)pentanamide.

References

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet: PNP-α-D-Gal. Carl ROTH. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]

  • 5-Chloro-N-(4-nitrophenyl)pentanamide. Pharmaffiliates. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-chloro-N-(4-nitrophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS No. 1039914-85-6). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this specific halogenated nitrophenyl compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Assessment: Understanding the Need for Protection

5-chloro-N-(4-nitrophenyl)pentanamide is a chemical intermediate that demands respect.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to PPE.[3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. A failure to adequately protect against these routes can lead to significant health consequences.

The compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[3] The specific hazard statements associated with this chemical form the foundation of our PPE strategy.

Hazard StatementCodeDescriptionImplication for PPE Selection
Harmful if swallowedH302Ingestion can lead to acute toxicity.Lab coats must be worn and kept fastened to prevent contamination of personal clothing. Strict no-eating/drinking policies in the lab are paramount.[5]
Causes skin irritationH315Direct contact can cause dermatitis and irritation.Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure.[6][7]
Causes serious eye irritationH319Vapors, dust, or splashes can cause significant eye damage.Chemical splash goggles are the minimum requirement; a face shield should be used for splash-prone procedures.[8][9]
May cause respiratory irritationH335Inhalation of the dust or aerosol can irritate the respiratory tract.All handling of the solid or its solutions should be done in a certified chemical fume hood to minimize inhalation risk.[6][10]

Core PPE Ensemble for Standard Operations

For any work involving 5-chloro-N-(4-nitrophenyl)pentanamide, the following PPE constitutes the minimum requirement. Remember, PPE is the last line of defense, supplementing critical engineering controls like a chemical fume hood.[11]

  • Eye and Face Protection : At a minimum, ANSI Z87.1 compliant chemical splash goggles must be worn.[8] For procedures with a higher risk of splashing, such as transferring solutions or performing vigorous reactions, a full-face shield must be worn over the safety goggles.[8][12]

  • Hand Protection : Disposable nitrile gloves are a common starting point for general chemical barrier protection.[11] However, it is crucial to recognize their limitations. Halogenated hydrocarbons can attack many synthetic glove materials.[13] Crucially, you must consult the glove manufacturer's chemical resistance chart for data specific to chlorinated and aromatic compounds to ensure adequate protection. Double-gloving can provide an additional layer of safety, especially for extended operations.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and small splashes.[8] Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[8][14]

  • Respiratory Protection : All weighing and handling of this compound should be performed within a certified chemical fume hood to control exposure to dust and vapors.[6][10] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6]

Procedural Deep Dive: Protocols for Safety

Protocol 1: PPE Selection and Inspection Workflow

The following workflow diagram illustrates the decision-making process for ensuring your PPE is appropriate and in good condition before beginning any task.

PPE_Workflow cluster_prep Pre-Operation Check cluster_inspection Gear Inspection start Task Initiation: Handling 5-chloro-N- (4-nitrophenyl)pentanamide haz_review Review Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->haz_review task_assess Assess Task Risk: Weighing, Solution Prep, Reaction, etc. haz_review->task_assess ppe_select Select PPE Based on Task task_assess->ppe_select inspect_goggles Inspect Goggles/ Face Shield: - Check for cracks - Ensure clean & clear ppe_select->inspect_goggles inspect_gloves Inspect Gloves: - Check for tears/punctures - Verify chemical compatibility - Check expiration date inspect_goggles->inspect_gloves Pass fail_goggles Replace Defective Eyewear inspect_goggles->fail_goggles Fail inspect_coat Inspect Lab Coat: - Check for contamination - Ensure all buttons are present inspect_gloves->inspect_coat Pass fail_gloves Discard & Select New Gloves inspect_gloves->fail_gloves Fail ready Ready for Operation inspect_coat->ready Pass fail_coat Obtain Clean Lab Coat inspect_coat->fail_coat Fail fail_goggles->inspect_goggles fail_gloves->inspect_gloves fail_coat->inspect_coat

Caption: PPE Selection and Inspection Workflow.

Protocol 2: Step-by-Step Donning and Doffing of PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat to create a seal. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence: This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside of the coat. Turn it inside out as you remove it and store or dispose of it as required.

  • Goggles/Face Shield: Remove your face shield and goggles by handling the strap, not the contaminated front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]

Disposal and Decontamination Plan

Proper disposal of contaminated materials is as important as wearing the correct PPE.

  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with 5-chloro-N-(4-nitrophenyl)pentanamide must be disposed of as hazardous chemical waste.[15] Do not discard it in the regular trash. Place it in a designated, sealed waste container.

  • Gross Contamination : In case of a significant spill on your lab coat, carefully remove it immediately and place it in a designated, sealed bag for hazardous waste disposal. Use an emergency safety shower if you experience skin contact.

  • Chemical Waste Disposal : Unused or waste 5-chloro-N-(4-nitrophenyl)pentanamide must be disposed of according to your institution's and local environmental regulations.[6] Do not pour it down the drain.[10] It should be collected in a clearly labeled, sealed hazardous waste container.

By adhering to these rigorous PPE, operational, and disposal protocols, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • Illumina, Inc. (2011). MATERIAL SAFETY DATA SHEET PART I. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Pharmaffiliates. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-N-(4-nitrophenyl)pentanamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • University of California, Riverside. (2024). Common Personal Protective Equipment. Retrieved from [Link]

  • Interstate Products Inc. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • The University of Cyprus-Department of Chemistry. (2024). LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]

  • MCR Safety. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

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